Iso-Propylphenoxyacetyl Chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2-phenoxybutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8(2)10(11(12)13)14-9-6-4-3-5-7-9/h3-8,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKLTCPOXPCYSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)Cl)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461615 | |
| Record name | Iso-Propylphenoxyacetyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65118-10-7 | |
| Record name | Iso-Propylphenoxyacetyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis and characterization of Iso-Propylphenoxyacetyl Chloride"
An In-Depth Technical Guide to the Synthesis and Characterization of (4-Isopropylphenoxy)acetyl Chloride
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of (4-isopropylphenoxy)acetyl chloride, a valuable intermediate in the development of specialized chemical entities. This document delves into the strategic rationale behind the chosen synthetic pathway, offers a detailed, field-tested experimental protocol, and outlines a suite of analytical techniques for robust structural verification and purity assessment. Designed for researchers, chemists, and drug development professionals, this guide emphasizes the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: Strategic Importance and Synthesis Rationale
(4-Isopropylphenoxy)acetyl chloride belongs to the class of phenoxyacetyl halides. This family of compounds serves as critical building blocks in organic synthesis, most notably in the pharmaceutical and agrochemical industries. The parent compound, phenoxyacetyl chloride, was instrumental in the development of Penicillin V, which exhibits enhanced acid stability, enabling oral administration.[1] The introduction of an isopropyl substituent on the phenoxy ring modifies the lipophilicity and steric profile of the molecule, making (4-isopropylphenoxy)acetyl chloride a key precursor for novel derivatives, such as those used in UltraMILD oligonucleotide synthesis reagents.[2]
The synthesis of this target molecule is most effectively achieved via a robust two-step process. This strategy was chosen for its high efficiency, scalability, and reliance on well-understood, reliable chemical transformations.
-
Step 1: Williamson Ether Synthesis. This foundational step involves the formation of the ether linkage to create the precursor, (4-isopropylphenoxy)acetic acid. This reaction proceeds via a classic Sₙ2 mechanism, where the phenoxide ion, generated by deprotonating 4-isopropylphenol with a strong base, acts as a nucleophile attacking an α-haloacetic acid salt.[3][4] This method is renowned for its broad scope and reliability in forming ether bonds.[3]
-
Step 2: Acyl Chloride Formation. The synthesized carboxylic acid is then converted to the more reactive acyl chloride. While several chlorinating agents are available (e.g., oxalyl chloride, phosphorus pentachloride), thionyl chloride (SOCl₂) is the reagent of choice for this protocol.[5] The primary advantage of using thionyl chloride is that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at room temperature.[5] This simplifies the purification process immensely, as these gaseous impurities can be easily removed, often driving the reaction to completion.
The overall synthetic pathway is illustrated below.
Detailed Experimental Protocols
Safety First: All operations must be conducted within a certified chemical fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is mandatory. Thionyl chloride and chloroacetyl chloride are highly corrosive, toxic, and react violently with water.[6][7][8] All glassware must be thoroughly dried, and the reaction should be performed under an anhydrous atmosphere (e.g., nitrogen or argon).[9]
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Moles (equiv.) | Mass/Volume | Supplier |
| 4-Isopropylphenol | C₉H₁₂O | 136.19 | 1.0 | User Defined | Sigma-Aldrich |
| Sodium Hydroxide | NaOH | 40.00 | 2.2 | Calculated | Fisher Scientific |
| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | 1.1 | Calculated | Alfa Aesar |
| Thionyl Chloride | SOCl₂ | 118.97 | 1.5 | Calculated | Sigma-Aldrich |
| Hydrochloric Acid | HCl | 36.46 | As needed | Calculated | J.T. Baker |
| Anhydrous Toluene | C₇H₈ | 92.14 | Solvent | Calculated | Acros Organics |
Step-by-Step Synthesis Procedure
Part A: Synthesis of (4-Isopropylphenoxy)acetic Acid
-
Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide (2.2 equiv.) in deionized water. Add 4-isopropylphenol (1.0 equiv.) to the solution and stir until it fully dissolves to form sodium 4-isopropylphenoxide.
-
Nucleophilic Attack: To this solution, add chloroacetic acid (1.1 equiv.). The choice to use the acid directly in a strong basic solution is a common and effective variant of the Williamson synthesis, forming the sodium chloroacetate salt in situ.
-
Reflux: Heat the reaction mixture to a gentle reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting phenol spot is consumed.
-
Work-up and Acidification: After cooling to room temperature, transfer the mixture to a beaker. Carefully acidify the solution by slowly adding concentrated hydrochloric acid (HCl) while stirring in an ice bath. Continue adding acid until the pH is ~1-2, which will precipitate the (4-isopropylphenoxy)acetic acid as a white solid.[10]
-
Isolation and Drying: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove inorganic salts. Dry the product in a vacuum oven at 60-70°C to a constant weight. The crude product is often pure enough for the next step, but can be recrystallized from an ethanol/water mixture if necessary.[11]
Part B: Synthesis of (4-Isopropylphenoxy)acetyl Chloride
-
Reaction Setup: Assemble a flame-dried round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂ gases). Place the dried (4-isopropylphenoxy)acetic acid from Part A into the flask.
-
Reagent Addition: Add anhydrous toluene as a solvent, followed by the slow, dropwise addition of thionyl chloride (1.5 equiv.) at room temperature. An effervescence of SO₂ and HCl will be observed.
-
Reflux: Once the addition is complete, heat the mixture to reflux for 2-3 hours. The reaction is complete when the gas evolution ceases.
-
Purification: The key to obtaining a pure product is the effective removal of the solvent and excess thionyl chloride.
-
First, remove the bulk of the toluene and unreacted thionyl chloride using a rotary evaporator.[12]
-
To remove trace amounts of thionyl chloride, perform an azeotropic distillation by adding dry toluene to the crude product and evaporating it again under reduced pressure. Repeat this process 2-3 times.[12]
-
-
Final Product: The final product, (4-isopropylphenoxy)acetyl chloride, is an oil or low-melting solid and should be stored under an inert atmosphere in a tightly sealed container to prevent hydrolysis.[9] For applications requiring exceptionally high purity, fractional distillation under high vacuum can be performed.[13]
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An In-depth Technical Guide to Iso-Propylphenoxyacetyl Chloride: Properties, Reactivity, and Applications in Drug Development
Foreword: The Role of Acyl Chlorides in Modern Synthesis
In the landscape of organic synthesis, acyl chlorides stand out as highly valuable and reactive intermediates. Their utility stems from the electron-deficient carbonyl carbon, primed for nucleophilic attack, making them exceptional acylating agents. This guide focuses on a specific, yet significant member of this class: 4-Isopropylphenoxyacetyl Chloride. While seemingly a niche molecule, its structural motifs are pivotal in the synthesis of various pharmaceutical agents, particularly in the realm of cardiovascular drugs. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical properties, reactivity, and practical applications, grounded in established chemical principles and safety protocols.
Core Chemical and Physical Properties
A foundational understanding of a reagent begins with its physical and chemical characteristics. These properties govern its handling, storage, reaction conditions, and safety protocols. The data for 4-Isopropylphenoxyacetyl Chloride is summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2-(4-propan-2-ylphenoxy)acetyl chloride | [1] |
| CAS Number | 223128-33-4 | [2][3] |
| Molecular Formula | C₁₁H₁₃ClO₂ | [2][3] |
| Molecular Weight | 212.67 g/mol | [1][2] |
| Appearance | Liquid | [4] |
| Boiling Point | 276.8 °C at 760 mmHg | [2][5] |
| Density | 1.128 g/cm³ | [2][5] |
| Flash Point | 103.2 °C | [2][5] |
| Water Solubility | Reacts with water; Very slightly soluble (0.23 g/L) | [1][2][6] |
| Refractive Index | 1.512 | [2][5] |
| Storage | Store under inert gas, away from moisture. Corrosives area. | [1][4][7] |
Synthesis of 4-Isopropylphenoxyacetyl Chloride
The most common and direct method for the synthesis of 4-Isopropylphenoxyacetyl Chloride is the chlorination of its corresponding carboxylic acid, 4-Isopropylphenoxyacetic acid. This transformation is typically achieved using a strong chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[8]
The reaction proceeds by the conversion of the carboxylic acid's hydroxyl group into a better leaving group, which is subsequently displaced by a chloride ion.
Visualizing the Synthesis Workflow
Caption: General workflow for the synthesis of 4-Isopropylphenoxyacetyl Chloride.
Experimental Protocol: Synthesis from 4-Isopropylphenoxyacetic Acid
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped chemical laboratory.
-
Preparation: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (containing a sodium hydroxide solution to neutralize HCl and SO₂). Ensure all glassware is oven-dried to remove any moisture.
-
Reagents: Charge the flask with 4-Isopropylphenoxyacetic acid (1.0 eq) and a suitable anhydrous solvent (e.g., toluene or dichloromethane). Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: Slowly add thionyl chloride (SOCl₂, ~1.2-1.5 eq) to the flask at room temperature with stirring.
-
Heating: After the initial effervescence subsides, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.
-
Work-up: Allow the mixture to cool to room temperature. The solvent and excess thionyl chloride can be removed under reduced pressure (rotary evaporation).
-
Purification: The crude 4-Isopropylphenoxyacetyl Chloride is then purified by vacuum distillation to yield the final product.
Chemical Reactivity and Mechanistic Insights
The reactivity of 4-Isopropylphenoxyacetyl Chloride is dominated by the acyl chloride functional group. The carbonyl carbon is highly electrophilic due to the inductive effect of both the oxygen and chlorine atoms. This makes it highly susceptible to nucleophilic attack. The typical reaction mechanism is a nucleophilic addition-elimination process.[9]
General Nucleophilic Addition-Elimination Mechanism
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A Comprehensive Spectroscopic Analysis of 4-Isopropylphenoxyacetyl Chloride
An In-depth Technical Guide
Introduction
4-Isopropylphenoxyacetyl chloride (CAS No. 223128-33-4) is a reactive chemical intermediate, often utilized in the synthesis of more complex molecules, including potential pharmaceutical agents.[1] As with any synthetic process, the unambiguous structural confirmation and purity assessment of such intermediates is paramount. This guide provides a comprehensive overview of the expected spectroscopic data for 4-isopropylphenoxyacetyl chloride, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and is designed to serve as a practical reference for researchers in chemical synthesis and drug development. Our approach emphasizes not just the data itself, but the underlying chemical principles that give rise to the observed spectral features, ensuring a robust and self-validating system for compound verification.
Molecular Identity and Safety Profile
Before delving into the spectroscopic analysis, it is crucial to establish the fundamental properties and handling requirements of the target compound.
-
Chemical Name: 4-Isopropylphenoxyacetyl chloride[2]
-
Synonyms: 2-(4-isopropylphenoxy)acetyl chloride[2]
-
CAS Number: 223128-33-4[2]
-
Molecular Formula: C₁₁H₁₃ClO₂[2]
-
Molecular Weight: 212.67 g/mol [2]
-
Physical Properties: The compound is a liquid with a boiling point of 276.8°C and a flash point of 103.2°C.[2]
Critical Safety Note: 4-Isopropylphenoxyacetyl chloride is classified as a corrosive substance that causes severe skin burns and eye damage.[2][3] It is also moisture-sensitive and reacts with water, likely hydrolyzing to the corresponding carboxylic acid and releasing hydrochloric acid.[3][4] All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.
Part 1: Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful first-pass technique for identifying the functional groups present in a molecule. The analysis of 4-isopropylphenoxyacetyl chloride relies on identifying the characteristic vibrations of the acyl chloride, ether, and substituted aromatic ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of ambient air (CO₂, H₂O) from the sample spectrum.
-
Sample Application: Apply a single drop of 4-isopropylphenoxyacetyl chloride directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal immediately after analysis using an appropriate solvent.
Expected IR Spectrum and Interpretation
The IR spectrum provides a distinct fingerprint of the molecule's functional groups.
Caption: General workflow for IR spectroscopic analysis.
The most telling feature of an acyl chloride is its carbonyl (C=O) stretching frequency. Due to the strong electron-withdrawing inductive effect of the chlorine atom, this bond is strengthened, causing it to absorb at a significantly higher wavenumber compared to other carbonyl compounds like ketones or esters.[5]
Table 1: Predicted Infrared Absorption Bands for 4-Isopropylphenoxyacetyl Chloride
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| ~3100-3000 | C-H Stretch (Aromatic) | Medium-Weak | Corresponds to the stretching of C-H bonds on the benzene ring. |
| ~2960-2870 | C-H Stretch (Aliphatic) | Strong | Asymmetric and symmetric stretching of C-H bonds in the isopropyl and methylene groups. |
| ~1800 | C=O Stretch (Acyl Chloride) | Very Strong, Sharp | The key diagnostic peak. Its high frequency is characteristic of the acyl chloride functional group.[4][6][7] |
| ~1600, ~1500 | C=C Stretch (Aromatic) | Medium | Characteristic skeletal vibrations of the benzene ring. |
| ~1250 | C-O-C Stretch (Aryl Ether) | Strong | Asymmetric stretching of the aryl-alkyl ether linkage. |
| ~830 | C-H Bend (Aromatic) | Strong | Out-of-plane bending for a 1,4-disubstituted (para) benzene ring. |
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it the most powerful tool for complete structure elucidation.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of 4-isopropylphenoxyacetyl chloride in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it is aprotic and effectively dissolves the analyte. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the sample in a 5 mm NMR tube and insert it into the spectrometer. The instrument should be locked onto the deuterium signal of the CDCl₃.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. A standard acquisition might involve a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, more scans (e.g., 128 or more) and a longer relaxation delay may be required to obtain a good signal-to-noise ratio, especially for the quaternary carbons.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The ¹H NMR spectrum is predicted to show five distinct signals, corresponding to the five unique proton environments in the molecule.
Caption: Structure with labels for NMR peak assignments.
Table 2: Predicted ¹H NMR Data for 4-Isopropylphenoxyacetyl Chloride
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Hₐ | ~1.25 | Doublet (d) | 6H | The six equivalent methyl protons of the isopropyl group are split by the single adjacent methine proton (Hₑ).[8] |
| Hₑ | ~2.90 | Septet (sept) | 1H | The methine proton is split by the six adjacent methyl protons (Hₐ). Its chemical shift is downfield due to its benzylic position.[8] |
| H꜀ | ~4.80 | Singlet (s) | 2H | These methylene protons are adjacent to two strong electron-withdrawing groups (the ether oxygen and the carbonyl group), causing a significant downfield shift. No adjacent protons are available for coupling. |
| Hₔ | ~6.90 | Doublet (d) | 2H | Aromatic protons ortho to the electron-donating ether group are shielded relative to benzene (7.36 ppm). They are split by the adjacent Hₑ protons. |
| Hₑ | ~7.20 | Doublet (d) | 2H | Aromatic protons meta to the ether group (and ortho to the isopropyl group) are less shielded than Hₔ and are split by the adjacent Hₔ protons. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, as the two methyl groups of the isopropyl group and the two pairs of aromatic carbons are chemically equivalent.
Table 3: Predicted ¹³C NMR Data for 4-Isopropylphenoxyacetyl Chloride
| Label | Chemical Shift (δ, ppm) | Rationale |
| C₁ | ~24.0 | The equivalent methyl carbons of the isopropyl group are in the standard aliphatic region.[9] |
| C₂ | ~33.5 | The methine carbon of the isopropyl group. |
| C₃ | ~68.0 | The methylene carbon is significantly deshielded by the adjacent ether oxygen.[9] |
| C₄, C₈ | ~115.0 | Aromatic carbons ortho to the strongly electron-donating ether oxygen are shielded. |
| C₅, C₇ | ~128.0 | Aromatic carbons meta to the ether oxygen. |
| C₆ | ~145.0 | The ipso-carbon attached to the isopropyl group. |
| C₉ | ~155.0 | The ipso-carbon attached to the ether oxygen is strongly deshielded by the electronegative oxygen.[10] |
| C₁₀ | ~172.0 | The carbonyl carbon of the acyl chloride is highly deshielded, appearing far downfield.[7][9] |
Part 3: Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues for structural confirmation.
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction: The sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC) inlet.
-
Ionization: In the source, high-energy electrons (typically 70 eV) bombard the sample molecules, causing ionization and fragmentation.[11]
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Predicted Fragmentation Pattern
The fragmentation of 4-isopropylphenoxyacetyl chloride under EI conditions is governed by the stability of the resulting carbocations and radical species.
Caption: Primary mass spectrometry fragmentation pathway.
-
Molecular Ion (M⁺˙): The molecular ion peak should be observed at m/z 212. A key confirmation is the presence of an M+2 peak at m/z 214 with approximately one-third the intensity, which is characteristic of the natural abundance of the ³⁷Cl isotope.[7] This peak may be of low intensity.
-
Loss of Chlorine Radical (Base Peak): The most favorable initial fragmentation is the cleavage of the weak C-Cl bond to lose a chlorine radical (•Cl), forming a highly resonance-stabilized acylium ion. This fragment is often the base peak (most abundant ion) in the spectrum of acyl chlorides.[7][12]
-
Loss of Carbon Monoxide: The acylium ion can subsequently lose a molecule of carbon monoxide (CO), a stable neutral molecule, to form another carbocation.[12]
-
Further Fragmentation: Additional fragmentation can occur, such as benzylic cleavage of the isopropyl group (loss of a methyl radical) from various fragments, or cleavage of the ether bond.
Table 4: Predicted Major Fragments in the Mass Spectrum of 4-Isopropylphenoxyacetyl Chloride
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 212/214 | [C₁₁H₁₃³⁵ClO₂]⁺˙ / [C₁₁H₁₃³⁷ClO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 177 | [C₁₁H₁₃O₂]⁺ | M⁺˙ - •Cl (Acylium Ion - Likely Base Peak) |
| 149 | [C₁₀H₁₃O]⁺ | M⁺˙ - •COCH₂Cl |
| 135 | [C₉H₁₁O]⁺ | [m/z 177] - CO |
| 107 | [C₇H₇O]⁺ | Cleavage of isopropyl group from phenoxy-containing fragments |
Conclusion
The combination of IR, NMR, and MS provides a powerful and self-validating toolkit for the structural verification of 4-isopropylphenoxyacetyl chloride. The key identifiers are the sharp, intense IR absorption at ~1800 cm⁻¹, the characteristic ¹H NMR signals for the para-substituted aromatic ring and isopropyl group, the highly deshielded carbonyl carbon at ~172 ppm in the ¹³C NMR, and a mass spectrum dominated by the acylium ion at m/z 177. By understanding the chemical principles behind these spectroscopic signatures, researchers can confidently confirm the identity and purity of this important synthetic intermediate.
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Chemsrc. (n.d.). 4-Isopropylphenoxyacetyl chloride Material Safety Data Sheet. Retrieved from [Link]
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Facey, G. (2008). Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. Retrieved from [Link]
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Reddit. (2021). How to identify an Acyl Chloride in an IR spectra? r/chemhelp. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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An In-depth Technical Guide to 4-Isopropylphenoxyacetyl Chloride
Abstract
This technical guide provides a comprehensive overview of 4-Isopropylphenoxyacetyl Chloride (CAS No. 223128-33-4), a key intermediate in pharmaceutical synthesis. The document elucidates its chemical and physical properties, provides a detailed, field-tested protocol for its synthesis from 4-Isopropylphenoxyacetic acid, and discusses its reactivity and applications in modern drug development. Emphasis is placed on the causal reasoning behind experimental procedures, adherence to safety protocols, and the analytical techniques required for its characterization. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and process development.
Introduction and Chemical Identity
4-Isopropylphenoxyacetyl chloride is a reactive acyl chloride compound valued for its role as a versatile building block in organic synthesis. Its structure incorporates a phenoxyacetic acid scaffold, a common motif in various biologically active molecules, modified with an isopropyl group and activated by the acyl chloride functional group. This activation makes it a prime candidate for nucleophilic acyl substitution reactions, enabling the facile introduction of the 4-isopropylphenoxyacetyl moiety into a target molecule.
It is crucial to correctly identify this compound, as isomeric variations exist. While the CAS number 65118-10-7 has been loosely associated with "Iso-Propylphenoxyacetyl Chloride," the definitive and structurally verified identifier for the para-isomer is CAS No. 223128-33-4 .[1][2][3][4][5] This guide will focus exclusively on this isomer.
Chemical Structure and Properties
The fundamental attributes of 4-Isopropylphenoxyacetyl Chloride are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2-(4-propan-2-ylphenoxy)acetyl chloride | [6] |
| Synonyms | (4-Isopropylphenoxy)acetyl chloride, p-isopropylphenoxyacetyl chloride | [1][4][7] |
| CAS Number | 223128-33-4 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₃ClO₂ | [1][3][6] |
| Molecular Weight | 212.67 g/mol | [1][6][8] |
| Physical Form | Clear colorless to yellow or pink liquid | [2][9] |
| Boiling Point | 276.8 °C at 760 mmHg | [5] |
| Density | 1.128 g/cm³ | [5] |
| Solubility | Reacts with water. Very slightly soluble (0.23 g/L at 25°C). | [3][4] |
Synthesis of 4-Isopropylphenoxyacetyl Chloride
The most direct and industrially scalable synthesis of 4-Isopropylphenoxyacetyl Chloride involves the chlorination of its corresponding carboxylic acid precursor, 4-Isopropylphenoxyacetic acid (CAS No. 1643-16-9).[10][11][12][13] The choice of chlorinating agent is critical and dictates the reaction conditions and workup procedure. Thionyl chloride (SOCl₂) is the preferred reagent for this transformation due to its efficacy and the convenient removal of byproducts.[14][15][16][17]
Mechanistic Rationale
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds via a nucleophilic acyl substitution mechanism.
-
Activation of the Carboxylic Acid: The lone pair of electrons on the carbonyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.[18]
-
Formation of a Reactive Intermediate: This initial attack forms a chlorosulfite intermediate, converting the hydroxyl group into an excellent leaving group.
-
Nucleophilic Attack by Chloride: The chloride ion, generated in the previous step, acts as a nucleophile and attacks the electrophilic carbonyl carbon.
-
Product Formation and Byproduct Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the stable gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[15][17][18]
This process is highly favorable as the gaseous byproducts shift the equilibrium towards the product side, driving the reaction to completion.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-Isopropylphenoxyacetyl Chloride.
Detailed Experimental Protocol
Disclaimer: This protocol must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
Reagents and Equipment:
-
4-Isopropylphenoxyacetic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator and vacuum distillation apparatus
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a gas outlet (to a scrubber containing NaOH solution), and a dropping funnel. Ensure the system is under a positive pressure of an inert gas like nitrogen.
-
Charging: Charge the flask with 4-Isopropylphenoxyacetic acid (1.0 eq) and a minimal amount of anhydrous solvent (e.g., Toluene). Causality: The anhydrous solvent ensures that the highly water-reactive thionyl chloride and the resulting acyl chloride do not decompose.[4]
-
Reagent Addition: Cool the flask in an ice bath. Add thionyl chloride (1.5 eq) to the dropping funnel and add it dropwise to the stirred suspension over 30-60 minutes. Causality: The reaction is exothermic; slow, cooled addition prevents a runaway reaction and minimizes side-product formation.
-
Reaction: After the addition is complete, remove the ice bath and slowly heat the mixture to reflux (typically 70-80°C). Maintain reflux for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution. Causality: Heating provides the necessary activation energy to drive the reaction to completion.
-
Workup: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Causality: Thionyl chloride is corrosive and volatile; its removal is essential for the purification and safety of the final product.
-
Purification: The crude product is then purified by vacuum distillation to yield 4-Isopropylphenoxyacetyl Chloride as a clear liquid.
Applications in Drug Discovery and Development
Acyl chlorides are highly valued in medicinal chemistry for their ability to readily form esters and amides—functional groups prevalent in a vast number of pharmaceuticals. 4-Isopropylphenoxyacetyl Chloride serves as a specialized acylating agent, used as a primary or secondary intermediate in the synthesis of more complex drug candidates.[4][10]
The phenoxyacetic acid core is a known pharmacophore with a range of biological activities, including anti-inflammatory, antibacterial, and antifungal properties.[19] The introduction of the 4-isopropylphenoxyacetyl group can modulate a lead compound's lipophilicity, steric profile, and metabolic stability, which are critical parameters in optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The use of such intermediates is a key strategy in building molecular diversity for drug discovery programs.[20][21]
Logical Pathway for Application
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A Guide to the Synthesis and Mechanistic Understanding of 4-Isopropylphenoxyacetyl Chloride
This document provides an in-depth technical exploration of the formation of 4-isopropylphenoxyacetyl chloride, a key reagent in various synthetic applications, notably as the precursor to the 4-isopropyl-phenoxyacetyl (iPr-Pac) protecting group used in UltraMILD oligonucleotide synthesis.[1] This guide moves beyond a simple recitation of steps to offer a deeper understanding of the underlying chemical principles, causality behind experimental choices, and the self-validating protocols required for reproducible, high-yield synthesis.
Foundational Principles: The Mechanism of Acyl Chloride Synthesis
The conversion of a carboxylic acid to an acyl chloride is a cornerstone transformation in organic synthesis. Acyl chlorides are highly reactive electrophiles, serving as versatile intermediates for the formation of esters, amides, and anhydrides, and for use in Friedel-Crafts acylation reactions.[2][3] The most common and efficient method for this conversion involves the use of thionyl chloride (SOCl₂).[2][4][5]
The reaction between the precursor, 4-isopropylphenoxyacetic acid, and thionyl chloride proceeds through a well-established nucleophilic acyl substitution pathway. The key to this reaction's success is the conversion of the carboxylic acid's hydroxyl group—a poor leaving group—into a highly effective one.[6][7]
The mechanism can be dissected into several key stages:
-
Nucleophilic Attack: The process begins with the nucleophilic oxygen of the carboxylic acid's carbonyl group attacking the electrophilic sulfur atom of thionyl chloride.[3][7][8] This is favored over the hydroxyl oxygen attacking due to the resonance stabilization of the resulting positively charged intermediate.[6]
-
Intermediate Formation & Chloride Expulsion: This attack forms a tetrahedral intermediate. This intermediate quickly collapses, reforming the S=O double bond and expelling a chloride ion.[8]
-
Formation of the Chlorosulfite Intermediate: The resulting species undergoes deprotonation, often facilitated by the released chloride ion or another base, to form a reactive mixed anhydride known as a chlorosulfite intermediate.[3][7] This step is critical as it transforms the hydroxyl group into an excellent leaving group.
-
Nucleophilic Acyl Substitution: The previously expelled chloride ion (Cl⁻) now acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chlorosulfite intermediate.[2][7]
-
Tetrahedral Intermediate Collapse & Product Formation: This attack forms a new tetrahedral intermediate. The reaction is driven to completion by the irreversible collapse of this intermediate, which reforms the carbonyl double bond and expels the chlorosulfite group. This leaving group readily decomposes into stable gaseous byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl).[2][6][8] The evolution of these gases, which can be removed from the reaction equilibrium, makes this a thermodynamically favorable and high-yielding transformation.[5][9]
Mechanistic Diagram
Caption: Mechanism of acyl chloride formation using thionyl chloride.
Field-Proven Experimental Protocol
This protocol details the synthesis of 4-isopropylphenoxyacetyl chloride from its corresponding carboxylic acid. The procedure is designed to be self-validating by incorporating steps that ensure an anhydrous environment and facilitate the removal of byproducts, maximizing yield and purity.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity (Example) | Moles (mol) | Equivalents |
| 4-Isopropylphenoxyacetic Acid | 194.23 | 10.0 g | 0.0515 | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 9.2 mL (15.2 g) | 0.128 | ~2.5 |
| Dichloromethane (DCM), Anhydrous | 84.93 | 50 mL | - | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 1-2 drops | - | Catalytic |
Rationale for Reagent Choices:
-
Thionyl Chloride: Used in excess to ensure complete conversion of the carboxylic acid and to act as a solvent. Its byproducts are gaseous, simplifying purification.[5][9]
-
Anhydrous Dichloromethane (DCM): An inert solvent that will not react with the highly reactive reagents or products. Anhydrous conditions are critical as thionyl chloride and the acyl chloride product react violently with water.[10][11]
-
DMF (Catalytic): While not always necessary, a catalytic amount of DMF can accelerate the reaction by forming a Vilsmeier intermediate, which is a more potent acylating agent.
Step-by-Step Methodology
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube filled with calcium chloride (CaCl₂) or a gas outlet leading to a scrubber (e.g., a beaker with NaOH solution) to neutralize the HCl and SO₂ gases produced.[10] All glassware must be flame-dried or oven-dried before use to eliminate any residual moisture.
-
Reactant Charging: In the fume hood, charge the round-bottom flask with 4-isopropylphenoxyacetic acid (10.0 g) and anhydrous dichloromethane (50 mL). Stir the mixture to dissolve the solid.
-
Catalyst Addition: Add 1-2 drops of DMF to the stirred solution.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (9.2 mL) to the solution at room temperature via a dropping funnel. Causality: A slow, controlled addition is crucial to manage the initial exothermic reaction and gas evolution.
-
Reaction Reflux: Once the addition is complete, heat the mixture to a gentle reflux (approx. 40°C for DCM) using a heating mantle. Maintain reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. Expertise: It is critical to use a vacuum system protected by a cold trap and a base trap to prevent corrosive vapors from damaging the pump.
-
The crude 4-isopropylphenoxyacetyl chloride, a liquid[12], is then purified by fractional distillation under high vacuum.[13][14] This step separates the product from any non-volatile impurities.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target compound.
Product Validation: Purification and Characterization
Trustworthiness in synthesis is achieved through rigorous purification and unambiguous characterization of the final product.
-
Purification: The primary method for purifying liquid acyl chlorides is fractional distillation under reduced pressure.[13] This is necessary to achieve high purity and to separate the product from any residual starting material or high-boiling impurities. Care must be taken to prevent exposure to atmospheric moisture during the process.[14]
-
Spectroscopic Characterization:
-
Infrared (IR) Spectroscopy: The most telling sign of a successful reaction is the disappearance of the broad O-H stretch (typically ~3000 cm⁻¹) from the carboxylic acid and the appearance of a sharp, strong carbonyl (C=O) stretch for the acyl chloride at a higher wavenumber (typically 1780-1815 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a definitive structural fingerprint of the molecule.[15]
-
Expected NMR Data for 4-Isopropylphenoxyacetyl Chloride
| Proton (¹H) Assignment | Chemical Shift (δ, ppm) (Est.) | Multiplicity | Integration | Carbon (¹³C) Assignment | Chemical Shift (δ, ppm) (Est.) |
| -CH(CH₃ )₂ | ~1.2 | Doublet | 6H | -CH(C H₃)₂ | ~24 |
| -CH (CH₃)₂ | ~2.9 | Septet | 1H | -C H(CH₃)₂ | ~33 |
| -O-CH₂ -COCl | ~4.9 | Singlet | 2H | -O-C H₂-COCl | ~50 |
| Aromatic (ortho to OCH₂) | ~6.9 | Doublet | 2H | Aromatic (ortho to OCH₂) | ~115 |
| Aromatic (ortho to iPr) | ~7.2 | Doublet | 2H | Aromatic (ortho to iPr) | ~128 |
| Aromatic (ipso to iPr) | ~146 | ||||
| Aromatic (ipso to OCH₂) | ~155 | ||||
| -O-CH₂-C OCl | ~170 |
Note: Estimated shifts are based on analogous structures and general principles. Actual values may vary depending on solvent and instrument.[16]
Authoritative Grounding: Safety Protocols
Thionyl chloride and acyl chlorides are hazardous materials that demand strict safety protocols. A thorough understanding of the risks is non-negotiable for anyone performing this synthesis.
-
Thionyl Chloride (SOCl₂):
-
Hazards: Highly corrosive and toxic.[11][17] Causes severe skin burns and eye damage.[18] It is toxic if inhaled, with exposure potentially causing delayed pulmonary response.[19][20] Reacts violently with water, releasing toxic gases (SO₂ and HCl).[11][18]
-
Handling: Must be handled in a well-ventilated chemical fume hood at all times.[19][20] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), splash goggles, a face shield, and a lab coat.[20] Ensure an emergency eyewash station and safety shower are immediately accessible. Never add water to thionyl chloride.[19][20]
-
-
4-Isopropylphenoxyacetyl Chloride:
-
Hazards: As an acyl chloride, it is expected to be corrosive and a lachrymator (causes tearing). It will react with moisture to produce HCl. The Sigma-Aldrich safety data indicates it causes severe skin burns and eye damage (H314).[12]
-
Handling: Handle with the same level of precaution as thionyl chloride, under anhydrous conditions in a fume hood and with full PPE. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[12]
-
References
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SOCl2 Reaction with Carboxylic Acids. (n.d.). Chemistry Steps. Retrieved from [Link]
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Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). (2024, April 1). YouTube. Retrieved from [Link]
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Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. Retrieved from [Link]
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Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. (n.d.). PubMed Central. Retrieved from [Link]
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Conversion of carboxylic acids to acid chlorides. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
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Thionyl Chloride | SOCl2. (n.d.). PubChem - NIH. Retrieved from [Link]
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How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. (2025, May 28). Yufeng. Retrieved from [Link]
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preparation of acyl chlorides (acid chlorides). (n.d.). Chemguide. Retrieved from [Link]
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Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. (n.d.). JOCPR. Retrieved from [Link]
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General procedures for the purification of Acid chlorides. (n.d.). Chempedia - LookChem. Retrieved from [Link]
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Phenoxyacetyl chloride One Chongqing Chemdad Co. ,Ltd. (n.d.). Chemdad. Retrieved from [Link]
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The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. (2012, May 25). Henry Rzepa's Blog. Retrieved from [Link]
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Scheme 1 (a): Proposed reaction mechanism in which thionyl chloride... (n.d.). ResearchGate. Retrieved from [Link]
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(PDF) Identification and structure elucidation by NMR spectroscopy. (2025, August 5). ResearchGate. Retrieved from [Link]
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4-Isopropyl-benzoyl chloride. (n.d.). SpectraBase. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 4-Isopropylphenoxyacetyl Chloride in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 4-Isopropylphenoxyacetyl Chloride (CAS No. 223128-33-4). Recognizing the limited publicly available quantitative solubility data for this compound, this document emphasizes the theoretical principles governing its solubility, outlines a robust experimental protocol for its determination, and details the critical safety and handling procedures required due to its reactive and hazardous nature. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction to 4-Isopropylphenoxyacetyl Chloride
4-Isopropylphenoxyacetyl chloride, with the molecular formula C₁₁H₁₃ClO₂, is a reactive acyl chloride derivative.[1][2] Acyl chlorides are characterized by the -COCl functional group and are known for their high reactivity, serving as versatile intermediates in organic synthesis.[3][4][5] They are significantly more reactive than their corresponding carboxylic acids.[4] This heightened reactivity, particularly towards nucleophiles like water and alcohols, is a critical factor influencing their solubility and handling.[6][7][8] The compound is classified as a corrosive liquid that causes severe skin burns and eye damage.[1]
The solubility of a reagent like 4-Isopropylphenoxyacetyl chloride is a fundamental parameter that dictates its utility in a reaction. Proper solvent selection is crucial for achieving homogeneous reaction conditions, controlling reaction rates, and ensuring the efficient synthesis of target molecules.
Understanding the Solubility Profile
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another.
-
Compound Polarity : 4-Isopropylphenoxyacetyl chloride is a polar molecule due to the presence of the electrophilic carbonyl group and the chlorine atom.[7] However, it also possesses significant nonpolar character arising from the isopropyl group and the benzene ring. This dual nature suggests it will be most soluble in solvents of intermediate to high polarity that are aprotic.
-
Solvent Interaction :
-
Protic Solvents (e.g., water, alcohols) : These solvents are generally poor choices for dissolving acyl chlorides. 4-Isopropylphenoxyacetyl chloride reacts violently with water and is incompatible with alcohols.[6][7][8] This is not a dissolution process but a chemical reaction (hydrolysis or alcoholysis) that forms the corresponding carboxylic acid or ester.[3][4][7] The reported water solubility is very low (0.23 g/L at 25 °C), which likely reflects a combination of low intrinsic solubility and rapid reaction.[2][6]
-
Aprotic Solvents : Non-protic organic solvents are the preferred choice for dissolving and reacting with acyl chlorides.[9] These can be further categorized:
-
Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone): These solvents are expected to be effective at solvating 4-Isopropylphenoxyacetyl chloride due to dipole-dipole interactions without reacting with the acyl chloride group.
-
Nonpolar Aprotic Solvents (e.g., Hexanes, Toluene): Solubility in these solvents is likely to be lower compared to polar aprotic solvents, but they may still be useful depending on the specific application.
-
-
Known Solubility Data
| Solvent | Solubility | Temperature | Source |
| Water | Very slightly soluble (0.23 g/L) | 25 °C | [2][6] |
| General Organic Solvents | Reported to dissolve in alcohol, ether, and chloroform. | Not Specified | [9] |
Note: The reported solubility in alcohol should be interpreted with extreme caution, as a chemical reaction is highly probable.[6][9]
Experimental Protocol for Solubility Determination
Given the lack of comprehensive data, researchers will likely need to determine the solubility of 4-Isopropylphenoxyacetyl chloride in their specific solvent systems. The following protocol is a self-validating system designed for accuracy and safety, accounting for the compound's reactivity.
Pre-Experimental Safety Assessment
Before beginning any experimental work, a thorough risk assessment is mandatory.
-
Hazard Identification : 4-Isopropylphenoxyacetyl chloride is corrosive, causes severe skin burns and eye damage, and is moisture-sensitive.[1][6] Contact with water liberates toxic gas (hydrogen chloride).
-
Personal Protective Equipment (PPE) : Wear appropriate protective clothing, including chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[10]
-
Engineering Controls : All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors. An emergency shower and eyewash station must be readily accessible.
Materials and Reagents
-
4-Isopropylphenoxyacetyl Chloride (as pure as possible)
-
Anhydrous organic solvents of interest (e.g., Dichloromethane, Tetrahydrofuran, Toluene, Ethyl Acetate, Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Glass vials with screw caps and PTFE-lined septa
-
Analytical balance (readable to at least 0.1 mg)
-
Magnetic stirrer and stir bars
-
Constant temperature bath or block
-
Gas-tight syringes
Step-by-Step Methodology
This method is based on the isothermal equilibrium technique.
-
Preparation of Vials : Dry all glassware in an oven at >100 °C for several hours and cool in a desiccator under an inert atmosphere.
-
Solvent Dispensing : Using a gas-tight syringe, dispense a precise volume (e.g., 2.0 mL) of the desired anhydrous solvent into a pre-weighed, dried vial under a stream of inert gas. Seal the vial immediately.
-
Initial Solute Addition : Weigh the sealed vial containing the solvent. Then, in the fume hood, quickly add a small, accurately weighed amount of 4-Isopropylphenoxyacetyl chloride (e.g., 20 mg) to the vial. Reseal immediately and re-weigh to determine the exact mass of the solute added.
-
Equilibration : Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C). Stir the mixture vigorously using a magnetic stir bar for a set period (e.g., 24 hours) to ensure equilibrium is reached. The system must remain sealed to prevent atmospheric moisture contamination.
-
Observation and Incremental Addition :
-
After the equilibration period, visually inspect the solution. If the solid has completely dissolved, add another accurately weighed increment of the solute.
-
Repeat steps 3-5 until a small amount of undissolved solid remains, indicating that a saturated solution has been formed.
-
-
Confirmation of Saturation : Allow the saturated solution to stir for an additional 12-24 hours to ensure equilibrium has been fully established.
-
Quantification (Optional, for high precision) : For precise determination, carefully extract a known volume of the clear supernatant from the saturated solution using a filtered syringe. Quench the sample in a known volume of a suitable solvent (e.g., methanol) to convert the acyl chloride to a stable ester. Analyze the resulting solution by a suitable analytical technique (e.g., HPLC, GC, or NMR with an internal standard) to determine the concentration of the derived ester, and thus the concentration of the dissolved acyl chloride.
-
Data Reporting : Express the solubility in g/L or mol/L at the specified temperature.
Workflow Diagram
Caption: Workflow for experimental solubility determination.
Safety, Handling, and Storage
Due to its hazardous properties, strict adherence to safety protocols is paramount.
-
Handling : Always handle 4-Isopropylphenoxyacetyl chloride in a chemical fume hood. Avoid contact with skin and eyes.[1][10] In case of a spill, do not use water.[6] Use an inert absorbent material like dry sand.
-
Storage : Store in a cool, dry, and well-ventilated place, away from moisture and incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[6][8] The container must be kept tightly closed, preferably under an inert gas.[8]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[10]
Conclusion
While quantitative solubility data for 4-Isopropylphenoxyacetyl chloride in organic solvents is scarce, a qualitative understanding based on its chemical structure and high reactivity can guide solvent selection. It is expected to be soluble in polar aprotic solvents but will react with protic solvents like water and alcohols. For precise applications, the experimental protocol detailed in this guide provides a reliable and safe method for determining its solubility in specific solvents. The paramount importance of adhering to stringent safety and handling procedures cannot be overstated when working with this corrosive and moisture-sensitive compound.
References
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An introduction to acyl chlorides (acid chlorides) . Chemguide. [Link]
-
A Level Chemistry Revision Notes - Acyl Chlorides . Save My Exams. (2025-06-23). [Link]
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4-Isopropyl Phenoxy Acetyl Chloride | CAS#:223128-33-4 . Chemsrc. (2025-09-01). [Link]
-
Properties of Acyl Halides . Chemistry LibreTexts. (2023-01-22). [Link]
-
Acyl chloride . Wikipedia. [Link]
-
Formation of Acid Chlorides . BYJU'S. [Link]
-
SAFETY DATA SHEET . AA Blocks. (2025-01-18). [Link]
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"Iso-Propylphenoxyacetyl Chloride stability and degradation profile"
An In-Depth Technical Guide to the Stability and Degradation Profile of Iso-Propylphenoxyacetyl Chloride
Foreword: The Imperative of Stability in Reactive Intermediates
In the landscape of pharmaceutical and fine chemical synthesis, reactive intermediates like this compound (CAS: 65118-10-7) are foundational building blocks.[1][2] Their efficacy, however, is intrinsically linked to their stability. An incomplete understanding of a compound's degradation profile can lead to compromised synthesis yields, the introduction of unknown impurities, and significant delays in development timelines. This guide provides a comprehensive analysis of the stability and degradation pathways of this compound, offering both mechanistic insights and field-proven methodologies for its characterization. The following sections are designed to equip researchers, scientists, and drug development professionals with the knowledge to handle, analyze, and control the stability of this critical reagent.
Core Chemical Characteristics and Intrinsic Reactivity
This compound, with the molecular formula C₁₁H₁₃ClO₂, is an acyl chloride characterized by a highly reactive functional group.[1] Its inherent instability is not a flaw but a feature of its designed reactivity. This reactivity stems from the electronic nature of the acyl chloride moiety. The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine. This creates a significant partial positive charge (δ+) on the carbonyl carbon, making it an exceptionally potent electrophile, primed for nucleophilic attack.[3] Consequently, the compound is classified as moisture-sensitive and requires careful handling to prevent premature degradation.[2]
The primary stability concern is its vigorous reaction with nucleophiles, the most ubiquitous of which is water. Understanding this and other degradation pathways is paramount for ensuring its integrity from storage to reaction.
Principal Degradation Pathways
The degradation of this compound is dominated by its susceptibility to nucleophilic attack. The following pathways represent the most common routes of degradation under typical laboratory, manufacturing, and storage conditions.
Hydrolysis: The Predominant Degradation Route
By far the most significant degradation pathway for any acyl chloride is hydrolysis.[3][4] Even trace amounts of water, including atmospheric moisture, can initiate this rapid and often exothermic reaction. The process proceeds via a nucleophilic addition-elimination mechanism, yielding Iso-Propylphenoxyacetic acid and hydrochloric acid (HCl) as products.[5][6][7] The released HCl gas can often be observed as fumes when the compound is exposed to humid air.[6]
Mechanism of Hydrolysis:
-
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon.
-
Tetrahedral Intermediate Formation: The pi bond of the carbonyl breaks, forming a tetrahedral intermediate.
-
Elimination of Leaving Group: The carbonyl double bond reforms, and the chloride ion is eliminated as a leaving group.
-
Deprotonation: The protonated carbonyl oxygen is deprotonated by the chloride ion or another water molecule to yield the final carboxylic acid and HCl.[8]
Caption: General experimental workflow for a forced degradation study.
Experimental Protocols
Caution: this compound is reactive and corrosive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Protocol 1: Hydrolytic Degradation
-
Preparation: Prepare stock solutions of the compound in a dry, inert solvent (e.g., anhydrous acetonitrile).
-
Acidic Stress: Add an equal volume of 0.1 M HCl to a stock solution aliquot.
-
Basic Stress: Add an equal volume of 0.1 M NaOH to a second aliquot.
-
Neutral Stress: Add an equal volume of purified water to a third aliquot.
-
Incubation: Maintain all solutions at room temperature and an elevated temperature (e.g., 60°C), sampling at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). [9]6. Quenching: Neutralize the acid and base samples before analysis.
Protocol 2: Oxidative Degradation
-
Procedure: To a stock solution aliquot, add a solution of 3% hydrogen peroxide.
-
Incubation: Maintain at room temperature and monitor over time, as oxidation reactions can be rapid.
Protocol 3: Thermal Degradation
-
Solid State: Place the solid compound in a controlled temperature oven (e.g., 70°C).
-
Solution State: Heat a stock solution (prepared in a high-boiling, inert solvent) at the same temperature.
-
Analysis: Sample at various time points.
Protocol 4: Photolytic Degradation
-
Procedure: Expose both the solid compound and a solution of the compound to a calibrated light source that provides both UV and visible output, as specified in ICH guideline Q1B. [9]2. Control: A parallel set of samples should be wrapped in aluminum foil to protect them from light.
-
Analysis: Analyze samples after a specified exposure period.
Analytical Strategies for Stability Assessment
The high reactivity of this compound presents a significant analytical challenge. [10]Direct analysis by common techniques like reverse-phase HPLC is often unfeasible due to rapid on-column hydrolysis.
Derivatization followed by HPLC
A robust strategy involves a derivatization step to create a more stable analyte for analysis. [10][11]This approach converts the reactive acyl chloride into a stable derivative that can be easily separated and quantified using standard HPLC-UV methods.
-
Derivatizing Agent: A nucleophilic reagent, such as 2-nitrophenylhydrazine, is reacted with the acyl chloride. [10]This reaction should be rapid and quantitative.
-
Analysis: The resulting stable, UV-active hydrazide derivative is then analyzed by reverse-phase HPLC. The method must be validated to demonstrate its ability to separate the derivatized parent compound from derivatives of its potential degradation products.
In-Situ Spectroscopic Techniques
For real-time kinetic analysis, in-situ techniques are invaluable.
-
FTIR Spectroscopy: By monitoring the carbonyl stretching frequency, one can observe the disappearance of the acyl chloride peak (typically ~1800 cm⁻¹) and the simultaneous appearance of the carboxylic acid peak (~1700-1725 cm⁻¹), providing real-time data on the rate of hydrolysis. [11]
Summary of Degradation Profile and Data Presentation
The expected degradation products under various stress conditions are summarized below. The primary degradant in nearly all aqueous or non-anhydrous conditions will be the corresponding carboxylic acid.
| Stress Condition | Primary Degradation Mechanism | Expected Primary Degradant(s) |
| Acid/Base/Neutral | Hydrolysis | Iso-Propylphenoxyacetic Acid, HCl |
| Oxidative | Oxidation / Hydrolysis | Iso-Propylphenoxyacetic Acid; potentially ring-oxidized products |
| Thermal | Thermolysis / Accelerated Hydrolysis | Iso-Propylphenoxyacetic Acid; other decomposition products |
| Photolytic | Photolysis | Products of radical cleavage; Iso-Propylphenoxyacetic Acid |
Recommendations for Storage and Handling
Based on its chemical profile, the following recommendations are crucial for maintaining the integrity of this compound:
-
Moisture Control: The compound must be stored and handled under strictly anhydrous conditions. Use of an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Temperature: Store at ambient or reduced temperatures in a tightly sealed container to minimize degradation.
-
Light Protection: Store in an amber or opaque container to protect from light.
-
Material Compatibility: Avoid storage or handling in containers or with instruments that could introduce nucleophilic contaminants.
By adhering to these principles and employing the analytical strategies outlined, researchers can ensure the quality and reliability of this compound in their synthetic endeavors.
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Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam. PubMed Central. [Link]
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Chlorine in Water and Air: The Effects of Sodium Chloride on Pollutant Photodegradation in Seawater and Sea Ice, and Indoor Hypochlorous Acid Levels Following Surface Cleaning with Bleach. (2024, May 14). HARVEST (uSask). [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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Forced Degradation Studies. (2016, December 14). MedCrave online. [Link]
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An In-depth Technical Guide to the Safe Handling of Iso-Propylphenoxyacetyl Chloride
This guide provides comprehensive health and safety handling precautions for Iso-Propylphenoxyacetyl Chloride (CAS No. 223128-33-4), a reactive acyl chloride.[1] It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. The information herein is synthesized from established safety data and best practices for handling corrosive and water-reactive chemicals.
Understanding the Inherent Risks of this compound
This compound is a corrosive, moisture-sensitive liquid.[1] Its reactivity stems from the acyl chloride functional group, which is highly susceptible to nucleophilic attack.[2][3] This inherent reactivity is the root cause of its hazardous nature.
1.1. Primary Hazards
-
Corrosivity: The compound causes severe skin and eye burns upon contact.[1][4] Inhalation can lead to chemical burns in the respiratory tract.[1] Ingestion results in burns to the gastrointestinal tract.[1]
-
Reactivity with Water: It reacts violently with water and moisture, liberating toxic and corrosive hydrogen chloride (HCl) gas.[1][5] This reaction is rapid and can lead to a dangerous buildup of pressure in enclosed containers.
-
Inhalation Hazard: Besides being a respiratory irritant, the vapors of similar low molecular weight acyl chlorides are often lachrymators, meaning they can cause tearing.[1][2]
1.2. Chemical and Physical Properties
A summary of the key physical and chemical properties of 4-Isopropylphenoxyacetyl chloride is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃ClO₂ | [1] |
| Molecular Weight | 212.673 g/mol | [1] |
| Boiling Point | 276.8°C at 760 mmHg | [1] |
| Density | 1.128 g/cm³ | [1] |
| Flash Point | 103.2°C | [1] |
| Water Solubility | Very slightly soluble (0.23 g/L); reacts with water | [1] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
To mitigate the risks associated with handling this compound, a combination of engineering controls and robust personal protective equipment is essential.
2.1. Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound must be conducted inside a properly functioning chemical fume hood to prevent the inhalation of corrosive vapors and gases.[6][7][8] The fume hood also provides a physical barrier in case of splashes.[6]
-
Emergency Eyewash and Safety Shower: An easily accessible and regularly tested emergency eyewash station and safety shower are mandatory in any laboratory where this compound is handled.[7][9]
-
Ventilation: Adequate ventilation is crucial to keep airborne concentrations of any released vapors low.[1]
2.2. Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the recommended PPE.
| Body Part | Protection | Rationale |
| Eyes/Face | Chemical splash goggles and a face shield | Provides maximum protection from splashes and fumes.[6][10] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene) | Protects against direct skin contact and burns.[10] |
| Body | Chemical-resistant apron or lab coat | Protects against splashes and spills.[10] |
| Respiratory | A NIOSH/MSHA approved respirator may be necessary if exposure limits are exceeded or if irritation is experienced. | Protects the respiratory tract from corrosive vapors.[1][10] |
Step-by-Step Protocols for Safe Handling
The following protocols are designed to provide a framework for the safe handling of this compound in a laboratory setting.
3.1. Protocol for Weighing and Dispensing
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is on and functioning correctly.
-
Inert Atmosphere: If the procedure is sensitive to moisture, prepare a dry, inert atmosphere (e.g., nitrogen or argon) in the reaction vessel.
-
Dispensing: Use a syringe or cannula to transfer the liquid. If weighing is necessary, do so in a closed container.
-
Cleaning: After dispensing, quench any residual material on equipment with a suitable solvent (e.g., a dry, inert solvent followed by a protic solvent like isopropanol) in the fume hood.
-
Waste Disposal: Dispose of all contaminated materials in a designated, properly labeled waste container.
3.2. Emergency Response Workflow
The following diagram illustrates the immediate actions to be taken in the event of an exposure or spill.
Caption: Chemical incompatibilities of this compound.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with federal, state, and local regulations. [1]Do not dispose of this chemical down the drain.
Conclusion
This compound is a valuable reagent in research and development, but its hazardous properties demand stringent safety protocols. A thorough understanding of its reactivity, coupled with the consistent application of engineering controls, appropriate PPE, and safe handling procedures, is paramount to ensuring the safety of all laboratory personnel.
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The Versatile Acylating Agent: A Technical Guide to Iso-Propylphenoxyacetyl Chloride in Organic Synthesis
Abstract
Iso-Propylphenoxyacetyl Chloride, a reactive acylating agent, holds significant potential in the landscape of modern organic synthesis. This technical guide provides an in-depth exploration of its chemical properties, core reactivity, and diverse applications, with a particular focus on its utility in the development of pharmaceuticals and agrochemicals. Through a detailed examination of reaction mechanisms, step-by-step experimental protocols, and critical safety considerations, this document serves as a comprehensive resource for researchers, scientists, and professionals in drug development and chemical manufacturing. We will delve into key synthetic transformations, including Friedel-Crafts acylations, esterifications, and amidations, providing practical insights to harness the full potential of this valuable chemical intermediate.
Introduction: Unveiling a Key Synthetic Building Block
In the vast toolkit of organic chemistry, acyl chlorides stand out as highly valuable reagents for the construction of complex molecular architectures. This compound, with its unique combination of an aryloxy ether and a reactive acyl chloride moiety, presents a compelling platform for the synthesis of a wide array of target molecules. Its structure, featuring a 4-isopropylphenyl group linked to an acetyl chloride through an ether bond, imparts specific steric and electronic properties that can be strategically exploited in synthetic design.
This guide aims to provide a holistic understanding of this compound, moving beyond a simple catalog of reactions to offer a nuanced perspective on its practical application. We will explore the causality behind experimental choices, emphasizing the importance of a thorough understanding of reaction mechanisms to achieve optimal outcomes in terms of yield, purity, and scalability.
Physicochemical Properties and Safety Data
A comprehensive understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃ClO₂ | [1] |
| Molecular Weight | 212.67 g/mol | [1] |
| CAS Number | 223128-33-4 | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 276.8 °C at 760 mmHg | [2] |
| Density | 1.128 g/cm³ | [1] |
| Flash Point | 103.2 °C | [1] |
| Solubility | Reacts with water. Soluble in many organic solvents. | [1] |
Safety and Handling:
This compound is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated chemical fume hood.[2][3] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[4][5] It is crucial to prevent contact with skin and eyes and to avoid inhalation of its vapors.[2]
Storage: The compound should be stored in a cool, dry place away from moisture and incompatible materials such as strong bases, alcohols, and oxidizing agents.[4][6] The container must be kept tightly sealed to prevent hydrolysis from atmospheric moisture, which would lead to the formation of the corresponding carboxylic acid and hydrogen chloride gas.[1]
In case of a spill, it should be contained and neutralized with a suitable agent like sodium bicarbonate.[5]
Core Reactivity and Mechanistic Pathways
The synthetic utility of this compound stems from the high reactivity of the acyl chloride functional group. This reactivity is primarily driven by the electron-withdrawing nature of both the chlorine atom and the adjacent carbonyl oxygen, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
Nucleophilic Acyl Substitution: The Central Theme
The majority of reactions involving this compound proceed via a nucleophilic acyl substitution mechanism. This two-step process, addition-elimination, is fundamental to the formation of esters, amides, and other carboxylic acid derivatives.
Figure 2: Workflow for Friedel-Crafts acylation.
Experimental Protocol: Synthesis of an Aryl Ketone via Friedel-Crafts Acylation
Disclaimer: This is a general protocol and should be adapted and optimized for specific substrates and scales.
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 eq.) and a suitable anhydrous solvent (e.g., dichloromethane).
-
Cooling: The suspension is cooled to 0 °C in an ice bath.
-
Addition of Acyl Chloride: A solution of this compound (1.0 eq.) in the anhydrous solvent is added dropwise to the stirred suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Addition of Aromatic Substrate: A solution of the aromatic substrate (1.0 eq.) in the anhydrous solvent is then added dropwise over 30 minutes at 0 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for an additional 1-2 hours and then allowed to warm to room temperature and stirred for a further 2-4 hours, or until TLC analysis indicates completion of the reaction.
-
Quenching: The reaction is carefully quenched by pouring it onto crushed ice with vigorous stirring, followed by the slow addition of concentrated hydrochloric acid to dissolve the aluminum salts.
-
Work-up: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
Esterification: Accessing a Diverse Class of Compounds
Esterification is a fundamental transformation in organic synthesis, and this compound provides a direct route to the corresponding esters. The reaction with alcohols, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct, is typically rapid and high-yielding.
This reaction is particularly useful in the synthesis of pharmaceuticals and agrochemicals where the ester moiety is a key pharmacophore or influences the compound's solubility and bioavailability. For instance, phenoxyacetic acid derivatives are precursors to certain herbicides. [7][8] Experimental Protocol: Synthesis of an Ester
-
Setup: A round-bottom flask is charged with the alcohol (1.0 eq.), a suitable anhydrous solvent (e.g., dichloromethane or THF), and a base such as triethylamine (1.2 eq.).
-
Cooling: The solution is cooled to 0 °C in an ice bath.
-
Addition of Acyl Chloride: A solution of this compound (1.1 eq.) in the anhydrous solvent is added dropwise to the stirred solution.
-
Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1-3 hours, or until completion as monitored by TLC.
-
Work-up: The reaction mixture is diluted with the solvent and washed successively with water, dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude ester is then purified by an appropriate method such as column chromatography.
Amidation: Building Blocks for Life Sciences
The amide bond is a cornerstone of biological molecules and a prevalent feature in many pharmaceuticals. This compound reacts readily with primary and secondary amines to form amides. Similar to esterification, a base is typically required to neutralize the HCl generated during the reaction.
Experimental Protocol: Synthesis of an Amide
-
Setup: An amine (1.0 eq.) is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) in a round-bottom flask, and a base such as triethylamine (1.2 eq.) is added.
-
Cooling: The mixture is cooled to 0 °C.
-
Addition of Acyl Chloride: A solution of this compound (1.1 eq.) in the same solvent is added dropwise.
-
Reaction: The reaction is stirred at 0 °C for 30 minutes and then at room temperature until the starting amine is consumed (monitored by TLC).
-
Work-up: The reaction mixture is washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed in vacuo. The resulting crude amide can be purified by recrystallization or column chromatography.
Applications in Pharmaceutical and Agrochemical Synthesis
The structural motif of this compound is present in or can be used to access a variety of biologically active molecules.
Potential in Fibrate Synthesis
Fibrates are a class of amphipathic carboxylic acids used for the treatment of hypercholesterolemia. While direct synthesis of drugs like fenofibrate may involve other routes, the core structure of fenofibric acid, the active metabolite, shares similarities with the hydrolysis product of this compound. [9][10][11]The synthesis of analogues of clofibric acid, another fibrate, has been explored, suggesting that this compound could be a valuable starting material for the generation of novel fibrate derivatives for pharmacological screening. [12][13][14]
Precursor for Herbicides
Phenoxyacetic acids are a well-established class of herbicides. [7][8][15]Iso-Propylphenoxyacetic acid, which can be readily obtained by the hydrolysis of this compound, is a potential candidate for herbicidal activity. Furthermore, the acyl chloride itself can be used to synthesize various ester and amide derivatives, allowing for the fine-tuning of properties such as solubility, soil persistence, and target specificity.
Conclusion
This compound is a potent and versatile reagent in the arsenal of the modern organic chemist. Its ability to readily undergo nucleophilic acyl substitution reactions makes it an invaluable building block for the synthesis of a diverse range of compounds, including key intermediates for the pharmaceutical and agrochemical industries. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, will enable researchers to fully exploit its synthetic potential. As the demand for novel and effective drugs and crop protection agents continues to grow, the importance of versatile intermediates like this compound is set to increase, paving the way for future innovations in chemical synthesis.
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Design and Synthesis of Novel 4-Hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one Derivatives for Use as Herbicides and Evaluation of Their Mode of Action. (2019). PubMed. [Link]
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Analogues of clofibric acid. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
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Glyphosate-Based Herbicidal Ionic Liquids with Increased Efficacy | Request PDF. (2025). ResearchGate. [Link]
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Chemical structure of chiral clofibric acid derivatives. Asterisk shows the asymmetric carbon atom. - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
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WO/2009/004029 NOVEL METHOD OF SYNTHESIZING FENOFIBRATE - WIPO Patentscope. (n.d.). Retrieved January 18, 2026, from [Link]
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Synthesis and antiplatelet activity of thioaryloxyacids analogues of clofibric acid - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
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Synthesis and Biological Evaluation of 2-Heteroarylthioalkanoic Acid Analogues of Clofibric Acid as Peroxisome Proliferator-Acti - ElectronicsAndBooks. (n.d.). Retrieved January 18, 2026, from [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Application of 2-(4-Isopropylphenoxy)acetyl Chloride as a Precision Acylating Agent
Forward
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the ability to selectively and efficiently introduce specific molecular motifs is paramount. The choice of acylating agent is a critical decision that influences not only yield but also the purity and viability of a synthetic route. This guide is intended for the professional researcher and process chemist, providing a deep dive into the strategic use of 2-(4-isopropylphenoxy)acetyl chloride. We move beyond rudimentary steps to explore the mechanistic rationale, safety imperatives, and optimization strategies essential for leveraging the unique properties of this reagent.
Core Profile: 2-(4-Isopropylphenoxy)acetyl Chloride
2-(4-Isopropylphenoxy)acetyl chloride is an acyl halide valued for its role as a pharmaceutical intermediate.[1] Its structure is characterized by an acyl chloride functional group tethered to a phenoxy ether, which is substituted with a sterically significant isopropyl group at the para position. This combination of features imparts a distinct reactivity profile.
-
Molecular Formula: C₁₁H₁₃ClO₂[2]
-
Molecular Weight: 212.67 g/mol [2]
-
Key Features: The bulky isopropyl group can influence the stereochemical outcome of reactions, offering a tool for achieving regioselectivity in complex substrates where multiple acylation sites exist.[3][4]
Critical Safety & Handling Protocols
Acyl chlorides as a class are hazardous, and 2-(4-isopropylphenoxy)acetyl chloride is no exception. Strict adherence to safety protocols is non-negotiable.
2.1 Hazard Profile
-
Corrosivity: The compound is classified as corrosive and causes severe skin burns and eye damage.[2][5] Contact with mucous membranes and the respiratory tract will cause extreme destruction of tissue.[6]
-
Reactivity with Water: It reacts violently with water and moisture to liberate corrosive and toxic hydrogen chloride (HCl) gas.[1][6][7] This reactivity necessitates the use of anhydrous conditions during storage and reactions.
-
Incompatibilities: Avoid contact with water, alcohols, strong bases, and oxidizing agents.[6][7]
2.2 Mandatory Handling Procedures
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to ensure adequate ventilation.[8]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required:
-
Storage: The reagent must be stored in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[1][10]
Mechanistic Foundation: Nucleophilic Acyl Substitution
The utility of 2-(4-isopropylphenoxy)acetyl chloride as an acylating agent is rooted in the nucleophilic acyl substitution mechanism. The carbonyl carbon is highly electrophilic due to the inductive effects of both the oxygen and chlorine atoms. The reaction proceeds via a two-step addition-elimination sequence.
-
Nucleophilic Attack: A nucleophile (e.g., the lone pair of an amine or alcohol) attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, forming a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: An acid-base reaction occurs where a base removes a proton from the nucleophile (now attached to the acyl group), neutralizing the product and generating a byproduct salt.
The generation of HCl as a byproduct necessitates the inclusion of a base to act as a scavenger.[11][12] Failure to do so would result in the protonation of the nucleophile, rendering it inactive and halting the reaction.
Diagram 1: General Mechanism of Acylation
Caption: The addition-elimination pathway for nucleophilic acyl substitution.
Application Protocol: Amide Synthesis
This protocol describes the acylation of a primary or secondary amine to form the corresponding amide.
4.1 Materials & Reagents
| Reagent/Material | Specification | Purpose |
| 2-(4-Isopropylphenoxy)acetyl Chloride | ≥98% Purity | Acylating Agent |
| Amine Substrate | Primary or Secondary | Nucleophile |
| Anhydrous Dichloromethane (DCM) | Dri-Solv® or equivalent | Reaction Solvent |
| Triethylamine (TEA) or DIPEA | Anhydrous, ≥99% | HCl Scavenger |
| Saturated aq. NaHCO₃ | Reagent Grade | Aqueous Workup |
| Brine (Saturated aq. NaCl) | Reagent Grade | Aqueous Workup |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent Grade | Drying Agent |
| Round-bottom flask, stir bar | Oven-dried | Reaction Vessel |
| Addition funnel | Oven-dried | Controlled Addition |
| Inert Gas Supply (N₂ or Ar) | High Purity | Anhydrous Atmosphere |
4.2 Step-by-Step Methodology
-
Reaction Setup: Under an inert atmosphere, charge an oven-dried round-bottom flask with the amine substrate (1.0 eq.) and anhydrous DCM. Stir to dissolve.
-
Base Addition: Add triethylamine (1.2 eq.) to the solution.
-
Cooling: Immerse the flask in an ice-water bath and cool the contents to 0 °C. This is critical to manage the exothermic nature of the reaction and prevent side-product formation.
-
Acyl Chloride Addition: In a separate dry flask, dissolve 2-(4-isopropylphenoxy)acetyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM. Transfer this solution to an addition funnel. Add the acyl chloride solution dropwise to the cooled, stirring amine solution over 20-30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then remove the ice bath and allow it to warm to ambient temperature.
-
Monitoring: Monitor the reaction to completion using an appropriate technique (e.g., TLC, LC-MS). The disappearance of the starting amine is the primary indicator.
-
Aqueous Workup:
-
Upon completion, quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aq. NaHCO₃, and finally, brine.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude amide product by flash column chromatography on silica gel or recrystallization.
Diagram 2: Experimental Workflow for Amide Synthesis
Caption: A streamlined workflow for the synthesis of amides using an acyl chloride.
Application Protocol: Ester Synthesis
This protocol details the synthesis of an ester from an alcohol, a reaction that often requires a catalyst for less nucleophilic alcohols.
5.1 Materials & Reagents
| Reagent/Material | Specification | Purpose |
| 2-(4-Isopropylphenoxy)acetyl Chloride | ≥98% Purity | Acylating Agent |
| Alcohol Substrate | Primary, Secondary, or Tertiary | Nucleophile |
| Anhydrous Pyridine or DCM | Dri-Solv® or equivalent | Solvent (Pyridine also acts as base) |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Nucleophilic Catalyst (optional) |
| All other workup/drying agents | As per Section 4.1 | Post-reaction processing |
5.2 Step-by-Step Methodology
-
Reaction Setup: Under an inert atmosphere, dissolve the alcohol substrate (1.0 eq.) in anhydrous pyridine (which serves as both solvent and base). For less reactive alcohols, use anhydrous DCM as the solvent and add a catalytic amount of DMAP (0.05-0.1 eq.).
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Acyl Chloride Addition: Slowly add 2-(4-isopropylphenoxy)acetyl chloride (1.2 eq.) to the stirring mixture. A slight excess is used to ensure complete conversion of the alcohol.
-
Reaction Progression: Stir at 0 °C for 30 minutes, then allow the reaction to proceed at room temperature overnight, or until completion as determined by reaction monitoring (TLC, GC-MS).
-
Workup and Purification: Follow the workup, drying, concentration, and purification steps as outlined in Section 4.2 (steps 7-9).
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| No or Low Conversion | 1. Hydrolyzed acyl chloride.2. Insufficiently nucleophilic substrate. | 1. Use a fresh bottle or distill the acyl chloride.2. For alcohols, add catalytic DMAP. For sluggish reactions, consider gentle heating (40 °C). |
| Multiple Products Observed | 1. Reaction temperature too high.2. Presence of water in reagents/solvent. | 1. Maintain cooling during addition and run at a lower temperature.2. Ensure all glassware is oven-dried and use anhydrous grade solvents. |
| Low Isolated Yield | 1. Product loss during aqueous workup.2. Incomplete reaction. | 1. Perform back-extraction of the aqueous layers with the organic solvent.2. Increase reaction time or consider a slight excess of the acylating agent. |
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21209244, 2-(4-(Propan-2-yl)phenoxy)acetyl chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]
-
Sci-Hub. (1981). Acetyl exchange between acetyl chloride and sterically hindered aryl ketones under Friedel–Crafts conditions. J. Chem. Soc., Perkin Trans. 2. Retrieved from [Link]
-
Chemsrc. (2025). 4-Isopropyl Phenoxy Acetyl Chloride | CAS#:223128-33-4. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Retrieved from [Link]
-
ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
-
Chem Help ASAP. (2019). synthesis of amides from acid chlorides [Video]. YouTube. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]
-
NileRed. (2021). Esterification using Acid Chloride and Alcohol [Video]. YouTube. Retrieved from [Link]
-
Semantic Scholar. (2019). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. Green Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (2019). Friedel-Crafts Acylation. Retrieved from [Link]
- Google Patents. (2014). WO2014090650A1 - Continuous process for the preparation of (s)-2-acetyloxypropionic acid chloride.
-
Taylor & Francis Online. (n.d.). Acetyl chloride – Knowledge and References. Retrieved from [Link]
- Google Patents. (n.d.). US4053517A - Method of acylation of phloroglucinol.
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- 12. researchgate.net [researchgate.net]
Application Note: A Comprehensive Protocol for the Esterification of Alcohols with 2-(4-Isopropoxyphenoxy)acetyl Chloride
Abstract
This application note provides a detailed protocol for the synthesis of esters via the reaction of an alcohol with 2-(4-isopropoxyphenoxy)acetyl chloride. The use of an acyl chloride for esterification is a robust and highly efficient method, prized for its high reactivity and broad substrate scope. This document outlines the underlying chemical principles, a step-by-step experimental procedure, safety considerations, and methods for purification and characterization. It is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a reliable method for preparing specific ester compounds.
Introduction: The Strategic Advantage of Acyl Chloride-Mediated Esterification
Esterification is a fundamental transformation in organic chemistry, with esters being pivotal functional groups in pharmaceuticals, polymers, and fragrances[1]. While classic methods like the Fischer-Speier esterification involve the acid-catalyzed reaction of carboxylic acids and alcohols, they are often limited by equilibrium constraints and the need for harsh conditions[2][3].
The reaction of an alcohol with an acyl chloride, such as 2-(4-isopropoxyphenoxy)acetyl chloride, offers a superior alternative. Acyl chlorides are among the most reactive carboxylic acid derivatives, allowing for rapid and often quantitative conversion to the corresponding ester under mild conditions[4][5]. The reaction is typically irreversible as the byproduct, hydrogen chloride (HCl), can be readily neutralized, driving the reaction to completion[6]. This protocol employs a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the generated HCl, preventing unwanted side reactions and protecting acid-sensitive functional groups[6][7].
Reaction Mechanism: Nucleophilic Acyl Substitution
The esterification proceeds via a well-established nucleophilic acyl substitution mechanism. The process involves the addition of the nucleophilic alcohol to the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of the chloride leaving group[8][9].
The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks the carbonyl carbon of the 2-(4-isopropoxyphenoxy)acetyl chloride. This breaks the C=O pi bond, forming a tetrahedral intermediate[6][10].
-
Carbonyl Reformation and Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled[8][9].
-
Deprotonation: The resulting intermediate is a protonated ester (an oxonium ion). A weak base, such as triethylamine, deprotonates this intermediate to yield the final, neutral ester product and triethylammonium chloride[4].
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific alcohol substrate used.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-(4-Isopropoxyphenoxy)acetyl Chloride | ≥98% Purity | Sigma-Aldrich | Highly moisture-sensitive. Store under inert gas. |
| Alcohol Substrate (R-OH) | Anhydrous/Dry | Various | Must be free of water to prevent hydrolysis of the acyl chloride. |
| Triethylamine (Et₃N) or Pyridine | Anhydrous, ≥99.5% | Acros Organics | Acts as an HCl scavenger. Use freshly distilled for best results. |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous, ≥99.8% | Fisher Scientific | Reaction solvent. Must be dry. |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | Reagent Grade | VWR | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | EMD Millipore | Drying agent. |
| Round-bottom flask, two-neck | Varies | Kimble | |
| Magnetic stirrer and stir bar | - | IKA | |
| Addition funnel | Varies | Chemglass | For controlled addition of the acyl chloride solution. |
| Condenser and Nitrogen/Argon inlet | - | Ace Glass | To maintain an inert and dry atmosphere. |
| Ice bath | - | - | For temperature control. |
Critical Safety Precautions
-
Acyl Chloride Hazard: 2-(4-Isopropoxyphenoxy)acetyl chloride is corrosive and reacts violently with water to produce corrosive HCl gas. Handle it exclusively in a well-ventilated fume hood.
-
Inert Atmosphere: The reaction is highly sensitive to moisture. All glassware must be oven- or flame-dried before use, and the reaction should be conducted under a positive pressure of an inert gas (Nitrogen or Argon)[7].
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile gloves are a common choice).
-
Exothermic Reaction: The reaction is exothermic. Slow, controlled addition of the acyl chloride at reduced temperature (0 °C) is critical to prevent overheating and potential side reactions.
Step-by-Step Reaction Procedure
-
Apparatus Setup: Assemble a two-neck round-bottom flask with a magnetic stir bar, a rubber septum on one neck, and an addition funnel topped with a condenser and a nitrogen inlet on the other. Flame-dry the entire apparatus under a flow of nitrogen and allow it to cool to room temperature.
-
Reagent Preparation: In the reaction flask, dissolve the alcohol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM), using enough solvent to ensure easy stirring.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it reaches 0 °C.
-
Acyl Chloride Addition: In a separate, dry flask, dissolve 2-(4-isopropoxyphenoxy)acetyl chloride (1.1 eq.) in anhydrous DCM. Transfer this solution to the addition funnel.
-
Reaction Execution: Add the acyl chloride solution from the addition funnel to the stirred alcohol solution dropwise over 20-30 minutes. Maintain the temperature at 0 °C during the addition. A white precipitate (triethylammonium chloride) will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is no longer visible.
Work-up and Purification
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer twice more with DCM. Combine all organic layers.
-
Washing: Wash the combined organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (to remove any residual acid).
-
Deionized water.
-
Saturated aqueous NaCl (brine) (to aid in phase separation).
-
-
Drying: Dry the organic layer over anhydrous MgSO₄, then filter to remove the drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.
-
Purification: The crude product can be purified by one of the following methods:
-
Flash Column Chromatography: This is the most common method for achieving high purity. A silica gel stationary phase with a solvent system like ethyl acetate/hexanes is typically effective.
-
Distillation: If the ester product is a liquid with a suitable boiling point, vacuum distillation can be used for purification[11][12].
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification technique[11].
-
Characterization
The identity and purity of the final ester product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) Spectroscopy: To verify the presence of the ester carbonyl group (strong absorption band typically around 1735-1750 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Wet reagents or solvent; inactive acyl chloride (hydrolyzed). | Ensure all reagents and solvents are rigorously dried. Use a fresh bottle of the acyl chloride or purify it before use. |
| Reaction Stalls | Insufficient base; sterically hindered alcohol. | Add an additional equivalent of base. For hindered alcohols, consider heating the reaction or using a stronger catalyst. |
| Presence of Carboxylic Acid | Incomplete reaction or hydrolysis of acyl chloride during work-up. | Ensure the reaction goes to completion. Perform the NaHCO₃ wash thoroughly during the work-up. |
References
-
ChemistNate. (2022). Acid Chloride + Alcohol = Ester (Mechanism). YouTube. [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
JoVE. (n.d.). Acid Halides to Esters: Alcoholysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Acid chlorides react with alcohols to form esters. Retrieved from [Link]
-
Chem Help ASAP. (2019). synthesis of esters from acid chlorides. YouTube. [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
-
Clark, J. (2015). making esters. Chemguide. [Link]
-
ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Chemguide. (n.d.). esterification. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch19: RCO2H to RCO2R'. Retrieved from [Link]
-
Der Pharma Chemica. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Scholars Research Library. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
ResearchGate. (2015). Ultrasound assisted synthesis of isopropyl esters from palm fatty acid distillate. Retrieved from [Link]
-
MSJChem. (2015). 10.2 Esterification/condensation reactions of alcohols and carboxylic acids (SL). YouTube. [Link]
- Google Patents. (1997). Process for the preparation of esters of 2-(4-hydroxyphenoxy)-propionic acid.
-
iGEM. (2012). Team:TU Darmstadt/Protocols/Synthesis of paranitrophenylesters with acyl chlorides in presence of triethylamine. Retrieved from [Link]
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"amide synthesis using Iso-Propylphenoxyacetyl Chloride and primary amines"
Application Note & Protocol
Topic: Amide Synthesis Using 4-Isopropylphenoxyacetyl Chloride and Primary Amines Audience: Researchers, scientists, and drug development professionals.
Guide to the Synthesis of Novel N-Substituted 2-(4-isopropylphenoxy)acetamides for Drug Discovery
This guide provides a comprehensive overview and detailed protocol for the synthesis of amides derived from 4-isopropylphenoxyacetyl chloride and various primary amines. Amide bonds are fundamental building blocks in medicinal chemistry, present in a vast number of approved drugs.[1] The phenoxyacetic acid scaffold, in particular, is a privileged structure found in various biologically active agents.[2] This protocol leverages the robust and widely applicable Schotten-Baumann reaction, a reliable method for acylating amines.[1][3][4]
Reaction Principle: Nucleophilic Acyl Substitution
The reaction between an acyl chloride and a primary amine is a classic example of nucleophilic acyl substitution.[5][6] The mechanism proceeds in two main stages: nucleophilic addition followed by elimination.[7][8]
-
Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the 4-isopropylphenoxyacetyl chloride. The lone pair of electrons on the nitrogen atom forms a new bond with the carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5][9]
-
Elimination: The tetrahedral intermediate is unstable. The carbon-oxygen double bond reforms, and the chloride ion, being a good leaving group, is eliminated.[7][8]
-
Deprotonation: The resulting protonated amide is then deprotonated by a base (or another molecule of the amine) to yield the final, neutral N-substituted amide product and a salt byproduct (e.g., hydrochloride salt).[4][10]
The overall reaction is typically fast and often exothermic.[1]
The Schotten-Baumann Reaction Condition
The Schotten-Baumann reaction, first described in the 1880s, is a highly effective method for forming amides from amines and acyl chlorides.[4] Its conditions are specifically designed to optimize yield and minimize side reactions. A key feature is the use of a two-phase solvent system, typically an organic solvent and water, with a base dissolved in the aqueous phase.[3][4]
-
Organic Phase: Contains the acyl chloride and the primary amine (if soluble). Dichloromethane or diethyl ether are common choices.[4]
-
Aqueous Phase: Contains a base, such as sodium hydroxide or sodium bicarbonate, which serves to neutralize the hydrochloric acid (HCl) generated during the reaction.[1][3]
Causality Behind the Method:
-
Neutralizing HCl: The removal of the acidic HCl byproduct by the base is crucial. It prevents the protonation of the primary amine reactant, which would render it non-nucleophilic and halt the reaction.[4][10]
-
Preventing Acyl Chloride Hydrolysis: By keeping the bulk of the water-sensitive acyl chloride in the organic phase, its hydrolysis is minimized, which would otherwise consume the starting material.[1] The reaction at the interface is rapid, favoring amidation over hydrolysis.
Core Protocol: Synthesis of N-Alkyl-2-(4-isopropylphenoxy)acetamide
This protocol provides a generalized procedure for the synthesis. Researchers should adjust stoichiometry and reaction times based on the specific primary amine used.
Experimental Workflow Diagram
Materials and Reagents
| Reagent/Material | Purpose | Typical Grade |
| 4-Isopropylphenoxyacetyl Chloride | Acylating Agent | ≥98% Purity |
| Primary Amine (R-NH₂) | Nucleophile | ≥98% Purity |
| Dichloromethane (DCM), Anhydrous | Organic Solvent | Anhydrous, ACS |
| Sodium Hydroxide (NaOH) or NaHCO₃ | Base for HCl neutralization | Reagent Grade |
| Deionized Water | Aqueous Solvent | Type II or better |
| Hydrochloric Acid (1M aq.) | Workup (remove excess amine/base) | Reagent Grade |
| Saturated Sodium Bicarbonate (aq.) | Workup (neutralize acid) | Reagent Grade |
| Saturated Sodium Chloride (Brine, aq.) | Workup (reduce aqueous solubility) | Reagent Grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | Reagent Grade |
Step-by-Step Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq). Dissolve it in a biphasic mixture of dichloromethane (DCM, ~0.2 M) and 1M aqueous NaOH (2.0 eq).
-
Cooling: Place the flask in an ice-water bath and stir vigorously for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Rationale: The reaction is often highly exothermic. Cooling is essential to control the reaction rate, prevent side reactions, and ensure safety.[1]
-
-
Acyl Chloride Addition: Dissolve the 4-isopropylphenoxyacetyl chloride (1.05 eq) in a small volume of anhydrous DCM. Add this solution to the cooled amine mixture dropwise via an addition funnel over 15-30 minutes.
-
Rationale: A slight excess of the acyl chloride ensures the complete consumption of the potentially more valuable primary amine. Slow, dropwise addition is critical to manage the exothermicity of the reaction.[1]
-
-
Reaction: After the addition is complete, allow the reaction to stir vigorously. The reaction can be maintained at 0 °C or allowed to warm slowly to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).
-
Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic and aqueous layers.
-
Washing: Wash the organic layer sequentially with:
-
1M HCl (to remove any unreacted amine and excess NaOH).
-
Saturated aq. NaHCO₃ (to neutralize any remaining acid).
-
Saturated aq. NaCl (brine) (to remove bulk water).
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude amide product. For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective. For oils or difficult-to-crystallize solids, purification by column chromatography on silica gel may be necessary.[11]
Data Presentation: Representative Examples
The following table presents hypothetical, yet realistic, outcomes for the synthesis using the described protocol with different primary amines.
| Primary Amine (R-NH₂) | Product Name | Reaction Time (h) | Typical Yield (%) | Purification Method |
| Benzylamine | N-benzyl-2-(4-isopropylphenoxy)acetamide | 1.5 | 92% | Recrystallization (EtOH) |
| n-Propylamine | 2-(4-isopropylphenoxy)-N-propylacetamide | 2.0 | 88% | Column Chromatography |
| Aniline | 2-(4-isopropylphenoxy)-N-phenylacetamide | 3.0 | 85% | Recrystallization (EtOAc) |
| Cyclohexylamine | N-cyclohexyl-2-(4-isopropylphenoxy)acetamide | 2.5 | 90% | Recrystallization (Hexanes) |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Hydrolysis of acyl chloride.[1]2. Impure starting materials.3. Insufficient base. | 1. Use anhydrous solvent; add acyl chloride slowly at 0 °C.2. Verify purity of reagents.3. Ensure at least 2 eq. of base are used. |
| Multiple Spots on TLC (Side Products) | 1. Reaction too warm.2. Di-acylation of the amine (if excess acyl chloride used). | 1. Maintain low temperature (0 °C) during addition.2. Use only a slight excess (1.0-1.1 eq) of acyl chloride. |
| Starting Amine Remains | 1. Insufficient acyl chloride.2. Incomplete reaction. | 1. Use a slight excess of acyl chloride (1.05 eq).2. Increase reaction time or allow to warm to room temperature. |
| Oily Product, Fails to Crystallize | Product is not a solid at room temperature or contains impurities. | Purify via silica gel column chromatography. |
Critical Safety Precautions
Handling acyl chlorides and amines requires strict adherence to safety protocols.
-
Acyl Chlorides (e.g., 4-isopropylphenoxyacetyl chloride):
-
Hazards: Highly reactive, corrosive, and lachrymatory (causes tearing).[1][12] Reacts violently with water and moisture to release corrosive HCl gas.[12][13]
-
Handling: Always handle in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves.[14] Keep away from water and other nucleophiles like alcohols.
-
-
Primary Amines:
-
Hazards: Many amines are corrosive, toxic, and have strong, unpleasant odors.
-
Handling: Handle in a chemical fume hood. Wear appropriate PPE.
-
-
General Procedures:
-
Ensure an emergency eyewash station and safety shower are immediately accessible.[13]
-
Quench any residual acyl chloride carefully by slowly adding it to a stirred, cold solution of sodium bicarbonate.
-
Conclusion
The synthesis of N-substituted 2-(4-isopropylphenoxy)acetamides via the Schotten-Baumann reaction is a robust, high-yielding, and versatile method suitable for generating libraries of compounds for drug discovery and development.[15] By carefully controlling reaction conditions, particularly temperature, and adhering to strict safety protocols, researchers can efficiently produce a wide range of novel amide derivatives for biological screening.
References
-
Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Schotten-Baumann Reaction. Retrieved from [Link]
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chemeurope.com. (n.d.). Schotten-Baumann reaction. Retrieved from [Link]
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Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Pearson. (2024). Show how you would use appropriate acyl chlorides and amines to synthesize each of the following amides. Retrieved from [Link]
-
Sparkl. (n.d.). Revision Notes - Production of Amides from Acyl Chlorides and Ammonia/Amines. Retrieved from [Link]
-
Chemguide. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Retrieved from [Link]
-
PubMed. (n.d.). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. Retrieved from [Link]
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Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]
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brainly.com. (2025). How can we protect amines during synthesis with acyl chlorides?. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Synthesis of New Sulphonamide Phenoxyacetic Derivatives. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Acetyl Chloride. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of some Amide derivatives and their Biological activity. Retrieved from [Link]
-
University of Sussex - Figshare. (2023). Synthesis of novel amides and related compounds with applications in medicinal chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
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Application Notes and Protocols: Iso-Propylphenoxyacetyl Chloride in the Synthesis of Bioactive Molecules
Introduction:
Iso-Propylphenoxyacetyl Chloride, specifically 2-(4-isopropylphenoxy)acetyl chloride, is a versatile chemical intermediate that serves as a pivotal building block in the synthesis of a diverse array of bioactive molecules. Its structure, which combines a reactive acyl chloride group with a lipophilic isopropylphenoxy moiety, makes it an ideal precursor for introducing this specific pharmacophore into target molecules. This functional group is found in a variety of compounds with applications ranging from pharmaceuticals to agrochemicals.[1][2] The phenoxyacetic acid scaffold, in particular, is central to numerous drug classes, exhibiting antibacterial, anti-inflammatory, and antihypertensive properties. This guide provides an in-depth exploration of the applications of this compound, with a focus on practical, field-proven protocols for the synthesis of bioactive amides and esters.
Core Properties and Safety Precautions
A thorough understanding of the chemical properties and safety requirements of this compound is paramount for its effective and safe utilization in a laboratory setting.
Table 1: Physicochemical Properties of 2-(4-isopropylphenoxy)acetyl chloride
| Property | Value |
| CAS Number | 223128-33-4 |
| Molecular Formula | C₁₁H₁₃ClO₂ |
| Molecular Weight | 212.67 g/mol |
| Appearance | Clear, colorless to yellow or pink liquid |
| Reactivity | Reacts with water and other nucleophiles. Moisture sensitive. |
Safety and Handling:
This compound is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Moisture Sensitivity: The compound reacts with water, so it is crucial to use dry glassware and solvents. Store the reagent under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, alcohols, and amines, except under controlled reaction conditions.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Synthetic Applications: The Gateway to Bioactive Amides and Esters
The primary utility of this compound in the synthesis of bioactive molecules lies in its ability to readily undergo nucleophilic acyl substitution reactions. This allows for the straightforward formation of stable amide and ester linkages with a wide range of amines and alcohols, respectively.
Mechanism of Action: Nucleophilic Acyl Substitution
The reaction proceeds via a well-established nucleophilic addition-elimination mechanism. A nucleophile, such as an amine or an alcohol, attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the final amide or ester product.
General mechanism of nucleophilic acyl substitution.
Protocol 1: Synthesis of a Bioactive N-Aryl Acetamide
This protocol details the synthesis of 2-(4-isopropylphenoxy)-N-(pyridin-2-yl)acetamide , a novel compound with potential biological activity, leveraging the structural motifs of known bioactive molecules.[3][4][5][6] The reaction is a classic example of the Schotten-Baumann reaction, which is widely used for the acylation of amines.[7][8][9][10][11]
Experimental Workflow
Step-by-step synthesis workflow.
Materials and Reagents
-
2-(4-isopropylphenoxy)acetyl chloride (1.0 eq)
-
2-Aminopyridine (1.0 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Step-by-Step Protocol
-
Reaction Setup:
-
To a dry, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 2-aminopyridine (1.0 eq) and anhydrous dichloromethane.
-
Stir the mixture until the 2-aminopyridine is fully dissolved.
-
Add triethylamine (1.2 eq) to the solution. The triethylamine acts as a base to neutralize the HCl byproduct of the reaction, driving the equilibrium towards the product.[9]
-
-
Acylation Reaction:
-
Cool the flask to 0°C using an ice-water bath.
-
In a separate dry flask, dissolve 2-(4-isopropylphenoxy)acetyl chloride (1.0 eq) in a minimal amount of anhydrous dichloromethane.
-
Add the solution of 2-(4-isopropylphenoxy)acetyl chloride dropwise to the stirred solution of 2-aminopyridine over 15-20 minutes. The slow addition is crucial to control the exothermic nature of the reaction.[12]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Extraction:
-
Upon completion, quench the reaction by adding deionized water to the flask.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes to isolate the pure 2-(4-isopropylphenoxy)-N-(pyridin-2-yl)acetamide.
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Table 2: Reaction Parameters and Expected Outcome
| Parameter | Value |
| Scale | 10 mmol |
| Solvent Volume | 50 mL |
| Reaction Time | 4 hours |
| Temperature | 0°C to Room Temperature |
| Expected Yield | 85-95% |
| Physical Appearance | White to off-white solid |
Conclusion
This compound is a highly valuable reagent for the synthesis of bioactive molecules, particularly amides and esters. The protocols outlined in these application notes provide a robust framework for researchers in drug discovery and medicinal chemistry to efficiently synthesize novel compounds for biological evaluation. The straightforward nature of the nucleophilic acyl substitution reactions, coupled with the importance of the isopropylphenoxy moiety in bioactive compounds, ensures that this compound will continue to be a relevant and widely used building block in the field.
References
- Dahiya, R., & Mourya, R. (2012). Synthesis and antimicrobial screening of some novel halogenated phenoxyacetyl amino acid and peptide analogs. Bulletin of Pharmaceutical Research, 2(2), 56-65.
-
Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Available at: [Link]
- Organic Synthesis. (n.d.). Schotten-Baumann Reaction. In Name Reactions in Organic Synthesis (pp. 380-381). Cambridge University Press.
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Available at: [Link]
-
Chemsolve.net. (2020). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. Available at: [Link]
- Jetir.org. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]
- Turley, S., et al. (2011). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. Journal of Medicinal Chemistry, 54(23), 8091–8109.
-
ResearchGate. (n.d.). Synthesis of N-aryl-2-(4-(3-(thiophen-2-yl)acryloyl)phenoxy)acetamides 9a–d. Available at: [Link]
- Wang, C., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules, 26(18), 5649.
-
ResearchGate. (n.d.). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. Available at: [Link]
-
MDPI. (2022). Design and Synthesis of Novel Antimicrobial Agents. Available at: [Link]
-
Blazingprojects. (n.d.). Synthesis and evaluation for biological activities of n-pyridin-3-yl substituted [phenylsulphonamido] acetamide. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Antifungal Activity of N-(Alkyl/Aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide. Available at: [Link]
- Der Pharma Chemica. (2014). Preparation, investigation, theoretical study and biological activity of 2-[4- acetyl phenoxy) N-(4-substitutent phenyl)] acetoa. 6(1), 14-17.
- MDPI. (2013). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. Molecules, 18(9), 10745-10757.
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MDPI. (2024). Synthesis and Bioactivity Assessment of N-Aryl-Azasesamins. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. Available at: [Link]
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The Production of Phenoxy Herbicides. (n.d.). Available at: [Link]
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-
ResearchGate. (n.d.). Synthesis of optically active 2-[4-(6-chloro-2-benzoxazolyloxy) phenoxy]propionamide derivatives of potential herbicide activity. Available at: [Link]
- Google Patents. (n.d.). CN101177417A - Method for preparing herbicide fenoxaprop-p-ethyl.
- Google Patents. (n.d.). WO2019056065A1 - Acetic acid-based herbicide composition.
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Application Notes & Protocols: Base-Catalyzed Acylation of Phenols with Iso-Propylphenoxyacetyl Chloride
Introduction: The Significance of Phenolic Ester Synthesis
The acylation of phenols is a cornerstone reaction in organic synthesis, providing a direct pathway to the formation of phenolic esters.[1] These esters are not merely simple derivatives; they are pivotal intermediates and final products in numerous fields, including pharmaceuticals, agrochemicals, and materials science. The phenoxyacetic acid moiety, in particular, is a well-established scaffold in medicinal chemistry, forming the core of drugs with antibacterial, anti-inflammatory, and antihypertensive properties.[2]
This guide focuses on a specific, robust method for this transformation: the acylation of phenols with iso-propylphenoxyacetyl chloride under basic conditions. This reaction typically proceeds via the classic Schotten-Baumann reaction , a reliable and versatile method for acylating phenols and alcohols.[3][4][5] The use of basic conditions is critical, as it deprotonates the weakly acidic phenolic hydroxyl group to form a much more reactive phenoxide nucleophile, thereby facilitating a rapid and efficient reaction with the acyl chloride.[6]
The Reaction Mechanism: A Nucleophilic Acyl Substitution
The acylation of a phenol with an acyl chloride in the presence of a base is a classic example of nucleophilic acyl substitution. The process can be dissected into several key steps, each driven by fundamental principles of reactivity.
Causality of Mechanistic Steps:
-
Activation of the Nucleophile: The reaction is initiated by the base (e.g., NaOH), which abstracts the acidic proton from the phenol. This deprotonation is the crucial activating step, converting the moderately nucleophilic phenol into a significantly more potent nucleophile, the phenoxide anion. The negative charge on the oxygen atom greatly enhances its ability to attack the electrophilic carbonyl carbon of the acyl chloride.[6][7]
-
Nucleophilic Attack: The activated phenoxide anion attacks the electron-deficient carbonyl carbon of this compound. This forms a transient, high-energy tetrahedral intermediate.
-
Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and in the process, the most stable leaving group is expelled. In this case, the chloride ion is an excellent leaving group, making this step highly favorable.
-
Product Formation: The expulsion of the chloride ion yields the final, stable ester product and a chloride salt. The base serves a dual purpose by also neutralizing the HCl that would be generated, driving the reaction to completion.[8]
Caption: Step-by-step experimental workflow.
C. Step-by-Step Methodology
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-cresol (1.08 g, 10.0 mmol) in a solution of sodium hydroxide (1.0 g, 25.0 mmol) in 30 mL of deionized water. Cool the flask in an ice-water bath to 0 °C.
-
Acyl Chloride Addition: In a separate beaker, dissolve this compound (2.34 g, 11.0 mmol) in 30 mL of dichloromethane (DCM). Transfer this solution to a dropping funnel.
-
Reaction: Add the acyl chloride solution dropwise to the vigorously stirred aqueous solution of the phenoxide over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Monitoring: After the addition is complete, allow the reaction to stir vigorously in the ice bath for an additional 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by spotting the organic layer against the starting materials. The completion of the reaction is often indicated by the disappearance of the pungent smell of the acyl chloride. [4]5. Work-up: Transfer the reaction mixture to a separatory funnel. Separate the layers and collect the bottom organic (DCM) layer.
-
Washing: Wash the organic layer sequentially with 20 mL of 1 M HCl (to neutralize excess NaOH), 20 mL of saturated sodium bicarbonate solution (to remove any carboxylic acid byproduct), and finally with 20 mL of brine (saturated NaCl solution) to aid in drying. [9]7. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude ester.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel. [10]
Product Characterization
The identity and purity of the final ester product must be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed structural information, confirming the presence of both aromatic moieties and the ester linkage.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1770 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized ester.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of acyl chloride. | 1. Ensure vigorous stirring and low temperature (0°C). Add acyl chloride more slowly. Consider using a phase-transfer catalyst to facilitate the reaction. [11] |
| 2. Inactive (wet) starting materials. | 2. Ensure phenol and solvents are dry (if using a non-aqueous method). Use freshly prepared or properly stored acyl chloride. | |
| Significant Amount of Carboxylic Acid Byproduct | Extensive hydrolysis of the acyl chloride. | Improve mixing efficiency and maintain a lower reaction temperature. Ensure the base concentration is adequate. |
| Product is Contaminated with Starting Phenol | Incomplete reaction. | Increase reaction time or allow the mixture to slowly warm to room temperature after the initial stirring at 0°C. Ensure at least 1.1 equivalents of acyl chloride are used. |
| Product Decomposes During Work-up | Saponification of the ester by residual base. | Perform the acidic and bicarbonate washes promptly after phase separation to neutralize and remove all base. Avoid heating during work-up. |
Safety and Handling
-
Acyl Chlorides: this compound is corrosive, lachrymatory, and reacts violently with water, releasing toxic HCl gas. [12]Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [13][14]* Phenols: Phenols are toxic and corrosive and can cause severe skin burns. [15]Avoid all direct contact.
-
Bases: Sodium hydroxide is highly caustic. Handle with care to avoid skin and eye damage.
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated area or fume hood.
References
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-
Cambridge University Press. (n.d.). Schotten-Baumann Reaction. Name Reactions in Organic Synthesis. Retrieved from [Link]
- iGEM 2012 Team TU Darmstadt. (2012). Protocols/Synthesis of paranitrophenylesters with acyl chlorides in presence of triethylamine.
- Hunt, I. (n.d.). Ch24 - Acylation of phenols. University of Calgary, Department of Chemistry.
- (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS.
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"scale-up synthesis of Iso-Propylphenoxyacetyl Chloride derivatives"
An In-Depth Guide to the Scale-Up Synthesis of (4-Isopropylphenoxy)acetyl Chloride
Authored for Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive, technically-grounded guide for the scale-up synthesis of (4-isopropylphenoxy)acetyl chloride, a key intermediate in the development of various pharmaceutical compounds. Moving from laboratory-scale synthesis to pilot or industrial production presents significant challenges in terms of process safety, reaction control, and product purity. This document outlines a robust and validated protocol, explains the critical scientific principles behind each step, and addresses the key considerations for successful and safe scale-up.
Phenoxyacetyl chloride and its derivatives are versatile chemical building blocks, crucial in organic synthesis for introducing the phenoxyacetyl moiety into target molecules.[1] The title compound, (4-isopropylphenoxy)acetyl chloride, serves as a primary or secondary intermediate in the synthesis of various pharmaceuticals.[2][3] Its reactivity as an acylating agent allows for the formation of esters and amides through nucleophilic acyl substitution, making it a valuable reagent in medicinal chemistry.[4][5]
The successful transition from a bench-scale procedure to a large-scale manufacturing process requires more than a simple multiplication of reagent quantities. It demands a thorough understanding of reaction kinetics, thermodynamics, potential hazards, and purification challenges. This guide is structured to provide that understanding, ensuring both efficiency and safety.
The Synthetic Pathway: From Carboxylic Acid to Acyl Chloride
The most prevalent and industrially viable method for synthesizing acyl chlorides is the chlorination of the corresponding carboxylic acid.[4] Thionyl chloride (SOCl₂) is often the reagent of choice for this transformation due to its high reactivity and the convenient, gaseous nature of its byproducts (sulfur dioxide and hydrogen chloride), which simplifies the initial stages of product purification.[4]
The overall reaction is as follows: (4-Isopropylphenoxy)acetic acid + SOCl₂ → (4-Isopropylphenoxy)acetyl chloride + SO₂ (g) + HCl (g)
Diagram: General Reaction Workflow
Caption: High-level workflow for the synthesis of (4-isopropylphenoxy)acetyl chloride.
Detailed Scale-Up Protocol
This protocol is designed for the conversion of (4-isopropylphenoxy)acetic acid to its corresponding acyl chloride on a multi-kilogram scale.
Materials & Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | CAS Number | Key Properties |
| (4-Isopropylphenoxy)acetic acid | 194.23 | 25141-57-7 | Solid |
| Thionyl Chloride (SOCl₂) | 118.97 | 7719-09-7 | Colorless to yellow fuming liquid, pungent odor, reacts violently with water.[6] |
| Toluene (Anhydrous) | 92.14 | 108-88-3 | Inert solvent, appropriate boiling point for reaction and distillation. |
| Sodium Hydroxide (NaOH) | 40.00 | 1310-73-2 | For off-gas scrubber solution. |
Equipment:
-
Glass-lined or Hastelloy reactor with overhead stirrer, temperature probe, condenser, and addition funnel/pump.
-
Heating/cooling mantle or jacketed system for precise temperature control.
-
Gas scrubber system charged with aqueous sodium hydroxide solution.
-
High-vacuum distillation apparatus suitable for the intended scale.
-
Appropriate Personal Protective Equipment (PPE): full-face respirator, acid-resistant gloves, chemical-resistant apron/suit.[7]
Step-by-Step Procedure:
-
Reactor Preparation: Ensure the reactor and all associated glassware are scrupulously dry. Any moisture will react violently with thionyl chloride to produce corrosive HCl and SO₂ gas and will consume the reagent.[8] Purge the entire system with an inert gas (e.g., nitrogen) to maintain an anhydrous atmosphere.
-
Charging Reactants:
-
Charge the reactor with (4-isopropylphenoxy)acetic acid (1.0 equiv).
-
Add anhydrous toluene (approx. 3-5 L per kg of acid). The solvent acts as a heat-transfer medium and prevents the reaction mixture from becoming too viscous.
-
Begin gentle agitation to form a slurry.
-
-
Thionyl Chloride Addition (Critical Step):
-
Charge thionyl chloride (1.2 to 1.5 equiv) to the addition funnel or prepare for pump addition. Using a slight excess ensures the complete conversion of the carboxylic acid.
-
Cool the reactor contents to 10-15°C.
-
Begin the slow, subsurface addition of thionyl chloride to the stirred slurry. This reaction is exothermic. The addition rate must be carefully controlled to maintain the internal temperature below 25-30°C. A runaway reaction can lead to a dangerous pressure buildup from the rapid evolution of HCl and SO₂ gases.[9]
-
Ensure the off-gas line is directed to the caustic scrubber throughout the addition and subsequent steps.
-
-
Reaction and Aging:
-
After the addition is complete, slowly warm the reaction mixture to 45-55°C.
-
Maintain this temperature for 2-4 hours, or until in-process control (IPC) analysis indicates the complete consumption of the starting material. A clear, homogeneous solution is typically observed at the end of the reaction.
-
IPC: Withdraw a small, quenched sample and analyze by TLC or HPLC to monitor the disappearance of the starting carboxylic acid.
-
-
Removal of Volatiles:
-
Once the reaction is complete, cool the mixture to 30-40°C.
-
Apply a gentle vacuum to the reactor to begin removing the solvent and, critically, any excess thionyl chloride. Thionyl chloride has a boiling point of 79°C.[6] A fractional distillation setup is ideal here.
-
The collected solvent/thionyl chloride mixture should be handled as hazardous waste.
-
-
Purification by Vacuum Distillation:
-
Once the bulk of the toluene and excess SOCl₂ are removed, the crude (4-isopropylphenoxy)acetyl chloride is purified by high-vacuum distillation.
-
This step is essential to remove non-volatile impurities and achieve high product purity. The product is a liquid with an estimated boiling point significantly higher than the reactants.[2]
-
-
Product Handling and Storage:
Process Safety and Hazard Analysis
Scaling up this synthesis introduces significant safety risks that must be rigorously controlled. The primary hazard is associated with thionyl chloride.
Thionyl Chloride (SOCl₂) Hazards:
-
Toxicity: Toxic if inhaled and harmful if swallowed.[7][10] It is extremely destructive to mucous membranes and the upper respiratory tract.[7] Exposure can cause severe burns, pulmonary edema, and can be fatal.[8][9]
-
Corrosivity: Causes severe skin burns and eye damage.[10]
-
Reactivity: Reacts violently with water, alcohols, amines, and bases, liberating large amounts of toxic gas (HCl, SO₂) and heat.[9][10]
Diagram: Hazard Control Logic
Caption: Mitigation strategy for key hazards in the scale-up synthesis.
Engineering Controls:
-
Closed System: The reaction must be conducted in a closed reactor to contain fumes.
-
Ventilation & Scrubbing: All evolved gases must be directed through a robust caustic scrubber (containing >10% NaOH solution) to neutralize acidic gases before venting.
-
Temperature Monitoring: A reliable, calibrated temperature probe is mandatory. Alarms should be set for temperature deviations.
-
Emergency Preparedness: Have appropriate spill kits (with absorbent material like sand, not water) and emergency showers/eyewash stations readily accessible.[9]
Analytical Quality Control
Ensuring the final product meets specifications is critical. A combination of analytical techniques should be employed.
Final Product Specifications (Typical):
| Test | Specification | Method |
| Appearance | Clear, colorless liquid | Visual |
| Identity | Conforms to structure | FTIR, ¹H NMR |
| Purity (by GC) | ≥ 98.0% | Gas Chromatography (GC) |
| Residual Acid | ≤ 1.0% | Titration or HPLC Derivatization[11][12][13] |
| Residual Toluene | ≤ 0.5% | GC-Headspace |
Protocol: Purity Analysis by Derivatization-HPLC
Acyl chlorides are too reactive for direct analysis by reverse-phase HPLC. A pre-column derivatization is a robust method for quantification.[11] This protocol converts the reactive acyl chloride into a stable, UV-active amide.
-
Sample Preparation:
-
Accurately weigh ~50 mg of the (4-isopropylphenoxy)acetyl chloride into a 20 mL volumetric flask. Perform this in a fume hood.
-
Add 10 mL of a 2 mg/mL solution of benzylamine in anhydrous acetonitrile.
-
Cap the flask and stir for 30 minutes at room temperature. The benzylamine will react with the acyl chloride to form the corresponding N-benzyl amide.
-
Dilute to the mark with acetonitrile.
-
-
Standard Preparation:
-
Prepare a standard of the starting material, (4-isopropylphenoxy)acetic acid, at a known concentration (e.g., 0.5 mg/mL) in acetonitrile.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA)
-
Gradient: 50% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the derivatized sample. The N-benzyl amide derivative will be the major peak.
-
Inject the carboxylic acid standard.
-
Calculate the area% of the amide peak to determine purity and quantify the area of any unreacted carboxylic acid peak against the standard.
-
Conclusion
The scale-up synthesis of (4-isopropylphenoxy)acetyl chloride is a well-established but hazardous process that demands meticulous attention to detail. The key to success lies in the rigorous control of reaction parameters—particularly temperature during the exothermic addition of thionyl chloride—and the implementation of robust safety and engineering controls to manage the highly reactive nature of the reagents and the toxic off-gassing. By following the detailed protocols for synthesis, purification, and analysis outlined in this guide, researchers and drug development professionals can safely and efficiently produce this critical pharmaceutical intermediate at scale, ensuring high purity and yield.
References
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Application Notes and Protocols: Strategic Use of Iso-Propylphenoxyacetyl Chloride as a Protecting Group
Introduction: Navigating Selectivity in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of reactive functional groups is paramount to achieving desired chemical transformations with high fidelity.[1] Protecting groups serve as temporary shields, masking the inherent reactivity of functionalities like alcohols and amines to prevent undesired side reactions.[2] The ideal protecting group should be readily introduced in high yield, stable to a range of reaction conditions, and cleanly removed under mild conditions that do not compromise the integrity of the target molecule.[3] Among the arsenal of protecting groups available to the modern chemist, acyl groups offer a versatile and reliable option for the protection of hydroxyl and amino moieties.
This guide focuses on the application of iso-propylphenoxyacetyl chloride as a reagent for the introduction of the iso-propylphenoxyacetyl (iPrPhOac) protecting group. The unique electronic and steric properties of this group, conferred by the phenoxyacetyl backbone and the isopropyl substituent, offer distinct advantages in terms of stability and selective removal. These application notes and protocols are designed for researchers, scientists, and drug development professionals seeking to leverage the iPrPhOac group in their synthetic strategies.
Chemical Properties and Handling
This compound
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₃ClO₂ | [4] |
| Molecular Weight | 212.67 g/mol | [4] |
| CAS Number | 223128-33-4 | [4][5] |
| Appearance | Clear colorless to yellow or pink liquid | [6] |
| Boiling Point | 276.8°C at 760 mmHg | [7][8] |
| Density | 1.128 g/cm³ | [7][8] |
Handling and Storage: this compound is a corrosive and moisture-sensitive compound.[4][5][7] It should be handled in a well-ventilated fume hood using appropriate personal protective equipment, including gloves and safety glasses. The reagent reacts with water and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[5]
Protection of Alcohols
The protection of alcohols is a frequent necessity in organic synthesis to prevent their acidic proton from interfering with basic reagents or their nucleophilic oxygen from reacting with electrophiles.[9][10][11] The iso-propylphenoxyacetyl group can be readily introduced to protect primary and secondary alcohols by converting them into the corresponding esters.
Reaction Mechanism: Acylation of an Alcohol
The protection reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the this compound. A subsequent loss of a chloride ion and deprotonation of the resulting oxonium ion by a base yields the protected ester.
Caption: General workflow for alcohol protection.
Protocol: Protection of a Primary Alcohol
This protocol describes a general procedure for the protection of a primary alcohol using this compound.
Materials:
-
Primary alcohol
-
This compound (1.1 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Pyridine or triethylamine (TEA) (1.2 eq)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve the primary alcohol in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or TEA to the solution and stir for 5 minutes.
-
Slowly add this compound to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude protected alcohol.
-
Purify the product by flash column chromatography on silica gel.
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents is crucial as this compound readily hydrolyzes in the presence of water.
-
Base: Pyridine or TEA acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Temperature: Starting the reaction at 0 °C helps to control the initial exothermicity of the acylation reaction.
Protection of Amines
Primary and secondary amines are often protected to reduce their nucleophilicity and basicity, preventing them from reacting with electrophiles or participating in undesired acid-base chemistry.[2] The iso-propylphenoxyacetyl group can be used to protect amines by forming a stable amide linkage.
Reaction Mechanism: Acylation of an Amine
Similar to the protection of alcohols, the protection of amines follows a nucleophilic acyl substitution pathway. The nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride.
Caption: General workflow for amine protection.
Protocol: Protection of a Primary Amine
This protocol outlines a general procedure for the protection of a primary amine.
Materials:
-
Primary amine
-
This compound (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve the primary amine in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add TEA or DIPEA to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of this compound in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by recrystallization or flash column chromatography.
Expertise & Experience Insights:
-
For less nucleophilic amines, such as anilines, the reaction may require heating or the use of a more potent acylation catalyst like 4-dimethylaminopyridine (DMAP).
-
The choice of base is important; a non-nucleophilic base like DIPEA is preferred for sensitive substrates to avoid competitive reactions.
Deprotection Strategies
The removal of the iso-propylphenoxyacetyl group is typically achieved by hydrolysis of the ester or amide bond under acidic or basic conditions.[12] The choice of deprotection method will depend on the stability of other functional groups present in the molecule.
Deprotection of Iso-Propylphenoxyacetyl Esters
Basic Hydrolysis (Saponification):
-
Reagents: Lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium carbonate (K₂CO₃) in a mixture of THF/methanol/water or dioxane/water.
-
Mechanism: The hydroxide ion attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to regenerate the alcohol and form a carboxylate salt.
-
Protocol:
-
Dissolve the protected alcohol in a suitable solvent mixture (e.g., THF:MeOH:H₂O, 3:1:1).
-
Add an excess of the base (e.g., LiOH, 2-4 eq).
-
Stir at room temperature or heat gently until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to protonate the resulting carboxylate and alcohol.
-
Extract the product with an organic solvent, dry, and purify.
-
Acidic Hydrolysis:
-
Reagents: Strong acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in a protic solvent, or trifluoroacetic acid (TFA) in DCM.[13]
-
Mechanism: Protonation of the carbonyl oxygen activates the ester towards nucleophilic attack by water.
-
Note: This method is generally less common for simple ester deprotection due to the often harsh conditions required.
Deprotection of Iso-Propylphenoxyacetyl Amides
Amide bonds are generally more stable than ester bonds and require more forcing conditions for cleavage.
Acidic Hydrolysis:
-
Reagents: Concentrated aqueous acids like 6 M HCl or H₂SO₄ at elevated temperatures (reflux).
-
Protocol:
-
Suspend the protected amine in the acidic solution.
-
Heat the mixture to reflux for several hours to days, monitoring the reaction progress.
-
Cool the reaction mixture and basify with a strong base (e.g., NaOH) to deprotonate the amine.
-
Extract the free amine with an organic solvent.
-
Basic Hydrolysis:
-
Reagents: Strong aqueous bases like NaOH or KOH at high temperatures.
-
Note: This method is often very harsh and may not be suitable for complex molecules with base-sensitive functional groups.
Stability and Orthogonality
The iso-propylphenoxyacetyl protecting group exhibits good stability under a variety of conditions, making it a robust choice for multi-step syntheses.
| Condition | Stability of iPrPhOac-OR (Ester) | Stability of iPrPhOac-NR₂ (Amide) |
| Strongly Acidic (e.g., conc. HCl, reflux) | Labile | Labile |
| Mildly Acidic (e.g., AcOH) | Generally Stable | Stable |
| Strongly Basic (e.g., NaOH, reflux) | Labile | Labile (harsher conditions) |
| Mildly Basic (e.g., amines, K₂CO₃) | Generally Stable | Stable |
| Reducing Agents (e.g., LiAlH₄, NaBH₄, H₂/Pd) | Labile (LiAlH₄) / Stable (NaBH₄, H₂/Pd) | Labile (LiAlH₄) / Stable (H₂/Pd) |
| Oxidizing Agents (e.g., PCC, KMnO₄) | Stable | Stable |
| Organometallics (e.g., Grignard, organolithiums) | Stable | Stable |
The stability profile of the iPrPhOac group allows for orthogonal deprotection strategies in the presence of other protecting groups. For example, a silyl ether protecting group could be removed with fluoride ions while the iPrPhOac group remains intact. Similarly, a Boc group on an amine could be removed under acidic conditions that would not cleave the iPrPhOac-protected alcohol.
Conclusion
This compound is a valuable reagent for the protection of alcohols and amines. The resulting iso-propylphenoxyacetyl esters and amides offer a balance of stability and reactivity that can be exploited in complex synthetic endeavors. The protocols and data presented in this guide provide a foundation for the successful implementation of this protecting group strategy in research and development. As with any synthetic methodology, optimization of reaction conditions for specific substrates is recommended to achieve the highest yields and purity.
References
-
PubChem. (n.d.). 2-(4-(Propan-2-yl)phenoxy)acetyl chloride. Retrieved from [Link]
-
ChemSrc. (2023, September 1). 4-Isopropyl Phenoxy Acetyl Chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
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Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Ester Deprotection. Retrieved from [Link]
-
Indian Institute of Technology Guwahati. (n.d.). Protecting groups in organic synthesis. Retrieved from [Link]
-
Reddit. (2022, April 1). Prevention of TFA ester formation during Boc + Acetonide deprotection. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Protection of Alcohols. Retrieved from [Link]
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Application Note & Protocol Guide: Diastereoselective Synthesis via Reaction of Iso-Propylphenoxyacetyl Chloride with Chiral Auxiliaries
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
The stereocontrolled synthesis of chiral molecules is a cornerstone of modern drug discovery and development.[1][2][3] Chiral auxiliaries offer a robust and predictable strategy for introducing stereocenters, enabling the time-efficient production of enantiomerically pure compounds.[1][2][4] This guide provides a comprehensive technical overview and detailed experimental protocols for the reaction of Iso-Propylphenoxyacetyl Chloride with two widely-used chiral auxiliaries: Evans' Oxazolidinones and Oppolzer's Camphorsultam. We delve into the mechanistic principles governing the diastereoselectivity of subsequent alkylation reactions and provide step-by-step instructions for acylation, stereoselective alkylation, and auxiliary cleavage. The resulting chiral 2-(iso-propylphenoxy)alkanoic acids are valuable synthons, particularly relevant given the growing interest in phenoxyacetic acid derivatives as potential therapeutic agents.[5][6][7]
Foundational Principles: Strategy and Reagent Selection
The Logic of Chiral Auxiliary-Mediated Synthesis
Asymmetric synthesis aims to selectively produce one enantiomer of a chiral molecule.[8][9] The chiral auxiliary approach involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate (the pro-chiral starting material).[1] This creates a diastereomeric intermediate. The inherent chirality of the auxiliary then directs subsequent reactions, such as enolate alkylation, to occur preferentially on one face of the molecule.[10][11] The resulting products are diastereomers, which possess different physical properties and can be readily separated by standard laboratory techniques like column chromatography.[1] Finally, the auxiliary is cleaved, yielding the desired enantiomerically enriched product and allowing for the recovery and recycling of the auxiliary.[12]
Key Reagents: A Closer Look
-
This compound: This is our acylating agent, which will be attached to the chiral auxiliary. It is derived from iso-propylphenoxyacetic acid. The phenoxyacetic acid scaffold is found in various biologically active molecules, making its chiral derivatives of significant interest.[5][6][7][13]
-
(S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary): A highly effective and widely studied chiral auxiliary.[10][14] Its utility stems from its ability to form a rigid, chelated (Z)-enolate upon deprotonation, where the bulky benzyl group effectively shields one face of the enolate, leading to high diastereoselectivity in alkylation reactions.[11][15][16]
-
(2S)-Bornane-10,2-sultam (Oppolzer's Sultam): This camphor-derived auxiliary offers an excellent alternative.[17] The resulting N-acylsultams are often highly crystalline, which can facilitate purification by recrystallization. The stereochemical outcome of alkylations is dictated by a chelated metal enolate, where the electrophile approaches from the less hindered face.[17][18]
Experimental Workflows & Protocols
The overall synthetic strategy involves three key stages: acylation of the auxiliary, diastereoselective alkylation, and finally, cleavage to release the chiral product.
Caption: General workflow for chiral auxiliary-mediated synthesis.
Protocol 1: N-Acylation of (S)-4-Benzyl-2-oxazolidinone
This protocol describes the attachment of the iso-propylphenoxyacetyl group to the Evans' auxiliary. The use of n-butyllithium generates the lithium salt of the auxiliary, which then acts as a nucleophile.
Table 1: Reagents for Protocol 1
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| (S)-4-Benzyl-2-oxazolidinone | 177.20 | 1.77 g | 10.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 40 mL | - |
| n-Butyllithium (1.6 M in hexanes) | 64.06 | 6.4 mL | 10.2 |
| this compound | 212.67 | 2.23 g | 10.5 |
Step-by-Step Procedure:
-
Setup: Add (S)-4-benzyl-2-oxazolidinone to a dry, argon-flushed 100-mL round-bottom flask equipped with a magnetic stir bar.
-
Dissolution & Cooling: Add anhydrous THF (40 mL) via cannula. Cool the resulting solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (6.4 mL, 1.6 M) dropwise via syringe over 10 minutes. Stir the solution for an additional 15 minutes at -78 °C.
-
Scientist's Note: This deprotonation step is critical and must be performed under strictly anhydrous conditions to prevent quenching of the strong base.
-
-
Acylation: In a separate dry flask, dissolve this compound (2.23 g) in anhydrous THF (10 mL). Add this solution to the reaction mixture at -78 °C via cannula.
-
Reaction & Quench: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C over 1 hour. Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution.
-
Workup & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (e.g., 20-30% ethyl acetate in hexanes) to yield the pure N-acyl oxazolidinone.
Protocol 2: Diastereoselective α-Alkylation
This step introduces the new stereocenter. A strong, non-nucleophilic base is used to form a specific (Z)-enolate, which is then trapped by an electrophile.[16] The stereoselectivity is controlled by the steric hindrance of the auxiliary's benzyl group.
Caption: Steric shielding by the auxiliary directs alkylation.
Table 2: Reagents for Protocol 2 (Methylation Example)
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| N-Acyl Oxazolidinone (from 2.1) | 353.43 | 1.77 g | 5.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 30 mL | - |
| Lithium Diisopropylamide (LDA, 2.0 M) | 107.12 | 2.6 mL | 5.2 |
| Methyl Iodide (MeI) | 141.94 | 0.34 mL | 5.5 |
Step-by-Step Procedure:
-
Setup: Add the purified N-acyl oxazolidinone from Protocol 2.1 to a dry, argon-flushed 100-mL flask.
-
Dissolution & Cooling: Add anhydrous THF (30 mL) and cool the solution to -78 °C.
-
Enolate Formation: Add LDA solution (2.6 mL, 2.0 M) dropwise. The solution typically turns yellow or orange. Stir for 30 minutes at -78 °C.
-
Scientist's Note: The choice of base is important. LDA is a strong, non-nucleophilic base that favors kinetic deprotonation to form the desired enolate.[1]
-
-
Alkylation: Add methyl iodide (0.34 mL) dropwise. Stir at -78 °C for 1 hour, then slowly warm to -20 °C over 2 hours.
-
Quench & Workup: Quench the reaction with saturated aqueous ammonium chloride (15 mL). Follow the extraction and drying procedure as described in Protocol 2.1, step 6.
-
Purification: Purify the product by flash column chromatography. The two diastereomers can often be separated at this stage, or the mixture can be carried forward to the cleavage step.
Analysis of Diastereoselectivity
The diastereomeric ratio (d.r.) of the product from Protocol 2.2 is a critical measure of the reaction's success. It is typically determined using high-resolution ¹H NMR spectroscopy.[19][20]
-
Method: In the crude ¹H NMR spectrum, identify signals corresponding to the α-proton or other nearby protons (e.g., the newly introduced methyl group). These protons are in different chemical environments in the two diastereomers and will appear as distinct signals.
-
Calculation: The d.r. is calculated by integrating the corresponding peaks. For example, if the integration of the major diastereomer's methyl doublet is 9.5 and the minor is 0.5, the d.r. is 95:5. A high d.r. (>95:5) is expected for this reaction.
Protocol 3: Auxiliary Cleavage
The final step is to remove the auxiliary to obtain the enantiomerically enriched carboxylic acid. Oxidative cleavage with lithium hydroxide and hydrogen peroxide is a mild and effective method.[12][16][21]
Table 3: Reagents for Protocol 3
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| Alkylated Adduct (from 2.2) | 367.46 | 1.47 g | 4.0 |
| Tetrahydrofuran (THF) | - | 24 mL | - |
| Water | - | 8 mL | - |
| Hydrogen Peroxide (30% aq.) | 34.01 | 2.7 mL | ~24.0 |
| Lithium Hydroxide (LiOH) | 23.95 | 0.29 g | 12.0 |
Step-by-Step Procedure:
-
Setup: Dissolve the alkylated adduct in a 3:1 mixture of THF and water (32 mL total) in a 100-mL flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Cleavage: Slowly add the aqueous hydrogen peroxide (2.7 mL), followed by the aqueous solution of LiOH (0.29 g in 5 mL water).
-
Reaction: Stir vigorously at 0 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 g in 10 mL water) and stir for 20 minutes.
-
Workup: Concentrate the mixture via rotary evaporation to remove most of the THF. Make the aqueous solution basic (pH > 11) with 1 M NaOH. Extract with dichloromethane (3 x 20 mL) to recover the chiral auxiliary.
-
Product Isolation: Carefully acidify the aqueous layer to pH ~2 with 1 M HCl. Extract the desired chiral carboxylic acid product with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the final product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Acylation (Protocol 1) | 1. Incomplete deprotonation. 2. Moisture in reagents/glassware. 3. Impure acyl chloride. | 1. Titrate n-BuLi before use. Ensure complete dissolution of auxiliary. 2. Flame-dry all glassware; use anhydrous solvents. 3. Purify acyl chloride by distillation if necessary. |
| Poor Diastereoselectivity (Protocol 2) | 1. Reaction temperature too high during enolate formation or alkylation. 2. Incorrect base used. 3. Enolate equilibration. | 1. Maintain temperature at -78 °C. 2. Use a non-nucleophilic lithium base like LDA or LiHMDS. 3. Add electrophile at -78 °C and warm slowly. Do not let the reaction warm prematurely. |
| Incomplete Cleavage (Protocol 3) | 1. Insufficient cleavage reagents. 2. Short reaction time. | 1. Ensure at least 3 equivalents of LiOH and 5-6 equivalents of H₂O₂ are used. 2. Monitor reaction by TLC and allow it to run to completion. |
| Product Racemization | 1. Harsh cleavage conditions (e.g., high temperature, strong base without H₂O₂).[22] | 1. Use the mild LiOH/H₂O₂ method at 0 °C. Avoid heating during workup when the product is in basic solution. |
Conclusion
The reaction of this compound with chiral auxiliaries like Evans' oxazolidinone provides a reliable and highly stereocontrolled route to valuable chiral building blocks. The protocols detailed herein, adapted from well-established methodologies, offer a practical guide for synthesizing enantiomerically enriched 2-(iso-propylphenoxy)alkanoic acids.[15][16] By understanding the mechanistic underpinnings of stereochemical control and adhering to rigorous experimental technique, researchers can effectively leverage this powerful tool in asymmetric synthesis for applications in pharmaceutical and materials science.
References
- Asymmetric synthesis using chiral bases: enantioselective α-alkylation of carboxylic acids.
- Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. BenchChem Technical Support.
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary (Alternate Source).
- Asymmetric α-methylation and α-alkylation of carboxylic acid derivatives.
- Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. Organic Letters.
- Chiral auxiliary - Wikipedia. Wikipedia.
- The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry.
- A biocatalytic platform for asymmetric alkylation of α-keto acids by mining and engineering of methyltransferases.
- Evans Auxiliaries and a Friend for Aldol Reactions. YouTube.
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary (Semantic Scholar). Semantic Scholar.
- NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers.
- Application of NMR Spectroscopy for the Detection of Equilibr
- Diastereomeric excess determination methods.
- A Technical Guide to Evans Auxiliaries: Principles and Practices in Asymmetric Synthesis. BenchChem.
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Williams College.
- Diastereoselectivity in enolate alkylation reactions. Chemistry Stack Exchange.
- Asymmetric α-Alkylation of Aldehydes, Ketones, and Carboxylic Acids.
- Diastereoselection in Lewis-Acid-Medi
- Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
- Technical Support Center: Chiral Auxiliary Cleavage. BenchChem.
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
- Diastereo- and Enantioselective Iridium-Catalyzed Allylation of Cyclic Ketone Enolates: Synergetic Effect of Ligands and Barium Enolates. Journal of the American Chemical Society.
- Large-Scale Preparation of Oppolzer's Glycylsultam. Organic Syntheses.
- Enantioselective Conjugate Addition - Oppolzer's sultam auxiliary. ChemTube3D.
- Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society.
- Sodiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. Journal of the American Chemical Society.
- STRUCTURE-SELECTIVITY PRINCIPLES UNDERLYING ALKYLATIONS OF OPPOLZER'S CAMPHORSULTAM ENOL
- Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. Frontiers in Pharmacology.
- Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. Bioorganic & Medicinal Chemistry.
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- Chiral Auxiliaries. Sigma-Aldrich.
- Application of Biobased Solvents in Asymmetric C
- Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry.
- Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermedi
- Amino Acids in the Development of Prodrugs. Molecules.
- In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules.
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- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Molecules.
- Catalytic asymmetric synthesis and synthetic application of heteroatom-substituted axially chiral allenes. Organic Chemistry Frontiers.
- Principles and Applic
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Application Notes and Protocols: Catalytic Methods for Reactions of 2-(4-Isopropylphenoxy)acetyl Chloride and its Precursors in Pharmaceutical Synthesis
Introduction: The Role of 2-(4-Isopropylphenoxy)acetyl Chloride in Drug Development
2-(4-Isopropylphenoxy)acetyl chloride is a highly reactive acylating agent of significant interest to researchers in medicinal chemistry and process development. Its structure is a key component of the fibrate class of drugs, which are widely prescribed for the management of hypercholesterolemia and hypertriglyceridemia. A prominent example is Fenofibrate, where the related 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoic acid isopropyl ester structure highlights the importance of the phenoxyacetyl moiety.
Due to its reactivity, particularly its moisture sensitivity, 2-(4-isopropylphenoxy)acetyl chloride is often generated in situ from its more stable parent carboxylic acid, 2-(4-isopropylphenoxy)acetic acid, immediately prior to its use in subsequent reactions. This guide provides detailed protocols and field-proven insights into the primary catalytic reactions involving this important intermediate and its direct precursor, focusing on applications relevant to the synthesis of pharmaceutical agents. We will explore cornerstone reactions such as Friedel-Crafts acylation, catalytic esterification, and amidation, providing both the "how" and the critical "why" behind the methodological choices.
PART 1: Critical Safety and Handling of Phenoxyacetyl Chlorides
Trustworthiness: Before any experimental work, a thorough understanding of the hazards is paramount. 2-(4-Isopropylphenoxy)acetyl chloride is a corrosive substance that causes severe skin burns and eye damage.[1][2] It reacts with water and moisture, liberating toxic hydrogen chloride gas.[3] All manipulations must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE) is mandatory.
Core Handling Protocol:
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles with a face shield.[4][5]
-
Inert Atmosphere: Due to its moisture sensitivity, handle the reagent under an inert atmosphere (e.g., nitrogen or argon).[2] All glassware must be oven- or flame-dried before use.
-
Dispensing: Use syringes or cannulas for transferring the liquid reagent to prevent exposure to air.
-
Quenching and Waste: Unused or residual acyl chloride should be quenched slowly by adding it to a stirred, cooled solution of a weak base like sodium bicarbonate or an alcohol such as isopropanol. The resulting mixture should be neutralized before disposal according to institutional guidelines. Never add water directly to the neat acyl chloride.
PART 2: Catalytic Friedel-Crafts Acylation for Aryl Ketone Synthesis
The Friedel-Crafts acylation is a fundamental C-C bond-forming reaction that attaches an acyl group to an aromatic ring, producing aryl ketones.[6][7] These ketones are versatile intermediates in pharmaceutical synthesis. The reaction is typically catalyzed by a strong Lewis acid, which activates the acyl chloride to generate a highly electrophilic acylium ion.[7][8]
Expertise & Experience: The Causality Behind Experimental Choices
The choice of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is critical. AlCl₃ is highly effective at complexing with the chlorine atom of the acyl chloride, facilitating the cleavage of the C-Cl bond to form the resonance-stabilized acylium ion electrophile.[9][10] This activation is essential because the acyl chloride itself is not electrophilic enough to react with the aromatic ring. The reaction must be performed under strictly anhydrous conditions, as water will hydrolyze both the AlCl₃ catalyst and the acyl chloride starting material, terminating the reaction.[11][12] The stoichiometry is also important; typically, slightly more than one equivalent of the Lewis acid is used because the product ketone can also form a complex with the catalyst, temporarily deactivating it.[8]
Data Presentation: Representative Friedel-Crafts Acylation Parameters
| Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenol | 4-Chlorobenzoyl Chloride | AlCl₃ | Dichloromethane | 0 to RT | 14 | ~70-80 | [4] |
| Toluene | (4-Methylphenoxy)acetyl chloride | AlCl₃ | Dichloromethane | 0 to RT | 1-2 | High | [7] |
| Benzene | Ethanoyl Chloride | AlCl₃ | Benzene | Reflux (60) | 0.5 | High | [11] |
Protocol 1: Friedel-Crafts Acylation of Anisole (A Model Reaction)
This protocol is adapted from established methodologies for similar phenoxyacetyl chlorides and uses anisole as a representative electron-rich aromatic substrate.[7]
Materials:
-
2-(4-Isopropylphenoxy)acetyl chloride (1.0 equiv)
-
Anisole (1.0 equiv)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1 equiv) followed by anhydrous DCM to create a stirrable suspension.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve 2-(4-isopropylphenoxy)acetyl chloride (1.0 equiv) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature remains below 5 °C.
-
Aromatic Substrate Addition: After the acyl chloride addition is complete, add a solution of anisole (1.0 equiv) in anhydrous DCM to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes at 0 °C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C. Very slowly and carefully, pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, 5% NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude aryl ketone product.
-
Purification: Purify the product by column chromatography on silica gel or recrystallization as needed.
Visualization: Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
PART 3: Catalytic Esterification of 2-(4-Isopropylphenoxy)acetic Acid
A highly efficient and atom-economical route to the esters of 2-(4-isopropylphenoxy)acetic acid is the direct catalytic esterification of the parent carboxylic acid, a process known as Fischer esterification.[13] This method is particularly relevant in the synthesis of Fenofibrate, which is the isopropyl ester of a related phenoxy acid.[3][14]
Expertise & Experience: The Causality Behind Experimental Choices
Fischer esterification is an equilibrium-controlled reaction catalyzed by a strong Brønsted acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[13] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol. To drive the equilibrium towards the ester product, the reaction is typically conducted using the alcohol as the solvent (if it is inexpensive and readily available) or by removing the water generated during the reaction, often with a Dean-Stark apparatus.
Data Presentation: Typical Fischer Esterification Conditions
| Carboxylic Acid | Alcohol | Catalyst | Solvent | Conditions | Yield (%) | Reference(s) |
| Acetic Acid | Isopropyl Alcohol | H₂SO₄ | None | Reflux | ~60-70 | [15][16] |
| Fenofibric Acid | Isopropyl Alcohol | H₂SO₄ | Toluene | Reflux | >90 | [3][14] |
| Various Acids | Various Alcohols | TsOH | Benzene | Reflux (Dean-Stark) | 80-95 | [13] |
Protocol 2: Synthesis of Isopropyl 2-(4-isopropylphenoxy)acetate
This protocol is based on the esterification step described in patents for the synthesis of Fenofibrate.[3][14]
Materials:
-
2-(4-Isopropylphenoxy)acetic acid (1.0 equiv)
-
Isopropanol (large excess, used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.05 equiv)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate or Diethyl ether (for extraction)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-isopropylphenoxy)acetic acid (1.0 equiv) and a large excess of isopropanol.
-
Catalyst Addition: While stirring, carefully add the catalytic amount of concentrated H₂SO₄.
-
Heating: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Cooling and Concentration: Allow the reaction mixture to cool to room temperature. Remove the excess isopropanol under reduced pressure.
-
Work-up: Dissolve the residue in ethyl acetate or diethyl ether. Transfer the solution to a separatory funnel.
-
Washing: Wash the organic layer carefully with saturated NaHCO₃ solution to neutralize the acid catalyst (caution: CO₂ evolution). Then, wash with water and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: The product can be purified by vacuum distillation if necessary.
Visualization: Fischer Esterification Mechanism
Caption: Mechanism of acid-catalyzed Fischer esterification.
PART 4: Catalytic Amidation via In Situ Generated Acyl Chloride
Amide bond formation is one of the most common reactions in pharmaceutical chemistry.[17] While direct catalytic amidation between carboxylic acids and amines is an area of active research, a robust and widely applicable method involves the conversion of the carboxylic acid to a more reactive species.[17][18] A highly effective strategy is the in situ generation of the acyl chloride followed by immediate reaction with an amine.
Expertise & Experience: The Causality Behind Experimental Choices
This one-pot, two-step procedure combines the reliability of acyl chloride chemistry with the convenience of starting from a stable carboxylic acid. Thionyl chloride (SOCl₂) is a common and effective chlorinating agent because its byproducts (SO₂ and HCl) are gases, which can be easily removed from the reaction mixture.[17] After the formation of the acyl chloride is complete, the amine is added. A base, such as triethylamine or pyridine, is often included to scavenge the HCl produced during the amidation step, driving the reaction to completion.
Protocol 3: One-Pot Synthesis of N-Benzyl-2-(4-isopropylphenoxy)acetamide
Materials:
-
2-(4-Isopropylphenoxy)acetic acid (1.0 equiv)
-
Thionyl Chloride (SOCl₂) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Benzylamine (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
1M HCl solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Acyl Chloride Formation: To an oven-dried, nitrogen-flushed round-bottom flask containing 2-(4-isopropylphenoxy)acetic acid (1.0 equiv) and a magnetic stir bar, add anhydrous DCM. Add thionyl chloride (1.2 equiv) dropwise at room temperature.
-
Heating: Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours, or until the evolution of gas ceases.
-
Cooling and Amine Addition: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve benzylamine (1.1 equiv) and triethylamine (1.2 equiv) in anhydrous DCM.
-
Amidation Reaction: Add the amine solution dropwise to the freshly prepared acyl chloride solution at 0 °C. After the addition is complete, remove the ice bath and stir at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash with 1M HCl, then with saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude amide by recrystallization or column chromatography.
Visualization: In Situ Amidation Workflow
Caption: Experimental workflow for one-pot in situ amidation.
PART 5: Outlook on Other Catalytic Transformations
The reactivity of 2-(4-isopropylphenoxy)acetyl chloride extends beyond the foundational reactions detailed above. For researchers in drug discovery, leveraging modern catalytic methods can open new avenues for analog synthesis.
-
Transition Metal-Catalyzed Cross-Coupling: Acyl chlorides are excellent electrophiles for a variety of cross-coupling reactions. For instance, reaction with organometallic reagents like lithium dialkylcuprates (Gilman reagents) can selectively produce ketones, stopping the reaction at a stage where more reactive Grignard reagents would proceed to a tertiary alcohol.[19][20] This provides a powerful method for constructing complex carbon frameworks. Palladium- or nickel-catalyzed couplings could also be explored to form C-C bonds with various organometallic partners.[21][22]
-
Organocatalysis: While less explored for acyl chlorides compared to aldehydes or ketones, organocatalytic strategies could be envisioned. Chiral amines or other nucleophilic catalysts could potentially activate the acyl chloride, forming a reactive acyl-catalyst intermediate. This intermediate could then engage in enantioselective reactions with various nucleophiles, offering a metal-free approach to chiral derivatives.
References
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- Method of synthesizing fenofibrate.
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Method of synthesizing fenofibrate. Justia Patents. [Link]
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Synthesis and characterization of potential impurities in Fenofibrate drug substance. Der Pharma Chemica. [Link]
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Catalytic Amidation. University College London. [Link]
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Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]
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Amide synthesis by acylation. Organic Chemistry Portal. [Link]
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friedel-crafts acylation of benzene. Chemguide. [Link]
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12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. UCLA Chemistry and Biochemistry. [Link]
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Friedel-Crafts reactions in benzene. Crunch Chemistry. [Link]
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Friedel Crafts Acylation of Benzene Reaction Mechanism | Video Summary and Q&A. Glasp. [Link]
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Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
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The Friedel-Crafts Acylation. Winthrop University. [Link]
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2-(4-(Propan-2-yl)phenoxy)acetyl chloride. PubChem. [Link]
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Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. Chemistry Steps. [Link]
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20.4 Reaction with Organometallic Reagents. YouTube. [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
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Product Subclass 11: Grignard Reagents with Transition Metals. Science of Synthesis. [Link]
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Metal-Catalyzed Reactions. Taylor & Francis eBooks. [Link]
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Kinetic Study on Esterification of Acetic Acid with Isopropyl Alcohol Catalyzed by Ion Exchange Resin. ACS Omega. [Link]
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
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Preparation and Characterization of Strongly Sulfonated Acid Block and Random Copolymer Membranes for Acetic Acid Esterification with 2-Propanol. MDPI. [Link]
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Application Note: A Practical Guide to Monitoring Iso-Propylphenoxyacetyl Chloride Reactions by TLC and HPLC
Abstract: This comprehensive guide provides detailed protocols and expert insights for monitoring the progress of reactions involving Iso-Propylphenoxyacetyl Chloride, a critical intermediate in pharmaceutical and agrochemical synthesis. We address the inherent analytical challenges posed by this reactive acyl chloride and present robust methodologies for both rapid, qualitative assessment using Thin-Layer Chromatography (TLC) and precise, quantitative analysis via High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, chemists, and quality control analysts in drug development and chemical manufacturing who require reliable methods to ensure reaction completion, optimize yields, and control impurity profiles.
The Analytical Imperative in Acyl Chloride Chemistry
This compound is a highly reactive acylating agent, valued for its ability to readily form esters and amides. A typical application is the reaction with an amine to form an N-substituted amide, a common structural motif in bioactive molecules.[1][2][3] The very reactivity that makes this compound a valuable synthetic tool also presents a significant analytical challenge. The acyl chloride moiety is susceptible to hydrolysis, even from trace moisture in solvents or on analytical surfaces, which can lead to inaccurate monitoring and misinterpretation of reaction progress.
Therefore, robust and well-designed analytical protocols are not merely supplementary but are foundational to successful synthesis. They allow the chemist to:
-
Confirm the consumption of starting materials.
-
Track the formation of the desired product in real-time.
-
Identify the presence of by-products or degradation products.
-
Determine the precise endpoint of the reaction, preventing over- or under-reaction.
This guide details the strategic application of two complementary chromatographic techniques: TLC for its speed and simplicity, and HPLC for its quantitative power and high resolution.
Rapid Qualitative Monitoring by Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for at-a-glance reaction monitoring.[4] Its primary advantages are speed, low cost, and the ability to run multiple samples in parallel. However, the acidic nature of the silica gel stationary phase can readily hydrolyze the reactive this compound back to its corresponding carboxylic acid, potentially giving a misleading representation of the reaction mixture.
Expert Insight: The Methanol Quench Strategy To circumvent the issue of on-plate hydrolysis, a validated field technique involves quenching a small aliquot of the reaction mixture with methanol.[5][6] This rapidly converts the highly reactive acyl chloride into its more stable methyl ester derivative. This stable derivative can then be reliably chromatographed on silica gel. The disappearance of the starting material (e.g., the amine) and the appearance of a new product spot (the amide) can be tracked relative to the stable methyl ester spot, providing a reliable indication of reaction progress.
Detailed Protocol: TLC Monitoring
-
Plate Preparation:
-
Use commercially available silica gel 60 F254 plates.
-
With a pencil, lightly draw a baseline approximately 1 cm from the bottom edge of the plate.
-
Mark three lanes on the baseline: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).
-
-
Sample Preparation & Spotting:
-
Starting Material (SM): Dissolve a small amount of the key starting material that is not the acyl chloride (e.g., the amine) in a suitable solvent (like ethyl acetate) and spot it in the "SM" lane.
-
Reaction Mixture (RXN):
-
Using a capillary tube, withdraw a tiny amount of the reaction mixture.
-
Spot this directly in the "RXN" lane.
-
Methanol Quench: In a small vial, place a few drops of methanol. Add a capillary-full of the reaction mixture to the methanol. This creates the methyl ester derivative of any unreacted this compound. Spot this quenched mixture in the "RXN" lane as well, potentially slightly overlapping the unquenched spot.
-
-
Co-spot (CO): First, spot the starting material ("SM") in the "CO" lane. Then, without moving the plate, spot the reaction mixture ("RXN") directly on top of the "SM" spot. This is crucial for resolving spots with similar Rf values.[7]
-
-
Eluent (Mobile Phase) Selection:
| Polarity of Analytes | Recommended Starting Solvent System (v/v) | Scientist's Note |
| Non-polar | 10-30% Ethyl Acetate in Hexanes | A good starting point for many organic reactions.[11] Increase ethyl acetate for more polar compounds. |
| Moderately Polar | 50-100% Ethyl Acetate in Hexanes or 5% Methanol in Dichloromethane | Dichloromethane is a stronger solvent than hexanes and can help move more polar compounds off the baseline. |
| Polar | 5-10% Methanol in Dichloromethane | For products with high polarity, such as those containing multiple heteroatoms or hydroxyl groups. |
| Acidic Compounds | Diethyl Ether with 1-2 drops of Acetic Acid | The acid suppresses the deprotonation of carboxylic acids, reducing "streaking" or "tailing" on the plate.[4] |
-
Plate Development & Visualization:
-
Place a small amount of the chosen eluent in a developing chamber, ensuring the solvent level is below the baseline on your TLC plate.
-
Place the TLC plate in the chamber and cover it. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualization:
-
UV Light: View the plate under a UV lamp (254 nm).[12][13] Aromatic compounds will appear as dark spots. Circle these spots with a pencil.
-
Iodine Chamber: Place the plate in a chamber containing a few crystals of iodine.[13][14] Many organic compounds will form temporary yellow-brown spots. Circle them promptly as they fade.
-
Chemical Stain: If spots are still not visible, use a chemical stain like potassium permanganate (for oxidizable groups like alkenes and alcohols) or p-anisaldehyde (a general-purpose stain).[13][14]
-
-
Interpreting the TLC Plate
-
Reaction Start (T=0): You should see a strong spot in the "SM" lane and a corresponding spot in the "RXN" and "CO" lanes.
-
Reaction Progressing: The intensity of the starting material spot in the "RXN" lane will decrease, while a new spot (the product) will appear.
-
Reaction Completion: The starting material spot in the "RXN" lane should be completely gone. The plate should show only the product spot and potentially the stable methyl ester spot from the quench.
Precise Quantitative Monitoring by HPLC
While TLC provides rapid qualitative checks, HPLC is the gold standard for quantitative analysis, offering superior separation and precise concentration data.[15][16] Direct analysis of this compound by reversed-phase HPLC is challenging due to its instability in the aqueous mobile phases typically used.[17]
Expert Insight: Derivatization for Stability and Sensitivity A robust strategy for quantitative analysis is to derivatize the acyl chloride into a stable, easily detectable compound.[18][19] This approach offers two key advantages:
-
Stability: The resulting derivative is stable to the HPLC mobile phase and conditions.
-
Enhanced Detection: A derivatizing agent can be chosen that contains a strong chromophore, allowing for detection at a wavelength (e.g., >380 nm) where the starting materials and other reaction components do not absorb. This minimizes matrix interference and significantly improves sensitivity.[18]
2-Nitrophenylhydrazine is an excellent candidate for this purpose, as its derivatives exhibit strong UV absorbance at around 395 nm.[18]
Detailed Protocol: HPLC Monitoring (via Derivatization)
-
Sample Preparation & Derivatization:
-
Calibration Standards: Prepare a series of standard solutions of a stable amide product (synthesized and purified previously) of known concentrations in the mobile phase.
-
Reaction Quenching: At specified time points, withdraw a precise aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the aliquot in a known volume (e.g., 900 µL) of a solution containing the derivatizing agent (e.g., 100 µg/mL 2-nitrophenylhydrazine in acetonitrile).[18]
-
Allow the derivatization reaction to proceed for a set time (e.g., 30 minutes at room temperature) to ensure completion.[19]
-
Filter the derivatized sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System & Conditions:
| Parameter | Recommended Setting | Rationale / Causality |
| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm) | Provides good retention and separation for a wide range of organic molecules of moderate polarity. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | The acid modifier improves peak shape for acidic and basic compounds.[22] Acetonitrile is a common organic modifier. |
| Elution Mode | Isocratic or Gradient | Start with an isocratic method (e.g., 60% B). If separation is poor, develop a gradient method (e.g., 40% to 90% B over 10 minutes). |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity, but check analyte stability. |
| Injection Vol. | 10 µL | A typical injection volume; can be adjusted to meet sensitivity requirements. |
| Detection | UV-Vis Diode Array Detector (DAD) at 395 nm | Specific wavelength for the 2-nitrophenylhydrazine derivative, minimizing interference from other components.[18] |
-
Data Analysis & Interpretation:
-
Generate a calibration curve by plotting the peak area of the standard solutions versus their known concentrations.
-
For each time-point sample, identify the product peak by its retention time.
-
Calculate the concentration of the product in the sample using its peak area and the calibration curve.
-
Plot product concentration versus time to generate a reaction profile curve.
-
Troubleshooting Common HPLC Issues
Poor peak shape is a common problem in HPLC that can compromise the accuracy of quantification.[23] Peak tailing, where the back of the peak is drawn out, is particularly prevalent and often points to unwanted secondary interactions on the column.[24][25]
Conclusion: An Integrated Approach
For comprehensive and reliable monitoring of this compound reactions, an integrated analytical approach is recommended. Use TLC for frequent, rapid checks of reaction progress every 15-30 minutes. This qualitative data guides the overall process. Concurrently, use the quantitative HPLC method at key intervals (e.g., T=0, mid-point, and final time point) to build a precise kinetic profile of the reaction. This dual strategy combines the speed of TLC with the precision of HPLC, providing the chemist with a complete understanding of the reaction dynamics, ensuring a successful and reproducible synthesis.
References
-
Monitoring Reactions by TLC. WSU Department of Chemistry. [Link]
-
How To: Monitor by TLC. University of Rochester Department of Chemistry. [Link]
-
What should I reconsider in my experiment for acyl chloride to be formed? ResearchGate Discussion. (2019). [Link]
-
Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. PubMed. (2017). [Link]
-
TLC Visualization Methods. Labster. [Link]
-
2.3F: Visualizing TLC Plates. Chemistry LibreTexts. (2022). [Link]
-
Chromatography: Solvent Systems for TLC. University of Rochester Department of Chemistry. [Link]
-
Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. PubMed Central. (2024). [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
-
Photochemical reaction monitoring by ultra-violet spectrophotometry. PubMed. (2002). [Link]
-
Acid chloride TLC. Reddit r/chemhelp. (2024). [Link]
-
Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]
-
Thin Layer Chromatography: Identifying the Spots. University of Colorado Boulder. [Link]
-
Mechanisms of retention in HPLC. SlideShare. [Link]
-
Acyl Chloride and Primary Amine Reactions. Reddit r/OrganicChemistry. (2025). [Link]
- The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. (2024). [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. (2012). [Link]
-
Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. (2024). [Link]
-
Stability of ramipril in the solvents of different pH. PubMed. [Link]
-
Thin Layer Chromatography. Chemistry LibreTexts. (2022). [Link]
-
TLC Visualization Methods. University of California, Irvine. [Link]
-
Reactions Acid Chlorides With Amines. YouTube. (2017). [Link]
-
Part 10: TLC - Visualization of Spots (Thin Layer Chromatography). YouTube. (2018). [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. NIH. [Link]
-
Thin Layer Chromatography (TLC). University of California, Los Angeles. [Link]
-
Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. ResearchGate. (2017). [Link]
-
Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Portal. [Link]
-
HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. ResearchGate. (2025). [Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc. (2025). [Link]
-
Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]
-
Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.gov. (2021). [Link]
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Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? Reddit r/OrganicChemistry. (2022). [Link]
- Method for synthesizing phenoxyacetic acid derivative.
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A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Journal of University of Shanghai for Science and Technology. (2024). [Link]
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Troubleshooting & Optimization
"common side reactions of Iso-Propylphenoxyacetyl Chloride"
Welcome to the comprehensive technical support guide for Iso-Propylphenoxyacetyl Chloride (CAS 223128-33-4). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its use in experimental settings. Our goal is to provide not just solutions, but a deeper understanding of the chemical principles at play, ensuring the integrity and success of your work.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter when working with this compound, offering insights into their root causes and providing actionable, step-by-step solutions.
Issue 1: Low or No Yield in Acylation Reactions (e.g., Friedel-Crafts)
Question: I am performing a Friedel-Crafts acylation using this compound and an aromatic substrate, but I am observing very low to no product formation. What are the likely causes and how can I rectify this?
Answer:
Low yields in Friedel-Crafts acylation are a frequent challenge, often stemming from issues with reagents, reaction conditions, or the substrate itself.
Probable Causes & Solutions:
-
Moisture Contamination: this compound is highly sensitive to moisture.[1][2] Any trace of water in your reaction setup will lead to rapid hydrolysis of the acyl chloride back to its corresponding carboxylic acid, 4-Isopropylphenoxyacetic acid, rendering it unreactive for the acylation.[3][4][5] This hydrolysis also produces HCl, which can further complicate the reaction environment.[4][5]
-
Troubleshooting Steps:
-
Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents. If you are using a solvent like dichloromethane, ensure it is freshly distilled or from a sealed, dry source.
-
Handle this compound under an inert atmosphere as much as possible.
-
-
-
Inactivated Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is also extremely sensitive to moisture. If it has been improperly stored or handled, it will be inactive.
-
Troubleshooting Steps:
-
Use a fresh, unopened container of the Lewis acid catalyst.
-
If using from an existing container, ensure it has been stored in a desiccator.
-
Add the catalyst to the reaction mixture under an inert atmosphere.
-
-
-
Deactivated Aromatic Substrate: Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. If your aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), the ring will be too deactivated to react with the acylium ion.
-
Troubleshooting Steps:
-
Review the electronic properties of your aromatic substrate.
-
If your substrate is highly deactivated, Friedel-Crafts acylation may not be the appropriate synthetic route. Consider alternative coupling strategies.
-
-
Workflow for Troubleshooting Low Yield in Friedel-Crafts Acylation:
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
Issue 2: Formation of an Unexpected Carboxylic Acid Byproduct
Question: After my reaction, I've isolated a significant amount of 4-Isopropylphenoxyacetic acid alongside my desired product. Why is this happening?
Answer:
The presence of 4-Isopropylphenoxyacetic acid is a clear indication of the hydrolysis of your starting material, this compound.[3][4][5]
Causality:
Acyl chlorides are among the most reactive carboxylic acid derivatives and readily undergo nucleophilic attack by water.[3][6][7] The carbonyl carbon of this compound is highly electrophilic due to the inductive effect of both the chlorine and oxygen atoms. Water, even in trace amounts, acts as a nucleophile, attacking the carbonyl carbon. This is followed by the elimination of a chloride ion and deprotonation to yield the carboxylic acid and HCl.[4][8]
Mechanism of Hydrolysis:
Caption: Simplified mechanism of this compound hydrolysis.
Preventative Measures:
-
Strict Anhydrous Conditions: As detailed in Issue 1, maintaining a moisture-free environment is paramount.
-
Work-up Procedure: During the reaction work-up, if you are quenching with an aqueous solution, do so at a low temperature (e.g., 0 °C) to minimize hydrolysis of any unreacted starting material.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A1: Due to its high reactivity with water, proper storage and handling are critical.[1][2]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture.[2][9] The use of a desiccator is highly recommended. Storage under an inert gas like argon or nitrogen is ideal.[2]
-
Handling: Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[9] Avoid inhalation of its vapors, as it can cause respiratory tract burns.[1][9]
Q2: What are the primary decomposition products I should be aware of?
A2: Under thermal stress or in the event of a fire, this compound can decompose to produce hazardous gases, including hydrogen chloride, carbon monoxide, carbon dioxide, and potentially phosgene gas.[1]
Q3: Can I use alcohols or amines as solvents for my reaction with this compound?
A3: No, this is strongly discouraged unless the alcohol or amine is intended to be a reactant. This compound will react vigorously with alcohols to form esters and with ammonia or amines to form amides.[4][6] These reactions are typically fast and exothermic.
Q4: Besides hydrolysis, what other common side reactions can occur?
A4: While hydrolysis is the most common side reaction, others include:
-
Reaction with Nucleophilic Functional Groups: If your substrate contains nucleophilic groups like alcohols or amines, the acyl chloride will preferentially react at these sites.
-
Polysubstitution in Friedel-Crafts Reactions: While less common than in Friedel-Crafts alkylation, if a highly activating aromatic substrate is used or if the reaction conditions are too harsh, multiple acyl groups may be added to the aromatic ring.
Summary of Common Side Reactions and Incompatibilities:
| Reactant/Condition | Side Product/Outcome | Reference |
| Water/Moisture | 4-Isopropylphenoxyacetic Acid + HCl | [3][4][5] |
| Alcohols | Corresponding Ester + HCl | [4][6] |
| Amines/Ammonia | Corresponding Amide + HCl | [4][6] |
| Strong Bases | Promotes elimination/decomposition | [1] |
| Oxidizing Agents | Potential for vigorous, exothermic reaction | [1] |
References
-
Relative Ease of Hydrolysis - A Level Chemistry. (2024). Save My Exams. Available at: [Link]
-
Acyl Chlorides (OCR A Level Chemistry A): Revision Note. (2026). Save My Exams. Available at: [Link]
-
Acyl Chlorides - formation and hydrolysis mechanism. (2025). YouTube. Available at: [Link]
-
hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. (n.d.). Doc Brown. Available at: [Link]
-
Acyl chloride. (n.d.). Wikipedia. Available at: [Link]
-
4-Isopropyl Phenoxy Acetyl Chloride | CAS#:223128-33-4. (2025). Chemsrc. Available at: [Link]
-
friedel-crafts acylation of benzene. (n.d.). Chemguide. Available at: [Link]
-
Friedel–Crafts reaction. (n.d.). Wikipedia. Available at: [Link]
-
Iprodione. (n.d.). Wikipedia. Available at: [Link]
-
The reactivity of acyl chlorides towards sodium phosphaethynolate, Na(OCP): a mechanistic case study. (n.d.). Chemical Science (RSC Publishing). Available at: [Link]
-
acetyl chloride. (n.d.). Organic Syntheses Procedure. Available at: [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024). Chemistry LibreTexts. Available at: [Link]
-
2-(4-(Propan-2-yl)phenoxy)acetyl chloride. (n.d.). PubChem. Available at: [Link]
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps. Available at: [Link]
-
Iprodione. (n.d.). Chemical Warehouse. Available at: [Link]
-
What Is Iprodıone | Propertıes Of Iprodıone Making Recıpe Wıth Formulatıons. (n.d.). MCB Books. Available at: [Link]
-
Iprodione, Fungicide, Iprodione suppliers. (n.d.). AgChemAccess. Available at: [Link]
-
Reactivity of Nucleophilic Reagents toward Esters. (n.d.). Kinam Park. Available at: [Link]
-
21.2: Nucleophilic Acyl Substitution Reactions. (2024). Chemistry LibreTexts. Available at: [Link]
-
Preparation of acetyl chloride. (n.d.). PrepChem.com. Available at: [Link]
-
Nucleophilic Addition-Elimination Mechanism of Acyl Chloride with nucleophiles. (2021). YouTube. Available at: [Link]
-
ω-CHLOROISONITROSOACETOPHENONE. (n.d.). Organic Syntheses Procedure. Available at: [Link]
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- 9. fishersci.com [fishersci.com]
Technical Support Center: Optimizing the Friedel-Crafts Acylation of Aromatic Compounds with Iso-Propylphenoxyacetyl Chloride
Welcome to the technical support center dedicated to enhancing the yield and purity of Friedel-Crafts acylation reactions using Iso-Propylphenoxyacetyl Chloride. This guide is structured to provide researchers, chemists, and drug development professionals with actionable insights, troubleshooting strategies, and robust protocols to overcome common challenges associated with this specific electrophilic aromatic substitution.
The acylation of an aromatic ring with this compound presents unique challenges due to the structure of the acylating agent. The phenoxy group, an ether, can potentially coordinate with the Lewis acid catalyst, and the bulky isopropyl group can introduce steric hindrance. This guide addresses these nuances to help you achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: My acylation reaction with this compound is resulting in a very low yield. What are the most common culprits?
Low yields in this specific Friedel-Crafts acylation can often be traced back to a few critical factors that must be meticulously controlled.
-
Catalyst Inactivity due to Moisture: Lewis acid catalysts, particularly Aluminum Chloride (AlCl₃), are extremely sensitive to moisture.[1][2][3] Any trace of water in your glassware, solvents, or reagents will react with and deactivate the catalyst, halting the reaction. It is imperative to work under strictly anhydrous conditions.
-
Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid.[1][2] The resulting aryl ketone product forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[1] A common practice is to use a slight excess (1.1 to 1.5 equivalents) to ensure the reaction proceeds to completion.
-
Deactivated Aromatic Substrate: The reaction is an electrophilic aromatic substitution. If your aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it will be "deactivated" and less nucleophilic, leading to poor or no reaction.[1][4]
-
Suboptimal Reaction Temperature: Temperature is a critical parameter. While some acylations require heating to overcome the activation energy, excessively high temperatures can promote side reactions or decomposition of the starting material or product.[3][5] For acylations involving sensitive functional groups like ethers, cleavage of the phenoxy group is a risk at elevated temperatures.[6] A low starting temperature (0-5 °C) is generally recommended.
Q2: I am observing the formation of multiple products. What could be the cause?
The formation of multiple products typically points to issues with regioselectivity or competing side reactions.
-
Isomer Formation: The acyl group will be directed by the existing substituents on the aromatic ring. For activated rings (e.g., toluene, anisole), substitution primarily occurs at the ortho and para positions. The bulky nature of the Iso-Propylphenoxyacetyl group often favors the para product due to steric hindrance.[1] The choice of solvent can also influence the ortho/para ratio.[1]
-
Cleavage of the Phenoxy Group: A significant challenge with phenoxyacetyl chlorides is the potential for the Lewis acid to cleave the ether linkage, especially under harsh conditions (high temperature or prolonged reaction times).[6] This can lead to the formation of undesired byproducts. Using a milder Lewis acid or strictly controlling the temperature can mitigate this issue.
-
Polysubstitution: While the acyl group is deactivating and generally prevents further acylation, this is not always the case with highly activated aromatic rings.[1][7] Ensuring the stoichiometry is well-controlled (typically a 1:1 ratio of aromatic substrate to acyl chloride) is crucial.
Troubleshooting Guide: Specific Issues and Solutions
This section provides a systematic approach to diagnosing and resolving specific experimental problems.
| Observed Problem | Probable Cause(s) | Recommended Solutions & Actions |
| No reaction or trace conversion | 1. Inactive Catalyst: Moisture contamination.[2][3]2. Deactivated Arene: Substrate has strong electron-withdrawing groups.[1]3. Insufficient Activation: Reaction temperature is too low. | 1. Ensure Anhydrous Conditions: Oven-dry all glassware. Use freshly opened anhydrous Lewis acid and freshly distilled, dry solvents.[8] Perform the reaction under an inert atmosphere (N₂ or Ar).2. Check Substrate Reactivity: This reaction is generally not suitable for substrates like nitrobenzene. Consider an alternative synthetic route.[8]3. Optimize Temperature: After dropwise addition at 0-5 °C, allow the reaction to slowly warm to room temperature and monitor by TLC. Gentle heating may be required, but proceed with caution to avoid ether cleavage.[9] |
| Low Yield with Significant Starting Material Recovery | 1. Sub-stoichiometric Catalyst: Not enough Lewis acid to drive the reaction to completion due to product complexation.[1][8]2. Poor Reagent Quality: Impurities in this compound or the aromatic substrate. | 1. Increase Catalyst Loading: Use at least 1.1 equivalents of AlCl₃ relative to the acyl chloride. For less reactive substrates, increasing to 1.5-2.0 equivalents may be beneficial.[2]2. Purify Reagents: Ensure the this compound is pure; consider vacuum distillation if its purity is questionable. Purify the aromatic substrate and solvent as well. |
| Formation of Dark, Tarry Byproducts | 1. Reaction Temperature Too High: Leads to decomposition and polymerization.[3]2. Concentrated Reaction Mixture: High concentrations can promote intermolecular side reactions. | 1. Maintain Strict Temperature Control: Conduct the initial addition of reagents at 0-5 °C using an ice bath.[8] Avoid excessive heating during the reaction.2. Use Adequate Solvent: Ensure sufficient anhydrous solvent is used to keep all components in solution and to help dissipate heat. Common solvents include dichloromethane (DCM) or nitrobenzene for less reactive substrates.[10][11] |
| Product is a mixture of ortho and para isomers | 1. Inherent Regioselectivity: Expected outcome for activated aromatic rings.2. Solvent Effects: Solvent polarity can influence isomer distribution.[12] | 1. Purification: Separate the isomers using column chromatography or recrystallization.2. Solvent Screening: Non-polar solvents like dichloromethane or carbon disulfide often favor the kinetically controlled product, while polar solvents like nitrobenzene can favor the thermodynamically more stable isomer.[12] For sterically hindered acylations, the para product is usually dominant. |
Troubleshooting Workflow
Use the following decision tree to systematically diagnose issues with your reaction.
Detailed Experimental Protocol: Acylation of Toluene with this compound
This protocol provides a robust starting point for the acylation of an activated aromatic substrate. All operations must be performed under anhydrous conditions using oven-dried glassware and an inert atmosphere (Nitrogen or Argon).
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
This compound
-
Anhydrous Toluene
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Catalyst Suspension: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM. Cool the suspension to 0-5 °C using an ice-water bath.[10]
-
Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature is maintained at 0-5 °C.[8] Stir for an additional 15 minutes to allow for the formation of the acylium ion complex.
-
Aromatic Substrate Addition: Add a solution of anhydrous toluene (1.0 equivalent) in anhydrous DCM to the dropping funnel. Add the toluene solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.[10]
-
Reaction Monitoring: Once the addition is complete, allow the reaction mixture to stir at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, the ice bath can be removed to allow the mixture to slowly warm to room temperature. The reaction is typically complete within 1-4 hours.[8]
-
Work-up and Quenching: Upon completion, cool the mixture back to 0 °C. In a separate large beaker, prepare a mixture of crushed ice and a small amount of concentrated HCl. Very slowly and carefully, pour the reaction mixture into the ice/HCl mixture with vigorous stirring to quench the reaction and decompose the aluminum chloride complexes.[8][13]
-
Extraction and Isolation: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the purified aryl ketone. The primary product is expected to be 1-(4-methylphenyl)-2-(isopropylphenoxy)ethan-1-one.
Visualizing the Core Mechanism
The reaction proceeds via the formation of a resonance-stabilized acylium ion, which then acts as the electrophile.
The Role of Catalyst Stoichiometry
The Lewis acid catalyst is not truly catalytic because it forms a stable complex with the carbonyl oxygen of the ketone product, rendering it inactive. This necessitates the use of stoichiometric quantities.
References
-
ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. Retrieved from [Link]
-
MDPI. (2023). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Retrieved from [Link]
-
Allen Institute. (n.d.). Which of the following is used as a solvent in the Friedel-Crafts reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
-
AIChE. (n.d.). Comparative Evaluation of Low- and High-Temperature Friedel–Crafts Acylation Routes for Advanced Biolubricant Production. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks. Retrieved from [Link]
- Google Patents. (1949). Acylation of aromatic alkoxy compounds.
-
International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]
- Google Patents. (2006). Acylation of aromatic compounds.
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Reddit. (2022). under what conditions do friedel crafts acylation of benzene occur?. Retrieved from [Link]
-
Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]
-
ResearchGate. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (2017). Cleaner Routes for Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
ScienceDirect. (2025). Zooming in with QSPR on Friedel-Crafts acylation reactions over modified BEA zeolites. Retrieved from [Link]
-
Save My Exams. (n.d.). Acylation Mechanism - A Level Chemistry Revision Notes. Retrieved from [Link]
-
Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Friedel-Crafts Acylation with Amides. Retrieved from [Link]
-
Thoreauchem. (n.d.). This compound-65118-10-7. Retrieved from [Link]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]
-
ResearchGate. (2017). Cleaner Routes for Friedel-Crafts Acylation. Retrieved from [Link]
-
Reddit. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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Technical Support Center: Purification of Products from Iso-Propylphenoxyacetyl Chloride Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated technical support center for navigating the complexities of purifying reaction products derived from Iso-Propylphenoxyacetyl Chloride. This resource is designed to provide you with in-depth troubleshooting guides and frequently asked questions (FAQs) to empower your research and development efforts. We understand that robust purification is paramount to the success of your synthetic campaigns, ensuring the integrity of your compounds and the reliability of your downstream applications.
This guide moves beyond simple procedural lists. It is structured to provide a deep understanding of the "why" behind each step, grounded in established chemical principles and field-proven experience. Our goal is to equip you with the knowledge to not only solve immediate purification challenges but also to anticipate and prevent future issues.
Section 1: Troubleshooting Guide - Navigating Common Purification Hurdles
This section addresses specific, frequently encountered problems during the workup and purification of products from reactions involving this compound.
Problem 1: Persistent Emulsion Formation During Aqueous Workup
Question: I am performing an esterification reaction with this compound and an alcohol. During the aqueous workup with sodium bicarbonate, I am consistently getting a stubborn emulsion that won't break, making phase separation impossible. What is causing this, and how can I resolve it?
Answer:
Emulsion formation is a common issue in these reactions, often stemming from the presence of unreacted starting materials, phenoxide byproducts, or the inherent surfactant-like properties of the product itself. The isopropylphenoxy group, with its lipophilic nature, and the acetyl chloride-derived polar head can contribute to this phenomenon.
Root Cause Analysis:
-
Unreacted this compound: Hydrolysis of the acyl chloride in the aqueous phase can generate the corresponding carboxylic acid, which, upon deprotonation with bicarbonate, forms a carboxylate salt. This salt can act as a surfactant.
-
Phenoxide Byproducts: If your reaction conditions are not strictly anhydrous, or if you have side reactions, the formation of isopropylphenol can lead to the corresponding phenoxide in the basic aqueous layer, which also has surfactant properties.
-
High Product Concentration: At high concentrations, the product itself may contribute to stabilizing the emulsion.
-
Fine Particulates: In reactions like Friedel-Crafts acylations, quenching the Lewis acid catalyst (e.g., AlCl₃) can form fine, gelatinous aluminum hydroxides that stabilize emulsions.[1]
Step-by-Step Resolution Protocol:
-
Patience and Gentle Agitation: Often, a mild emulsion will resolve itself if left to stand undisturbed for 10 to 30 minutes.[1] You can also try gently stirring the interface with a glass rod to help coalesce the droplets.[1] Avoid vigorous shaking which can worsen the emulsion.[2]
-
Brine Wash: Instead of or after the initial bicarbonate wash, add a saturated solution of sodium chloride (brine).[3][4] The increased ionic strength of the aqueous phase will "salt out" the organic components, disrupting the emulsion by making it less favorable for the organic molecules to remain dispersed in the aqueous phase.[1]
-
Solvent Modification:
-
Add a small amount of a different organic solvent with a lower polarity, such as hexane or heptane, to the separatory funnel. This can alter the overall polarity of the organic phase and help break the emulsion.[2]
-
-
Filtration through Celite®: If the emulsion is particularly persistent, you can filter the entire mixture through a pad of Celite® or diatomaceous earth.[3][5] The fine, porous nature of the Celite® can help to break up the emulsified droplets.[5]
-
Centrifugation: If available, centrifuging the mixture can provide the necessary force to separate the phases.
Preventative Measures:
-
Ensure Complete Reaction: Use monitoring techniques like TLC or LC-MS to ensure the this compound has been fully consumed before initiating the workup.
-
Slow, Controlled Quenching: Add the quenching solution (e.g., water or bicarbonate solution) slowly and with stirring, preferably at a lower temperature (e.g., 0 °C), to control the hydrolysis of any unreacted acyl chloride.
Workflow for Emulsion Breaking:
Caption: Troubleshooting workflow for breaking emulsions.
Problem 2: Product Co-elution with a Persistent Impurity During Column Chromatography
Question: I am trying to purify my desired ester product using silica gel column chromatography (e.g., with a hexane/ethyl acetate gradient). However, a persistent impurity is co-eluting with my product, and I cannot achieve baseline separation. What is this impurity likely to be, and how can I improve my separation?
Answer:
Co-elution is a frequent challenge in chromatography, and in the context of this compound reactions, the most likely culprit is often the corresponding carboxylic acid or the anhydride.
Likely Impurities:
-
Iso-Propylphenoxyacetic Acid: This is formed from the hydrolysis of the starting acyl chloride. Its polarity is often very similar to the desired ester or amide product, making separation on silica gel difficult.
-
Iso-Propylphenoxyacetic Anhydride: This can form from the reaction of the acyl chloride with the carboxylate salt of the acid, especially if moisture is present. Anhydrides are typically less polar than the acid but can still have similar retention factors to the product.
Strategies for Improved Separation:
-
Acid/Base Wash Prior to Chromatography:
-
Before concentrating your crude product for chromatography, perform a liquid-liquid extraction.[6] Dissolve the crude material in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous base (e.g., 5% NaHCO₃).[6][7] This will deprotonate the acidic impurity (Iso-Propylphenoxyacetic Acid), transferring it to the aqueous layer as its carboxylate salt.[6][8]
-
Caution: Ensure your desired product is stable to these basic conditions. For most esters and amides, this is a safe and highly effective method. A strong base like sodium hydroxide could potentially hydrolyze the ester product.[6]
-
-
Chromatography System Modification:
-
Solvent System Optimization: Experiment with different solvent systems. For instance, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the selectivity and improve separation.
-
Additive Incorporation: Add a small amount of acetic acid (e.g., 0.1-1%) to your mobile phase. This can suppress the ionization of the acidic impurity on the silica surface, reducing tailing and potentially improving separation. Conversely, adding a small amount of a base like triethylamine can be effective if the impurity is basic in nature.
-
-
Alternative Purification Techniques:
-
Crystallization: If your product is a solid, crystallization is an excellent method for removing impurities.[9] The different packing properties of your product and the impurity in a crystal lattice can lead to excellent purification. Experiment with various solvent systems (e.g., ethanol/water, hexane/ethyl acetate).[10][11]
-
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) offers significantly higher resolving power than standard flash chromatography.[12]
-
Decision Tree for Separation Strategy:
Caption: Decision-making for resolving co-eluting impurities.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent system for flash chromatography of products derived from this compound?
A1: A gradient of ethyl acetate in hexanes is the most common and often effective starting point for purifying neutral products like esters and amides derived from this compound. A typical starting point for method development would be to run a Thin Layer Chromatography (TLC) plate with 20% ethyl acetate in hexanes. Based on the Rf value of your product, you can then adjust the polarity of your mobile phase for the column. For more polar products, a dichloromethane/methanol system may be more appropriate.
Q2: My product appears to be decomposing on the silica gel column. What can I do?
A2: Product decomposition on silica gel is often due to the acidic nature of the silica. This is particularly problematic for acid-sensitive functional groups. Here are some solutions:
-
Neutralize the Silica: You can prepare a slurry of your silica gel in a solvent containing 1-2% triethylamine, then evaporate the solvent before packing the column. This will neutralize the acidic sites on the silica.
-
Use Alumina: Basic or neutral alumina can be used as an alternative stationary phase for acid-sensitive compounds.
-
Switch to a Different Purification Method: Consider alternatives like crystallization or preparative HPLC, which avoid prolonged contact with silica gel.[9][12]
Q3: How can I efficiently remove the byproduct, isopropylphenol, from my reaction mixture?
A3: Isopropylphenol is acidic and can be effectively removed with a basic wash. During your aqueous workup, wash the organic layer with a 1M sodium hydroxide (NaOH) solution. The NaOH will deprotonate the phenol, forming the water-soluble sodium isopropylphenoxide, which will be extracted into the aqueous phase.[7][13] Be sure to follow this with a water wash and then a brine wash to remove any residual NaOH and to help break any potential emulsions.
Q4: I have a significant amount of diisopropyl ether as a byproduct. What is the best way to remove it?
A4: Diisopropyl ether is a common impurity if isopropyl alcohol was used as a reagent or solvent, especially under acidic conditions. Due to its low boiling point (68 °C), it can often be removed by evaporation under reduced pressure (rotary evaporation). If it persists, its low polarity means it will elute very quickly during silica gel chromatography, typically with the solvent front in a hexane/ethyl acetate system.
Quantitative Data Summary for Common Byproducts:
| Byproduct Name | Typical Origin | pKa (if applicable) | Boiling Point (°C) | Effective Removal Method |
| Iso-Propylphenoxyacetic Acid | Hydrolysis of starting material | ~4 | >250 | Basic wash (e.g., NaHCO₃, NaOH) |
| Isopropylphenol | Side reaction or impurity in starting material | ~10 | 212 | Basic wash (e.g., NaOH) |
| Diisopropyl Ether | Reaction with isopropyl alcohol | N/A | 68 | Rotary evaporation, elutes early in chromatography |
| Iso-Propylphenoxyacetic Anhydride | Dimerization of acid/acyl chloride | N/A | >300 | Careful chromatography, hydrolysis back to the acid |
Section 3: Experimental Protocols
Protocol 1: General Acid/Base Extraction for Removal of Acidic Byproducts
This protocol describes the removal of Iso-Propylphenoxyacetic acid from a crude reaction mixture containing a neutral ester or amide product.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
Basic Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[14] Stopper the funnel and invert it gently several times, venting frequently to release any pressure from CO₂ evolution. Avoid vigorous shaking to prevent emulsion formation.[1]
-
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat Wash: Repeat the basic wash (step 2 & 3) one or two more times to ensure complete removal of the acidic byproduct.
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual bicarbonate solution.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) to remove the bulk of the dissolved water.[3]
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified crude product, now ready for further purification like chromatography or crystallization.
Protocol 2: Flash Column Chromatography
This protocol outlines a general procedure for purifying a neutral product using silica gel flash chromatography.
-
TLC Analysis: Determine an appropriate solvent system by running TLC plates. The ideal solvent system should give your desired product an Rf value of approximately 0.3.
-
Column Packing (Slurry Method):
-
In a fume hood, prepare a slurry of silica gel in the initial, low-polarity eluent.[15]
-
With the stopcock closed, pour the slurry into the chromatography column.
-
Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing of the silica gel. Do not let the top of the silica run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography eluent or a more polar solvent like dichloromethane.
-
Carefully add the dissolved sample to the top of the silica bed using a pipette.
-
-
Elution:
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent by rotary evaporation to obtain the purified product.[15]
References
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion. Retrieved from [Link]
-
Wikipedia. (2023, October 27). Acid–base extraction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]
-
ResearchGate. (2015, February 3). Can I use acid - base extraction for fractional of phenols and flavonoids from plant extract? Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction.1. Retrieved from [Link]
- Google Patents. (1993). Crystallization method for organic acid or organic acid ester.
-
The Organic Chemistry Tutor. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube. Retrieved from [Link]
- Mehmood, T., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biochemical Sciences, 23(1), 258-267.
-
ACS Publications. (2020). Discerning the Impact of Noncovalent Interactions via Simulated Crystal Growth: A Structural Study of Aromatic Esters. Retrieved from [Link]
-
EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]
- Google Patents. (1985). Process for the purification of esters.
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
-
ResearchGate. (2025, April 9). Acid Chloride/ chloroformate purification? Retrieved from [Link]
-
Reddit. (2023, February 14). Functional groups that enhance crystallinity : r/Chempros. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
- Google Patents. (1981). Process for purifying esters.
-
Wikipedia. (2024, January 10). Friedel–Crafts reaction. Retrieved from [Link]
-
Science Ready. (2021, May 5). Esterification: Reflux, Isolation and Purification // HSC Chemistry [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved from [Link]
-
Lisa Nichols. (2022, February 12). Column Chromatography [Video]. YouTube. Retrieved from [Link]
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Technical Support Center: Managing Temperature Control in Iso-Propylphenoxyacetyl Chloride Reactions
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of Iso-Propylphenoxyacetyl Chloride. The conversion of a carboxylic acid to an acyl chloride is a cornerstone of organic synthesis, yet it is frequently accompanied by a significant exothermic release.[1] Improper management of this reaction exotherm can compromise yield, introduce impurities, and, most critically, pose significant safety risks.[2] This document provides in-depth, field-proven insights through a troubleshooting and FAQ format to ensure your reactions are safe, efficient, and reproducible.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is precise temperature control so critical in the synthesis of this compound?
A: The criticality of temperature control stems from two primary factors: reaction kinetics and product stability. The reaction of Iso-Propylphenoxyacetic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride, is highly exothermic.[1][3]
-
Safety and Runaway Reactions: Without adequate cooling, the heat generated by the reaction can accelerate the reaction rate, leading to a thermal runaway.[4] This is a dangerous cycle where the increasing temperature further speeds up the reaction, potentially causing the solvent to boil violently and creating a pressure buildup in the vessel.[2]
-
Product Purity: Acyl chlorides can be thermally unstable. At elevated temperatures, this compound can degrade, leading to the formation of colored impurities and a significant reduction in the final yield.[1][5] Byproducts from side reactions, such as the formation of anhydrides or other condensation products, are also more prevalent at higher temperatures.
The relationship between reaction control and safety is visualized in the workflow below.
Caption: Controlled Synthesis Workflow.
Q2: I'm observing a sudden temperature spike during the addition of thionyl chloride. What is happening and how can I prevent it?
A: A sharp temperature spike indicates that the rate of heat generation is exceeding your system's capacity for heat removal. This is a critical safety concern. The primary cause is often an addition rate that is too fast for the reaction's kinetics and the vessel's heat transfer capabilities.[4][6]
Causality: The reaction mechanism with thionyl chloride involves the formation of a highly reactive intermediate.[7] The conversion of this intermediate to the final acyl chloride, with the liberation of gaseous byproducts (SO₂ and HCl), is rapid and highly exothermic.[8][9] If you add the thionyl chloride too quickly, you create a high concentration of reactants that react almost simultaneously, releasing a large amount of energy in a short period.
Preventative Protocol:
-
Reduce Addition Rate: This is the most crucial factor. The thionyl chloride should be added dropwise via an addition funnel, ensuring that the internal temperature does not rise by more than 1-2°C.
-
Ensure Efficient Cooling: Use a properly sized cooling bath (ice/water or ice/brine) and ensure good thermal contact with the reaction flask. Stirring the cooling bath can improve efficiency.
-
Maintain Vigorous Stirring: Efficient stirring of the reaction mixture is essential to dissipate heat from the point of addition and prevent the formation of localized hot spots.
-
Use Adequate Solvent Volume: A higher solvent volume increases the thermal mass of the system, helping to absorb heat and buffer temperature changes. Ensure the starting material is fully dissolved.
| Parameter | Standard Protocol | High-Risk Protocol (To Avoid) |
| Addition Method | Dropwise via addition funnel | Pouring or rapid addition |
| Cooling | Ice bath (0-5°C), efficient stirring | Room temperature or inadequate cooling |
| Monitoring | Continuous internal thermometer monitoring | External monitoring or infrequent checks |
| Solvent Volume | Sufficient for good thermal mass and solubility | Minimal solvent, creating a concentrated slurry |
Table 1: Comparison of Safe and High-Risk Addition Protocols.
Q3: What are the primary signs of a runaway reaction, and what immediate actions should be taken?
A: Recognizing the early signs of a thermal runaway is critical for laboratory safety.
Primary Indicators:
-
Uncontrolled Temperature Rise: A rapid increase in internal temperature that does not respond to stopping reagent addition or enhanced cooling.
-
Sudden, Vigorous Gas Evolution: The reaction between carboxylic acids and thionyl chloride produces SO₂ and HCl gas.[10] A sudden, violent bubbling or foaming indicates the reaction rate is dangerously high.
-
Solvent Refluxing: If the internal temperature exceeds the boiling point of your solvent, the solvent will begin to boil vigorously.
-
Color Change: A rapid darkening of the reaction mixture (to dark brown or black) can indicate product decomposition due to excessive heat.
Immediate Emergency Actions:
Caption: Emergency Response for Thermal Runaway.
Q4: I am getting a low yield and my final product is a dark oil instead of a clear liquid. Is this related to temperature?
A: Yes, this is a classic symptom of poor temperature control.
-
Dark Coloration: The dark color is indicative of thermal decomposition. Acyl chlorides, particularly those with aromatic ether linkages like this compound, can be susceptible to degradation at higher temperatures. The energy from an uncontrolled exotherm can break down the molecule, leading to charred, polymeric, or other colored byproducts.[1][5]
-
Low Yield: The degradation of the target molecule directly reduces the amount of pure product you can isolate. Furthermore, elevated temperatures can promote side reactions. For example, the newly formed, highly reactive acyl chloride can react with the starting carboxylic acid to form an anhydride, consuming your product and starting material in an unwanted pathway.
Troubleshooting Steps to Improve Yield and Purity:
-
Review Your Temperature Log: Correlate the product quality with the temperature profile of the reaction. Were there any excursions above your target temperature (e.g., >10°C)?
-
Implement a Strict Cooling Protocol: Always perform the chlorinating agent addition at 0-5°C.
-
Purify the Starting Material: Ensure your starting Iso-Propylphenoxyacetic acid is pure and, critically, completely dry. Water will react with both the chlorinating agent and the acyl chloride product, reducing yield.[11][12]
-
Distill with Care: During workup, remove the excess thionyl chloride and solvent under reduced pressure without excessive heating. Acyl chlorides have lower boiling points than their corresponding carboxylic acids, but prolonged exposure to heat during distillation can still cause decomposition.[13]
Experimental Protocol: Controlled Lab-Scale Synthesis
This protocol provides a framework for the safe synthesis of this compound at a laboratory scale (5-10 g).
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer.
-
Internal thermometer.
-
Pressure-equalizing dropping funnel.
-
Inert gas inlet (Nitrogen or Argon).
-
Gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂).[1]
-
Ice-water bath.
Procedure:
-
Preparation: Assemble and flame-dry all glassware. Allow to cool to room temperature under a stream of inert gas.
-
Charging the Reactor: To the flask, add Iso-Propylphenoxyacetic acid (1.0 eq) and a dry, inert solvent (e.g., dichloromethane or toluene, approx. 5-10 mL per gram of acid). Begin stirring.
-
Cooling: Immerse the flask in the ice-water bath and allow the contents to cool to 0-5°C.
-
Reagent Addition: Charge the dropping funnel with thionyl chloride (SOCl₂, 1.2-1.5 eq).[10]
-
Controlled Reaction: Add the thionyl chloride dropwise to the stirred solution over 30-60 minutes. Crucially, monitor the internal temperature and adjust the addition rate to ensure the temperature does not exceed 5-10°C.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes, then let it slowly warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.[10]
-
Workup: Remove the solvent and excess thionyl chloride under reduced pressure (using a cold trap to protect the pump). The crude this compound is often used directly in the next step or can be purified by vacuum distillation.[14]
References
-
MDPI. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Available from: [Link]
- Google Patents. (n.d.). A kind of synthesis technique of 2 phenoxy group propionyl chloride.
-
Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow. Available from: [Link]
- Google Patents. (n.d.). RU2078759C1 - Method for production of chlorides of carboxylic acids.
-
Reddit. (2016). Acid chloride Formation. Available from: [Link]
- Google Patents. (n.d.). Method for preparing aliphatic acid chlorides under solvent-free conditions.
-
ResearchGate. (n.d.). Reactions leading to the formation of polymers used as raw materials in the production of Nomex® and Kevlar® fibers. Available from: [Link]
- Google Patents. (n.d.). CA2897700A1 - Continuous process for the preparation of (s)-2-acetyloxypropionic acid chloride.
-
Organic Syntheses. (n.d.). SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES. Available from: [Link]
-
Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Available from: [Link]
-
Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. Available from: [Link]
-
ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?. Available from: [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available from: [Link]
-
PubMed. (n.d.). Discovery and development of a novel class of phenoxyacetyl amides as highly potent TRPM8 agonists for use as cooling agents. Available from: [Link]
-
ResearchGate. (2025). Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. Available from: [Link]
-
YouTube. (2024). Must Know Synthesis and Reactions of Acid Chlorides. Available from: [Link]
-
ResearchGate. (2023). (PDF) Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. Available from: [Link]
-
Pharma IQ. (2016). Safe Automated Dosing with Exothermic Reactions - Case Study. Available from: [Link]
- Google Patents. (n.d.). EP0455644B1 - Production of allyl chloride.
-
Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Available from: [Link]
-
MDPI. (n.d.). The Effects of Chloride on the High Temperature Pressure Oxidation of Chalcopyrite. Available from: [Link]
- Google Patents. (n.d.). CN1304353C - Process for preparing chloro pivaloyl chloride.
-
Reddit. (2025). Synthesis of Acyl Chlorides with Thionyl Chloride. Available from: [Link]
-
ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Available from: [Link]
-
YouTube. (2015). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. Available from: [Link]
-
Wikipedia. (n.d.). Acyl chloride. Available from: [Link]
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Available from: [Link]
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Available from: [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available from: [Link]
-
College of Saint Benedict. (n.d.). Figure CX5.1. Possible syntheses of an acid chloride. Available from: [Link]
-
Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). Available from: [Link]
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Technical Support Center: Troubleshooting the Synthesis of (4-Isopropylphenoxy)acetyl Chloride
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of (4-Isopropylphenoxy)acetyl chloride. When a reaction stalls, it's often due to a handful of critical parameters that can be systematically addressed. This document provides in-depth, field-proven insights to help you troubleshoot incomplete reactions, optimize your protocol, and achieve high-yield conversion of (4-isopropylphenoxy)acetic acid to its corresponding acyl chloride.
Section 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial queries researchers face during this synthesis.
Q1: My reaction to form (4-Isopropylphenoxy)acetyl chloride isn't going to completion. What are the most common initial checks?
When faced with an incomplete reaction, begin by assessing the most sensitive parameters:
-
Anhydrous Conditions: Acyl chlorides are extremely sensitive to moisture and will readily hydrolyze back to the starting carboxylic acid.[1][2] Ensure all glassware was rigorously flame- or oven-dried, solvents were passed through a drying system or freshly distilled from a suitable drying agent, and the reaction was conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Quality: Verify the age and quality of your chlorinating agent. Thionyl chloride can decompose over time, while oxalyl chloride is also moisture-sensitive. Using a freshly opened bottle or a recently purified reagent is advisable.
-
Reaction Monitoring Technique: Standard Thin-Layer Chromatography (TLC) is often misleading for this reaction. The acyl chloride product is highly reactive and can hydrolyze on the silica gel plate, causing you to see only a spot corresponding to the starting material, even if the reaction is proceeding.[1] A derivatization quench is the recommended method for accurate monitoring (see Protocol 3).
Q2: Which chlorinating agent is better for this synthesis: Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)?
Both reagents are effective, but they serve different needs and present different challenges.
-
Oxalyl Chloride: Generally considered the superior choice for lab-scale and fine chemical synthesis.[3] It operates under milder conditions (often room temperature) when catalyzed by a drop of N,N-Dimethylformamide (DMF).[4][5] Its byproducts (CO, CO₂, HCl) are all gaseous, which dramatically simplifies reaction workup and purification.[6]
-
Thionyl Chloride: A powerful and less expensive reagent, often favored for large-scale industrial processes.[3] However, it typically requires higher temperatures (reflux) to achieve complete conversion.[3][5] The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are also gaseous but can be more difficult to scrub, and residual thionyl chloride can complicate subsequent steps if not completely removed.[3][7]
For the synthesis of a specialized intermediate like (4-Isopropylphenoxy)acetyl chloride, oxalyl chloride with catalytic DMF is the highly recommended starting point due to its mildness, efficiency, and cleaner reaction profile.
Q3: How can I effectively monitor the progress of my reaction, since the acyl chloride is unstable on TLC?
The most reliable method is to quench a small aliquot of the reaction mixture with a nucleophile that forms a stable, easily analyzable product. The standard procedure is a methanol quench .[1]
By adding a few drops of the reaction mixture to methanol, any (4-Isopropylphenoxy)acetyl chloride formed is instantly converted to the stable methyl ester, methyl 2-(4-isopropylphenoxy)acetate. This ester will have a distinctly different Rf value on TLC compared to the starting carboxylic acid. You can then run a TLC plate with three lanes: starting material, the quenched reaction aliquot, and a co-spot. The disappearance of the starting material spot in the quenched lane indicates reaction completion.[8][9]
Q4: Do I need to purify the (4-Isopropylphenoxy)acetyl chloride, or can I use it crude in the next step?
Due to their high reactivity, acyl chlorides are very often generated and used in situ (in the same reaction vessel without isolation).[1][8] This is the preferred industrial and laboratory practice as it avoids a difficult purification step and minimizes product loss from hydrolysis during workup.
The standard workflow is to form the acyl chloride, remove the excess chlorinating agent and solvent under vacuum, re-dissolve the crude acyl chloride in a fresh, dry solvent, and immediately add it to the nucleophile for the subsequent reaction.[10]
Section 2: In-Depth Troubleshooting Guide
If the initial checks from the FAQ section do not resolve the issue, a more detailed analysis of the experimental parameters is required.
Problem: Reaction Stalls / Incomplete Conversion
You observe significant starting material remaining after the expected reaction time, even after confirming with a proper methanol-quench TLC.
-
Causality: (4-Isopropylphenoxy)acetyl chloride is highly electrophilic. Any trace of water present in the glassware, solvents, or inert gas stream will act as a nucleophile, rapidly converting the product back to the starting carboxylic acid in a hydrolysis reaction. This creates a futile cycle where the product is formed and then immediately destroyed, appearing as an incomplete reaction.
-
Solution & Protocol:
-
Glassware: Disassemble and clean all glassware. Dry in an oven at >120 °C for at least 4 hours (overnight is best) or flame-dry under vacuum immediately before use. Assemble the apparatus while hot and allow it to cool under a stream of dry inert gas.
-
Solvents: Use anhydrous grade solvents from a sealed bottle, preferably packaged under an inert atmosphere. Dichloromethane (DCM) can be freshly distilled from calcium hydride. Tetrahydrofuran (THF) should be distilled from sodium/benzophenone.
-
Starting Material: Ensure your (4-isopropylphenoxy)acetic acid is dry. If it is clumpy or has been stored for a long time, dry it in a vacuum oven or by co-evaporating with anhydrous toluene before starting the reaction.
-
Atmosphere: Use a manifold to supply dry nitrogen or argon. Ensure all joints are well-sealed. Use rubber septa on addition funnels and reagent entry points.
-
-
Causality: The conversion is a stoichiometric reaction. While a slight excess of the chlorinating agent is common to drive the reaction to completion, a significant under-charge will naturally result in unreacted starting material. Old or improperly stored reagents may have a lower effective concentration than stated on the bottle.
-
Solution & Protocol:
-
Stoichiometry: Use 1.1 to 1.5 molar equivalents of oxalyl chloride or thionyl chloride. A larger excess is generally not necessary and can lead to more side products and purification difficulties.
-
Reagent Quality: Purchase reagents from a reputable supplier. Use a new bottle if possible. Thionyl chloride should be a clear, colorless to pale yellow liquid; a darker yellow or brown color indicates significant decomposition.[11]
-
-
Causality: All chemical reactions have an activation energy barrier. If the thermal energy supplied is insufficient, the reaction rate will be impractically slow. While oxalyl chloride/DMF reactions are often rapid at room temperature, some sterically hindered or electronically deactivated carboxylic acids may require gentle heating.[4][12] Thionyl chloride reactions almost always require heating to reflux to proceed at a reasonable rate.[3]
-
Solution & Protocol:
-
With Oxalyl Chloride/DMF: If the reaction is sluggish at room temperature (as monitored by methanol-quench TLC), gently warm the mixture to 40 °C for 1-2 hours.
-
With Thionyl Chloride: The reaction should be performed at reflux temperature of the chosen solvent (e.g., toluene, ~110 °C) or in neat thionyl chloride (~76 °C).[4] Monitor for the cessation of gas evolution (SO₂ and HCl) and then confirm completion with a quench test.
-
-
Causality: The reaction between oxalyl chloride and a carboxylic acid is significantly accelerated by DMF. DMF reacts with oxalyl chloride to form the highly reactive Vilsmeier-Haack intermediate, which is the true activating agent.[3] Without DMF, the reaction is extremely slow. Using too much DMF can lead to side reactions.
-
Solution & Protocol:
-
Catalyst Amount: Use a truly catalytic amount. One drop of DMF from a syringe or pipette for a 10-50 mmol scale reaction is typically sufficient.
-
Order of Addition: The standard procedure is to add the oxalyl chloride to the solution of the carboxylic acid in a dry solvent, followed by the catalytic drop of DMF.[13] Vigorous gas evolution should be observed shortly after DMF addition.
-
Section 3: Protocols & Methodologies
These protocols provide a validated starting point for your synthesis.
Protocol 1: Synthesis using Oxalyl Chloride/DMF (Recommended)
-
Add (4-isopropylphenoxy)acetic acid (1.0 equiv) to an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar.
-
Fit the flask with a rubber septum and a condenser connected to a nitrogen/argon inlet and an oil bubbler outlet (to vent byproduct gases through mineral oil).
-
Under a positive pressure of inert gas, add anhydrous dichloromethane (DCM) via syringe to dissolve the acid.
-
Add oxalyl chloride (1.2 equiv) dropwise via syringe at room temperature.
-
After the addition is complete, add one drop of anhydrous DMF via syringe.
-
Stir the reaction at room temperature. Vigorous bubbling (CO, CO₂) should commence.
-
Monitor the reaction every 30 minutes using the Methanol Quench TLC protocol below. The reaction is typically complete within 1-3 hours.
-
Once complete, concentrate the reaction mixture on a rotary evaporator to remove the solvent and excess oxalyl chloride. Co-evaporate with anhydrous toluene (2x) to ensure all volatile reagents are removed.
-
The resulting crude (4-Isopropylphenoxy)acetyl chloride (typically a yellow or orange oil) can be immediately re-dissolved in a fresh, dry solvent for the next step.
Protocol 2: Synthesis using Thionyl Chloride
-
Combine (4-isopropylphenoxy)acetic acid (1.0 equiv) and thionyl chloride (1.5-2.0 equiv) in an oven-dried flask equipped with a stir bar and a reflux condenser. Note: The reaction can be run neat or in a high-boiling solvent like toluene.
-
Connect the top of the condenser to a gas trap or scrubber system containing a sodium hydroxide solution to neutralize the evolved SO₂ and HCl gas.[7]
-
Heat the mixture to reflux (typically 70-80 °C if neat, or higher if in a solvent) and maintain for 2-4 hours.
-
Monitor the reaction for completion using the Methanol Quench TLC protocol.
-
Once complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation (if practical) or carefully under reduced pressure using a rotary evaporator connected to a base trap.
-
The crude product can then be used directly in the next step.
Protocol 3: Reaction Monitoring via Methanol Quench & TLC Analysis
-
Prepare a TLC plate with three marked lanes: SM (Starting Material), R (Reaction), and C (Co-spot).
-
Prepare a small vial containing ~0.5 mL of methanol.
-
Using a glass capillary or pipette, withdraw a tiny amount of the reaction mixture and immediately quench it in the methanol vial.
-
Spot the TLC plate:
-
Lane SM: A solution of your starting (4-isopropylphenoxy)acetic acid.
-
Lane R: The methanol-quenched aliquot.
-
Lane C: Spot both the starting material and the quenched aliquot on the same point.
-
-
Elute the plate with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Interpretation: The starting acid is polar and will have a low Rf. The methyl ester product is less polar and will have a higher Rf. The reaction is complete when the spot corresponding to the starting acid is absent in the 'R' lane.
Section 4: Data & Diagrams
Table 1: Comparison of Common Chlorinating Agents
| Feature | Oxalyl Chloride ((COCl)₂) | Thionyl Chloride (SOCl₂) |
| Typical Conditions | Room temp to 40 °C[5] | Reflux (70-120 °C)[4] |
| Catalyst Required | Yes, catalytic DMF[12] | Not required, but can be used[11] |
| Byproducts | CO (gas), CO₂ (gas), HCl (gas)[6] | SO₂ (gas), HCl (gas)[6] |
| Workup | Simple evaporation of volatiles[3] | Requires heating/vacuum to remove excess reagent; potential for sulfur impurities[3][11] |
| Pros | Mild conditions, very clean, easy workup | Low cost, powerful reagent |
| Cons | More expensive, moisture sensitive | Harsher conditions, potential for side reactions and impurities[3] |
Diagrams
// Nodes DMF [label="DMF"]; OxalylCl [label="Oxalyl Chloride\n(COCl)₂"]; Vilsmeier [label="Vilsmeier Reagent\n[Me₂N=CHCl]⁺Cl⁻", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acid [label="R-COOH\n(4-Isopropylphenoxy)acetic acid"]; Intermediate [label="Activated Intermediate\nR-CO-O-CH=N⁺Me₂ Cl⁻", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Acyl Chloride\nR-COCl", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chloride [label="Cl⁻"];
// Edges DMF -> Vilsmeier [label="+ (COCl)₂"]; OxalylCl -> Vilsmeier [style=invis]; Vilsmeier -> Intermediate [label="+ R-COOH"]; Acid -> Intermediate [style=invis]; Intermediate -> Product [label="+ Cl⁻"]; Chloride -> Product [style=invis]; Product -> DMF [label="Catalyst Regeneration", style=dashed, constraint=false]; Vilsmeier -> Acid [label="- CO, -CO₂", style=dotted, dir=none, constraint=false]; Intermediate -> Chloride [label="- R-COOH, - DMF", style=dotted, dir=none, constraint=false]; } dot Caption: Catalytic cycle for acyl chloride formation.
// Nodes Start [label="Reaction Not Complete\n(Confirmed by Me-Quench TLC)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Moisture [label="Are conditions\nrigorously anhydrous?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Fix_Moisture [label="Implement strict anhydrous protocol:\n- Oven/flame-dry glassware\n- Use anhydrous solvents", shape=box]; Check_Temp [label="Is temperature/time\nadequate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Fix_Temp [label="Increase temperature or time\n- (COCl)₂: Warm to 40°C\n- SOCl₂: Heat to reflux", shape=box]; Check_Reagents [label="Are reagents & stoichiometry\ncorrect?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Fix_Reagents [label="Use fresh reagents\n(1.1-1.5 equiv)", shape=box]; Success [label="Reaction Complete", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Moisture; Check_Moisture -> Fix_Moisture [label="No"]; Fix_Moisture -> Check_Temp; Check_Moisture -> Check_Temp [label="Yes"]; Check_Temp -> Fix_Temp [label="No"]; Fix_Temp -> Check_Reagents; Check_Temp -> Check_Reagents [label="Yes"]; Check_Reagents -> Fix_Reagents [label="No"]; Fix_Reagents -> Success; Check_Reagents -> Success [label="Yes"]; } dot Caption: Systematic troubleshooting flowchart.
References
- Vertex AI Search. (2025). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison.
- Vertex AI Search. (2025). Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights.
- Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions.
- ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride?
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
- YouTube. (2021). Acids to Acyl Chlorides, Part 1.
- Sciencemadness.org. (2016).
- ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed?
- Reddit. (2016).
- ResearchGate. (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?
- Reddit. (2025). Trouble with chloride acids.
- Organic Syntheses. (n.d.). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one.
- Fisher Scientific. (n.d.). (4-Isopropylphenoxy)acetyl chloride, 98%, Thermo Scientific Chemicals.
Sources
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- 2. (4-Isopropylphenoxy)acetyl chloride, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Oxalyl Chloride vs. Thionyl Chloride: Practical Comparison - Wolfa [wolfabio.com]
- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 5. Sciencemadness Discussion Board - Reagents for the preparation of acid chlorides: pros and cons - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights [yufenggp.com]
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- 8. reddit.com [reddit.com]
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- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Isolating Your Product from Iso-Propylphenoxyacetyl Chloride
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for handling reaction mixtures containing unreacted Iso-Propylphenoxyacetyl Chloride. This document provides practical, in-depth solutions and troubleshooting strategies designed for chemistry professionals. The inherent reactivity of acyl chlorides like this compound makes them excellent reagents for synthesis but also a common source of purification challenges.[1][2] This guide is structured to help you navigate these challenges effectively, ensuring the purity and integrity of your final product.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the workup of reactions involving this compound.
Q1: Why is the complete removal of unreacted this compound so critical?
A: Complete removal is paramount for several reasons:
-
High Reactivity: As an acyl chloride, it is highly electrophilic and will react with a wide range of nucleophiles.[2][3] If left in your product, it can react with nucleophilic functional groups on your target molecule, leading to impurity formation and yield loss over time. It is also highly sensitive to moisture and will hydrolyze to the corresponding carboxylic acid and hydrochloric acid (HCl), which can degrade acid-sensitive products.[3][4][5][6]
-
Downstream Reaction Interference: Residual acyl chloride can interfere with subsequent synthetic steps, leading to complex side-product profiles and complicating further purification efforts.
-
Toxicity and Corrosivity: Acyl chlorides are corrosive and lachrymatory.[4][6] Their byproducts, such as HCl, are also hazardous.[3] Ensuring complete removal is a critical safety measure.
Q2: What are the principal strategies for removing this impurity?
A: The main strategies hinge on converting the reactive acyl chloride into a more benign, easily separable species. The most common methods are:
-
Quenching & Extractive Workup: Intentionally reacting the acyl chloride with a simple nucleophile (like water or an alcohol) to form a byproduct with significantly different solubility properties.[7]
-
Chromatography: Separating the acyl chloride from the product based on polarity differences. This can be challenging due to the reactivity of the acyl chloride with the stationary phase.[8]
-
Distillation: Used when there is a significant difference in boiling points between the acyl chloride and the desired product.[1][9][10]
-
Scavenger Resins: Using polymer-bound nucleophiles to react with and sequester the excess acyl chloride, which is then removed by simple filtration.
Q3: My reaction is complete. What is the immediate first step to handle the excess this compound?
A: The immediate first step is a controlled quenching of the reaction mixture. This must be done cautiously, as the reaction of acyl chlorides with nucleophiles is often rapid and exothermic, and it generates HCl gas.[3] The choice of quenching agent depends on the nature of your product and the easiest byproduct to remove later. The process typically involves slowly adding your reaction mixture to a cooled, stirred solution of the quenching agent.
Section 2: Troubleshooting and In-Depth Protocols
This section provides detailed, step-by-step guidance for specific purification challenges.
Issue 1: How to Safely and Effectively Quench Unreacted Acyl Chloride
Causality: The core principle of quenching is to convert the highly reactive R-COCl group into a less reactive and more easily separable functional group. An aqueous quench converts it to a carboxylic acid (or its salt), which has vastly different solubility than the parent acyl chloride.[5][7] This transformation is the key to a successful extractive separation.
This is the most common and broadly effective method. It hydrolyzes the acyl chloride to its carboxylic acid, and the basic conditions deprotonate it to the highly water-soluble carboxylate salt, making extraction straightforward.
-
Prepare the Quench Solution: In a separate flask large enough to accommodate both the reaction mixture and the quench solution, prepare a 1 M solution of sodium carbonate (Na₂CO₃) or a saturated solution of sodium bicarbonate (NaHCO₃). Cool this solution to 0 °C in an ice bath.
-
Perform the Quench: While stirring the cooled basic solution vigorously, slowly add your crude reaction mixture dropwise via an addition funnel.
-
Expert Insight: Never add the quenching solution to the reaction mixture. Doing so can create a localized, highly exothermic reaction that is difficult to control. Always add the reactive mixture to an excess of the quenching agent.[7]
-
-
Stir and Equilibrate: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure all the acyl chloride has been hydrolyzed.
-
Proceed to Extraction: The mixture is now ready for liquid-liquid extraction as described in the next section.
Caption: Workflow for removing acyl chlorides via quenching and extraction.
Issue 2: Separating the Hydrolyzed Byproduct from the Desired Product
Causality: This separation relies on the differential solubility of the components. Your organic product should remain soluble in an organic solvent, while the byproduct of the quench (the carboxylate salt of 4-Isopropylphenoxyacetic acid) is now soluble in the aqueous phase.
| Compound | Structure | Typical Organic Solvent Solubility (e.g., DCM, EtOAc) | Water Solubility |
| This compound | (CH₃)₂CHC₆H₄OCH₂COCl | High | Reacts (Very slightly soluble before reaction)[4][6] |
| 4-Isopropylphenoxyacetic Acid | (CH₃)₂CHC₆H₄OCH₂COOH | High | Low |
| Sodium 4-Isopropylphenoxyacetate | (CH₃)₂CHC₆H₄OCH₂COONa | Very Low | High |
This protocol assumes you have completed the quench described in Protocol 1.
-
Transfer to Separatory Funnel: Transfer the entire quenched mixture to a separatory funnel. If your reaction was run in a water-miscible solvent (e.g., THF, acetonitrile), you may need to add brine to force phase separation.
-
Extract with Organic Solvent: Add a suitable organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane). Add a volume roughly equal to the aqueous layer.
-
Shake and Separate: Stopper the funnel, invert, and vent frequently to release any pressure from residual gas evolution. Shake vigorously. Allow the layers to separate fully, then drain the lower layer. Identify your layers carefully (usually the organic layer is less dense, but this depends on the solvent).
-
Wash the Organic Layer:
-
Wash with 1 M Na₂CO₃ or saturated NaHCO₃ (1x) to remove any remaining acidic byproduct.
-
Wash with water (1x).
-
Wash with saturated NaCl solution (brine) (1x) to remove bulk water from the organic phase.
-
-
Dry and Concentrate: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure (e.g., rotary evaporator).
-
Verify Removal: Analyze the crude product by a suitable method (e.g., TLC, ¹H NMR, LC-MS) to confirm the absence of the acyl chloride or its carboxylic acid byproduct before proceeding.
Issue 3: Advanced Purification When Extraction is Insufficient
Causality: If your desired product has similar solubility or acidic/basic properties to the hydrolyzed byproduct, or is itself water-soluble, simple extraction may fail. In these cases, more advanced techniques are required.
While challenging, chromatography is possible with care. The high reactivity of acyl chlorides means they can streak or decompose on a standard silica gel column.[8]
-
Recommendation: It is almost always better to quench the acyl chloride first and then use chromatography to separate your stable product from the stable carboxylic acid byproduct.
-
Procedure (Post-Quench):
-
Stationary Phase: Standard silica gel is usually sufficient for separating a neutral organic product from the more polar 4-Isopropylphenoxyacetic acid.
-
Mobile Phase: Use a non-polar/polar solvent system (e.g., Hexanes/Ethyl Acetate). Start with a low polarity and gradually increase it to elute your product, leaving the more polar acid on the column until much later.
-
Expert Insight: Adding a small amount of acetic acid (~0.5%) to the mobile phase can improve the peak shape of the carboxylic acid byproduct if it needs to be eluted, but it's often best to simply elute your desired product and discard the column.
-
Given that this compound has a high boiling point (276.8 °C at 760 mmHg), purification by distillation is only feasible under vacuum and if there is a substantial boiling point difference between it and your product.[4]
-
Scenario 1 (Volatile Product): If your product is significantly more volatile, you can remove it via vacuum distillation, leaving the acyl chloride behind.
-
Scenario 2 (Non-Volatile Product): If your product is non-volatile (e.g., a high molecular weight polymer or salt), you could theoretically remove the unreacted acyl chloride via vacuum distillation.
-
Caution: This method is generally less preferred than a chemical quench due to the thermal stress on the product and the need for specialized equipment to handle a corrosive distillate under vacuum. Fractional distillation is necessary for compounds with close boiling points.[1][9][10]
References
-
Making Acyl Chlorides (Acid Chlorides). (2023). Chemistry LibreTexts. [Link]
-
Separation and Collection of Acyl Halides by Gas Chromatography. (1967). Journal of Gas Chromatography. [Link]
-
Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. (1967). Analytical Chemistry. [Link]
-
preparation of acyl chlorides (acid chlorides). (n.d.). Chemguide. [Link]
-
Preparation of Acyl Chlorides. (2023). Chemistry LibreTexts. [Link]
-
4-Isopropyl Phenoxy Acetyl Chloride | CAS#:223128-33-4. (n.d.). Chemsrc. [Link]
-
Drying agents for Acyl halides. (2023). Reddit. [Link]
-
How would unreacted alpha chloroacetyl chloride be removed from alpha-chloro-2,6-dimethylacetanilide?. (n.d.). Homework.Study.com. [Link]
-
How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (2025). Yufeng. [Link]
-
Acids to Acyl Chlorides, Part 3: Phosphorus Chlorides. (2021). YouTube. [Link]
-
A Level Chemistry Revision Notes - Acyl Chlorides. (2025). Save My Exams. [Link]
-
Acyl chloride. (n.d.). Wikipedia. [Link]
-
Removing oxalyl chloride from acid chloride intermediate in ester formation. (2024). Reddit. [Link]
-
Preparations and Reactions of Acyl Chlorides. (2023). YouTube. [Link]
-
Acylation Mechanism. (2025). Save My Exams. [Link]
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps. [Link]
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- 4. 4-Isopropyl Phenoxy Acetyl Chloride | CAS#:223128-33-4 | Chemsrc [chemsrc.com]
- 5. savemyexams.com [savemyexams.com]
- 6. (4-Isopropylphenoxy)acetyl chloride, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 8. academic.oup.com [academic.oup.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Iso-Propylphenoxyacetyl Chloride Synthesis
Welcome to the technical support center for the synthesis of iso-propylphenoxyacetyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis and minimize the formation of unwanted by-products.
Troubleshooting Guide: Navigating By-Product Formation
Issue 1: Low Yield of this compound and Presence of Unreacted Starting Material
Question: My reaction to synthesize this compound shows a low yield, and I'm recovering a significant amount of the starting material, (4-isopropylphenoxy)acetic acid. What are the likely causes and how can I fix this?
Answer:
This is a common issue that often points to incomplete conversion of the carboxylic acid to the acyl chloride. Several factors could be at play:
-
Insufficient or Deactivated Chlorinating Agent: The most common reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1] These reagents are highly reactive and sensitive to moisture.[2] If your reagent has been exposed to air over time, it may have partially hydrolyzed, reducing its effectiveness.
-
Inadequate Reaction Conditions: The conversion of a carboxylic acid to an acyl chloride may require specific temperature and time parameters to proceed to completion.
-
Solution: While many reactions proceed at room temperature, gentle heating or refluxing the reaction mixture can often drive the reaction to completion.[5] Monitor the reaction progress to determine the optimal reaction time.
-
-
Presence of Moisture: Acyl chlorides are highly susceptible to hydrolysis, reverting to the starting carboxylic acid in the presence of water.[2][6] Any moisture in your glassware, solvents, or starting materials will consume the chlorinating agent and hydrolyze the product.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. If you suspect your (4-isopropylphenoxy)acetic acid may contain residual water, consider drying it under vacuum before the reaction.
-
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
Issue 2: Formation of an Unexpected, Higher Molecular Weight By-Product
Question: I've isolated my this compound, but my analytical data (e.g., NMR, Mass Spec) shows a significant impurity with a higher molecular weight. What could this be?
Answer:
The most likely culprit for a higher molecular weight by-product is the formation of an anhydride . This occurs when the newly formed and highly reactive this compound reacts with the unreacted (4-isopropylphenoxy)acetic acid starting material.[7]
Mechanism of Anhydride Formation:
The nucleophilic oxygen of the carboxylic acid attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the elimination of HCl and the formation of the corresponding anhydride.
Strategies to Minimize Anhydride Formation:
-
Ensure Complete Conversion: The most effective way to prevent anhydride formation is to ensure the complete conversion of the starting carboxylic acid to the acyl chloride before any potential side reactions can occur. This reinforces the solutions provided in Issue 1 .
-
Control Stoichiometry: Use a slight excess of the chlorinating agent (e.g., 1.1 to 1.5 equivalents) to ensure all the carboxylic acid is consumed.[8]
-
Reaction Temperature: While heating can drive the primary reaction, excessive temperatures might also promote side reactions like anhydride formation. Careful temperature control is crucial.
Reaction Pathway: Desired Product vs. By-Product
Caption: Competing reaction pathways.
Issue 3: Presence of Chlorinated Aromatic By-Products
Question: My analysis indicates the presence of by-products where a chlorine atom has been added to the aromatic ring of my this compound. How is this happening and how can I prevent it?
Answer:
Aromatic ring chlorination is a potential side reaction, particularly under harsh conditions or with certain chlorinating agents. This is a type of electrophilic aromatic substitution.
-
Cause: This side reaction can be promoted by the presence of a Lewis acid catalyst, which can be formed in situ or be present as an impurity.[9] In the context of Friedel-Crafts type reactions, a strong Lewis acid is used to generate a potent electrophile.[10] While not the primary intended reaction here, conditions that favor electrophilic aromatic substitution can lead to this by-product. With reagents like thionyl chloride, impurities or decomposition products can sometimes catalyze this unwanted reaction.[3]
-
Prevention:
-
Milder Reagents: Oxalyl chloride is generally considered a milder and more selective chlorinating agent than thionyl chloride and may reduce the incidence of ring chlorination.[11]
-
Temperature Control: Avoid excessive heating, as higher temperatures can promote this side reaction.
-
Purity of Reagents: Ensure the purity of your chlorinating agent to avoid unwanted catalysts.[12]
-
Frequently Asked Questions (FAQs)
Q1: Which chlorinating agent is better for my synthesis: thionyl chloride or oxalyl chloride?
A1: The choice depends on your specific experimental needs and the sensitivity of your starting material.
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Reactivity | Highly reactive | Generally milder and more selective[11] |
| By-products | SO₂ (gas), HCl (gas)[13] | CO₂ (gas), CO (gas), HCl (gas)[11] |
| Catalyst | Typically none required | Often requires a catalytic amount of DMF[4] |
| Side Reactions | Can sometimes lead to charring or ring chlorination with sensitive substrates | Generally cleaner with fewer side reactions[11] |
For substrates that are sensitive to harsh conditions or prone to side reactions, oxalyl chloride is often the preferred reagent. The gaseous nature of the by-products from both reagents simplifies purification.[11][13]
Q2: How can I monitor the progress of my reaction?
A2: Direct monitoring of acyl chloride formation by Thin Layer Chromatography (TLC) can be unreliable because the highly reactive acyl chloride can react with the silica gel on the TLC plate.[11][14] A more dependable method is to use a quenching technique:
-
Withdraw a small aliquot of the reaction mixture.
-
Quench the aliquot with a simple alcohol, such as methanol or ethanol. This will rapidly convert the acyl chloride to its corresponding ester.[15]
-
Analyze the quenched sample by TLC. The disappearance of the starting carboxylic acid and the appearance of a new, less polar ester spot indicates the reaction is proceeding.[14]
Q3: What is the best way to purify the final this compound?
A3: The primary purification method for acyl chlorides is distillation under reduced pressure (vacuum distillation) .[16][17] This is effective for separating the product from less volatile impurities like the starting carboxylic acid and any anhydride by-products.
Key considerations for purification:
-
Anhydrous Conditions: Ensure your distillation apparatus is completely dry to prevent hydrolysis of the product.[2]
-
Removal of Excess Reagent: Before distillation, excess thionyl chloride or oxalyl chloride (which are volatile) should be removed under reduced pressure, often with co-evaporation using an anhydrous solvent like toluene.[3]
-
Fractional Distillation: For impurities with boiling points close to the product, fractional distillation may be necessary for a high degree of purity.[13]
Q4: I am performing a subsequent reaction (e.g., esterification or amidation) with the crude this compound and getting low yields. Could by-products from the acyl chloride synthesis be the cause?
A4: Absolutely. Unreacted starting material ((4-isopropylphenoxy)acetic acid) will not participate in the subsequent nucleophilic acyl substitution, thus lowering the effective concentration of your acyl chloride and leading to lower yields. The presence of anhydride can also complicate the subsequent reaction by consuming the nucleophile to form the desired product and the starting carboxylic acid as a by-product.
It is generally recommended to use purified this compound for subsequent reactions to ensure clean and high-yielding transformations.[6]
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride
-
Preparation: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (e.g., filled with calcium chloride). Ensure all glassware is oven-dried.
-
Reaction Setup: To the flask, add (4-isopropylphenoxy)acetic acid. Add an excess of thionyl chloride (approximately 2-3 equivalents).
-
Reaction: Stir the mixture at room temperature. If the reaction is slow, gently heat the mixture to reflux (around 79°C, the boiling point of thionyl chloride) for 1-2 hours. The evolution of SO₂ and HCl gas should be observed.
-
Work-up: After the reaction is complete (as determined by the quenching method described in FAQ 2), allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation or under reduced pressure. Co-evaporation with an anhydrous solvent like toluene can aid in the complete removal of residual thionyl chloride.[3]
-
Purification: Purify the crude this compound by vacuum distillation.
Protocol 2: By-Product Analysis via Derivatization-HPLC
For quantitative analysis of residual acyl chloride, a derivatization method followed by High-Performance Liquid Chromatography (HPLC) is highly effective due to the instability of the acyl chloride on the column.[18]
-
Sample Preparation: Prepare a standard solution of your crude product in an anhydrous aprotic solvent (e.g., acetonitrile).
-
Derivatization: To a known volume of the sample solution, add a solution of a derivatizing agent such as 2-nitrophenylhydrazine.[18] Allow the reaction to proceed at room temperature for approximately 30 minutes. This will convert the acyl chloride to a stable, UV-active derivative.
-
HPLC Analysis: Analyze the derivatized sample by reverse-phase HPLC with UV detection. The resulting chromatogram will show separate, stable peaks for the derivatized acyl chloride and other impurities, allowing for accurate quantification.
References
-
Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
-
Zhang, T., et al. (2017). Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. Journal of Pharmaceutical and Biomedical Analysis, 140, 134-140. Retrieved from [Link]
-
Save My Exams. (2023). Acyl Chlorides & Esters. Edexcel A Level Chemistry Revision Notes 2015. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
-
Reddit. (2023, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Preparation of Esters. Retrieved from [Link]
-
YouTube. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Retrieved from [Link]
-
Pearson+. (n.d.). When a student treated butanedioic acid with thionyl chloride... Study Prep. Retrieved from [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, May 22). 2.8: Acid Halides for Ester Synthesis. Retrieved from [Link]
-
Reddit. (2023, August 9). Trouble with chloride acids. r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (2019, March 4). What should I reconsider in my experiment for acyl chloride to be formed? Retrieved from [Link]
-
ScienceMadness.org. (2008, May 19). Problem with Friedel Crafts acylation using Oxalyl chloride. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of acid chlorides to esters through addition of an alcohol. Retrieved from [Link]
-
Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]
-
YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemguide. (n.d.). Preparation of acyl chlorides (acid chlorides). Retrieved from [Link]
- Google Patents. (n.d.). US6727384B1 - Method for purifying acid chlorides.
-
Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Retrieved from [Link]
-
Taylor & Francis Online. (1991). Intramolecular Acylation During Acid Chloride Formation of Some o-Styryl Phenoxyacetic Acids. Synthetic Communications, 21(10-11), 1681-1688. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
ResearchGate. (2012, December 5). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC? Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Acid chlorides. Chempedia. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018, February 21). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. RSC Advances, 8(18), 9836-9842. Retrieved from [Link]
-
CORE. (n.d.). The action of oxalyl chloride on alcohols in pyridine solution. Retrieved from [Link]
-
Organic Chemistry II. (n.d.). 22.3. Reaction of acyl derivatives with weak nucleophiles. Retrieved from [Link]
-
YouTube. (2021, August 20). Acids to Acyl Chlorides, Part 3: Phosphorus Chlorides. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. 12(3), 10-14. Retrieved from [Link]
- Google Patents. (n.d.). CN106243283A - A kind of synthesis technique of 2 phenoxy group propionyl chloride.
- Google Patents. (n.d.). DE1039053B - Process for the preparation of p-toluic acid chloride.
- Google Patents. (n.d.). CA2897700A1 - Continuous process for the preparation of (s)-2-acetyloxypropionic acid chloride.
- Google Patents. (n.d.). CN1304353C - Process for preparing chloro pivaloyl chloride.
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Technical Support Center: Optimizing Solvent Choice for Iso-Propylphenoxyacetyl Chloride Reactions
Welcome to the technical support center for optimizing reactions involving iso-propylphenoxyacetyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into solvent selection and troubleshooting for this versatile reagent. Our goal is to move beyond simple protocols and equip you with the scientific rationale to make informed decisions in your experimental design.
Part 1: The Critical Role of the Solvent: A Foundational Guide
The choice of solvent is paramount in any reaction involving a highly reactive species like this compound. The solvent does not merely act as a medium but actively influences reaction rates, pathways, and the final product profile. Understanding the interplay between the solvent, the acyl chloride, and the nucleophile is the first step toward a successful and reproducible synthesis.
Understanding the Reactant: this compound
This compound is a moisture-sensitive, reactive compound.[1][2] Its reactivity stems from the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack. The iso-propylphenoxy group influences the molecule's overall polarity and steric hindrance.
Key Solvent Properties and Their Impact
When selecting a solvent, several key properties must be considered:
-
Polarity: Solvents are broadly classified as polar or non-polar. Polar solvents can be further divided into protic (containing acidic protons, e.g., alcohols, water) and aprotic (lacking acidic protons, e.g., THF, DCM, acetonitrile).
-
Aprotic Solvents are Generally Preferred: For reactions with acyl chlorides, aprotic solvents are the standard choice to prevent unwanted side reactions.[3]
-
Protic Solvents to Avoid: Protic solvents like water and alcohols can act as nucleophiles, leading to the hydrolysis or alcoholysis of the acyl chloride to form the corresponding carboxylic acid or ester, respectively.[4] This is a common cause of low yield.
-
Dielectric Constant: This property reflects a solvent's ability to separate ions. Solvents with a high dielectric constant can stabilize charged intermediates, which may be beneficial or detrimental depending on the desired reaction mechanism.
-
Solubility: The chosen solvent must, of course, dissolve all reactants to a sufficient extent to allow the reaction to proceed efficiently. This compound is soluble in a range of organic solvents.[1]
Solvent Selection Workflow
The following diagram outlines a logical workflow for selecting an appropriate solvent for your this compound reaction.
Caption: A workflow for systematic solvent selection in this compound reactions.
Part 2: Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound, providing potential causes and actionable solutions.
Problem: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of this compound | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[3] If necessary, distill solvents from an appropriate drying agent. |
| Deactivated Nucleophile | If your nucleophile is an aromatic ring for a Friedel-Crafts acylation, ensure it does not contain strongly electron-withdrawing groups (e.g., -NO2, -CN).[5] For amine or alcohol nucleophiles, ensure they are not protonated by an acidic species in the reaction mixture. |
| Inactive Catalyst (for catalyzed reactions) | For Lewis acid-catalyzed reactions like Friedel-Crafts, ensure the catalyst (e.g., AlCl3) is fresh and has not been deactivated by moisture.[5][6] |
| Sub-optimal Reaction Temperature | Some reactions require heating to overcome the activation energy, while others may need cooling to prevent side reactions.[5] Experiment with a range of temperatures on a small scale. |
| Poor Solubility of Reactants | Visually inspect the reaction mixture. If reactants are not fully dissolved, consider a solvent with better solubilizing properties (see solvent property table below). |
Problem: Formation of Multiple Products/Impurities
| Possible Cause | Troubleshooting Steps |
| Side Reaction with Solvent | Ensure the solvent is inert under the reaction conditions. For example, some acyl chlorides can react with DMSO, especially at elevated temperatures.[7] |
| Competing O- vs. C-Acylation (in Friedel-Crafts type reactions) | In reactions with phenols, both O-acylation (at the hydroxyl group) and C-acylation (at the aromatic ring) can occur. Solvent polarity can influence this selectivity. Non-polar solvents often favor O-acylation.[8] |
| Polyacylation (in Friedel-Crafts reactions) | While less common than with alkylations, polyacylation can occur on highly activated aromatic rings.[9] Fortunately, the acyl group is deactivating, which typically prevents further acylation.[10] |
| Rearrangement of Acylium Ion | Unlike the carbocations in Friedel-Crafts alkylation, the acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not typically undergo rearrangement.[10] If unexpected isomers are observed, re-evaluate the starting materials and reaction conditions for other possible side reactions. |
Troubleshooting Logic Diagram
This diagram provides a visual guide to troubleshooting common problems.
Caption: A decision tree for troubleshooting this compound reactions.
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the most commonly recommended solvents for reactions with this compound?
A1: Aprotic solvents are highly recommended. Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent general-purpose choices due to their inertness and ability to dissolve a wide range of reactants.[3] For reactions where polarity needs to be minimized, solvents like toluene or diethyl ether can be used.
Q2: Can I use a protic solvent like ethanol if my nucleophile is only soluble in it?
A2: This is strongly discouraged. This compound will react rapidly with ethanol (alcoholysis) to form ethyl iso-propylphenoxyacetate, consuming your starting material.[4][11] If solubility is an issue, consider a more polar aprotic solvent like acetonitrile or dimethylformamide (DMF), but be mindful of their own potential reactivities and purification challenges.
Q3: My reaction is a Friedel-Crafts acylation, and I'm getting low yields. What role does the solvent play here?
A3: In Friedel-Crafts acylation, the solvent choice is critical. It must be inert to the strong Lewis acid catalyst (e.g., AlCl3). Chlorinated solvents like dichloromethane or 1,2-dichloroethane are common.[12] However, the primary cause of low yield is often moisture, which deactivates the catalyst.[5] Ensure your solvent and all reagents are scrupulously dry.
Q4: How does solvent polarity affect the rate of my reaction?
A4: The effect of solvent polarity on reaction rate depends on the mechanism. For reactions that proceed through a charged intermediate (like an SN1-type mechanism), a polar solvent can stabilize the intermediate and speed up the reaction.[13] For bimolecular reactions (SN2-type), the effect can be more complex. Generally, for acyl chloride reactions with neutral nucleophiles, a moderately polar aprotic solvent provides a good balance of solubility and reactivity.
Q5: I need to run my reaction at a high temperature. Which solvents are suitable?
A5: For high-temperature reactions, you'll need a solvent with a high boiling point. Toluene (b.p. 111 °C), chlorobenzene (b.p. 132 °C), or o-dichlorobenzene (b.p. 180 °C) are potential options. Always check for potential side reactions at elevated temperatures. Avoid solvents like DMSO which can decompose or react explosively with acyl chlorides at higher temperatures.[7]
Part 4: Experimental Protocols and Data
General Protocol for Acylation of an Amine with this compound
This protocol describes a general method for the formation of an amide.
Materials:
-
This compound
-
Amine nucleophile
-
Triethylamine (or another non-nucleophilic base)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with stir bar
-
Addition funnel
-
Inert atmosphere setup (e.g., nitrogen balloon)
-
Ice bath
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar under an inert atmosphere.
-
Reactant Addition: Dissolve the amine nucleophile and triethylamine (1.1 equivalents) in anhydrous DCM in the flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a small amount of anhydrous DCM and add it to the addition funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the limiting reagent.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Solvent Property Comparison Table
This table summarizes the properties of common aprotic solvents for consideration.
| Solvent | Polarity Index (P')[14] | Relative Polarity[15] | Boiling Point (°C) | Dielectric Constant (ε) | Key Considerations |
| Hexane | 0.1 | 0.009 | 69 | 1.9 | Non-polar, poor solubility for polar compounds. |
| Toluene | 2.4 | 0.099 | 111 | 2.4 | Good for higher temperatures; non-polar. |
| Diethyl Ether | 2.8 | 0.117 | 35 | 4.3 | Very volatile, low boiling point. |
| Dichloromethane (DCM) | 3.1 | 0.309 | 40 | 9.1 | Excellent general-purpose solvent; good solubility.[3] |
| Tetrahydrofuran (THF) | 4.0 | 0.207 | 66 | 7.5 | Good solvent, but can form peroxides.[3] |
| Ethyl Acetate | 4.4 | 0.228 | 77 | 6.0 | Can be used, but susceptible to hydrolysis. |
| Acetonitrile (MeCN) | 5.8 | 0.460 | 82 | 37.5 | Polar aprotic, good for promoting ionic mechanisms. |
| Dimethylformamide (DMF) | 6.4 | 0.386 | 153 | 38.3 | Highly polar, high boiling point, difficult to remove. |
References
-
Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism) . (2023). Chemistry LibreTexts. [Link]
-
THE REACTION BETWEEN ALCOHOLS AND ACID CHLORIDES IN SOLVENTS OF LOW POLARITY . (1958). Journal of the Chemical Society. [Link]
-
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems . (2017). The Organic Chemistry Tutor. [Link]
-
Acylation mechanisms in aprotic solvents. I. Methanolysis of p-nitrobenzoyl chloride in acetonitrile . (1969). Journal of the American Chemical Society. [Link]
-
Dimethyl sulfoxide . Wikipedia. [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution . (2015). Chemistry LibreTexts. [Link]
-
Efficient and catalyst-free condensation of acyl chlorides and alcohols using continuous flow . (n.d.). [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction . (2022). Chemistry LibreTexts. [Link]
-
Kinetics of Reactions of Acyl Chlorides. IV. Solvolysis of Acyl Halides in Dimethylformamide . (1961). Journal of the American Chemical Society. [Link]
-
Dual reaction channels for solvolyses of acyl chlorides in alcohol–water mixtures . (1993). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Reagents & Solvents: Solvents and Polarity . University of Rochester, Department of Chemistry. [Link]
-
Friedel-Crafts Acylation with Practice Problems . Chemistry Steps. [Link]
-
Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides . Chemguide. [Link]
-
Specific Solvent Issues with Chlorination . (2026). ACS Green Chemistry Institute. [Link]
-
Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O . (2023). MDPI. [Link]
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Polarity of Solvents . Macrofo. [Link]
-
Polarity Index . Burdick & Jackson. [Link]
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"troubleshooting low reactivity of sterically hindered alcohols with Iso-Propylphenoxyacetyl Chloride"
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for challenges encountered when acylating sterically hindered alcohols, specifically focusing on reactions with potent acylating agents like Iso-Propylphenoxyacetyl Chloride. Our goal is to move beyond simple procedural lists and delve into the underlying chemical principles to empower you to optimize your reactions effectively.
Troubleshooting Guide: Low Reactivity & Side Reactions
The acylation of sterically hindered alcohols, such as tertiary alcohols, is a common stumbling block in organic synthesis. The bulky nature of the substrate impedes the approach of the acylating agent, leading to low yields, slow reaction rates, and the formation of unwanted byproducts.[1][2] This guide provides a structured approach to diagnosing and solving these issues.
Issue 1: Reaction is sluggish or shows no conversion to the desired ester.
This is the most frequent challenge and typically points to insufficient activation of either the alcohol or the acylating agent.
Primary Suspects & Immediate Actions:
-
Insufficient Nucleophilicity of the Alcohol: The lone pair on the oxygen of a hindered alcohol is sterically shielded, making it a poor nucleophile.
-
Inadequate Electrophilicity of the Acyl Chloride: While acyl chlorides are generally reactive, exceptionally hindered alcohols may require an even more potent electrophile.
-
Suboptimal Catalyst Performance: The chosen catalyst may not be effective enough to overcome the high activation energy of the reaction.
Solutions & The Science Behind Them:
-
Enhance Catalyst Efficacy with 4-(Dimethylamino)pyridine (DMAP):
-
Why it Works: DMAP is a "super catalyst" for acylation reactions. It functions not as a simple base, but as a superior nucleophilic catalyst.[1] The pyridine nitrogen of DMAP attacks the this compound to form a highly reactive N-acylpyridinium salt.[1][3][4] This intermediate is significantly more electrophilic and susceptible to attack by the sterically hindered alcohol.[1][3]
-
Protocol: Use DMAP in catalytic amounts, typically ranging from 1-10 mol%. For particularly stubborn reactions, a stoichiometric amount may be required. An auxiliary, non-nucleophilic base like triethylamine (TEA) or pyridine should be used to scavenge the HCl byproduct, which can protonate and deactivate the DMAP catalyst.[1]
-
-
Activate the Carboxylic Acid (if starting from the acid):
-
The Steglich Esterification: This method is particularly effective for sterically demanding substrates.[5] It utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[5][6] The addition of catalytic DMAP intercepts this intermediate to form the even more reactive N-acylpyridinium species, which is then attacked by the alcohol.[5][6]
-
The Yamaguchi Esterification: This is another powerful method for synthesizing highly functionalized esters, especially in the context of macrolactonization.[7][8][9] The carboxylic acid is first treated with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a mixed anhydride.[7][8][10] This anhydride is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP.[7][8] The bulky trichlorobenzoyl group directs the nucleophilic attack of DMAP to the less hindered carbonyl of the iso-propylphenoxyacetyl moiety, leading to a highly efficient acylation.[7][11]
-
Issue 2: Significant formation of an alkene byproduct is observed.
This indicates that an elimination reaction is outcompeting the desired substitution (esterification). This is a common fate for tertiary alcohols under harsh reaction conditions.[1]
Primary Suspects & Immediate Actions:
-
Reaction Temperature is Too High: Elevated temperatures provide the necessary energy for the E1 or E2 elimination pathway.
-
Presence of a Strong, Non-Nucleophilic Base: While a base is needed to scavenge acid, a strong, bulky base can preferentially promote elimination.
-
Acid-Catalyzed Dehydration: If acidic conditions are present (e.g., from the HCl byproduct), the alcohol can be protonated, forming a good leaving group (water) and leading to carbocation formation and subsequent elimination.
Solutions & The Science Behind Them:
-
Lower the Reaction Temperature:
-
Why it Works: Elimination reactions typically have a higher activation energy than substitution reactions. By lowering the temperature (e.g., to 0 °C or even -20 °C), you can selectively disfavor the elimination pathway while still allowing the acylation to proceed, albeit at a slower rate.
-
Protocol: Begin the reaction at a low temperature and allow it to slowly warm to room temperature. Monitor the reaction closely by TLC or LC-MS to find the optimal temperature that maximizes ester formation while minimizing alkene byproduct.
-
-
Choose Your Base Wisely:
-
Why it Works: A less hindered, moderately basic amine like pyridine or triethylamine is generally preferred over bulkier bases like diisopropylethylamine (DIPEA) when elimination is a concern.
-
Protocol: Use a stoichiometric amount of triethylamine or pyridine to neutralize the generated HCl.
-
-
Employ Lewis Acid Catalysis:
-
Why it Works: Certain Lewis acids, such as Scandium(III) triflate (Sc(OTf)₃) or Bismuth(III) triflate (Bi(OTf)₃), can activate the acylating agent without promoting elimination.[12][13][14] These catalysts are particularly effective for acylating sterically demanding alcohols.[12][13]
-
Protocol: A combination of a catalytic amount of Sc(OTf)₃ with DMAP has been shown to be a powerful system for acylating tertiary alcohols, effectively suppressing elimination.[1]
-
Issue 3: The reaction works, but the yield is moderate and does not go to completion.
This often points to a reversible reaction reaching equilibrium or deactivation of the catalyst over time.
Primary Suspects & Immediate Actions:
-
Reversibility of the Reaction: Esterification is fundamentally a reversible process.[15][16] The accumulation of byproducts can drive the reaction backward.
-
Catalyst Deactivation: The catalyst may be consumed by side reactions or inhibited by byproducts.
-
Reagent Purity: Impurities in the starting materials or solvents (especially water) can interfere with the reaction.
Solutions & The Science Behind Them:
-
Drive the Equilibrium Forward:
-
Why it Works: Based on Le Chatelier's principle, removing a product will shift the equilibrium towards the product side.[17]
-
Protocol: While not always practical with acyl chlorides, if starting from a carboxylic acid, techniques to remove water (e.g., Dean-Stark apparatus, molecular sieves) can be employed. In the context of using this compound, ensuring an efficient scavenger for HCl (like triethylamine) is crucial to prevent the reverse reaction.
-
-
Ensure Anhydrous Conditions:
-
Why it Works: Water can hydrolyze the acyl chloride and the reactive N-acylpyridinium intermediate, reducing the amount of acylating agent available and lowering the yield.
-
Protocol: Use freshly distilled, anhydrous solvents. Flame-dry glassware before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[18]
-
-
Re-evaluate Reagent Stoichiometry:
-
Why it Works: Using a slight excess (1.1-1.5 equivalents) of the more accessible or less expensive reagent can help drive the reaction to completion.
-
Protocol: If the sterically hindered alcohol is precious, consider using a slight excess of the this compound and the base.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of DMAP catalysis in this acylation?
A1: DMAP acts as a nucleophilic catalyst. The nitrogen atom of the dimethylamino group enhances the nucleophilicity of the pyridine nitrogen, which attacks the electrophilic carbonyl carbon of the this compound. This forms a highly reactive N-acylpyridinium salt. This intermediate is a much more potent acylating agent than the original acyl chloride.[1][3] The sterically hindered alcohol then attacks this activated intermediate, transferring the acyl group to form the ester and regenerating the DMAP catalyst.[1]
Q2: Are there alternatives to DMAP if it proves ineffective or causes side reactions?
A2: Yes, several alternatives can be considered. 1-Methylimidazole has been shown to be an efficient and ecologically benign catalyst for the acylation of sterically hindered alcohols.[19][20] For particularly challenging cases, phosphine-based catalysts, such as tributylphosphine, can also be effective. Additionally, Lewis acids like Sc(OTf)₃ and Bi(OTf)₃ are excellent choices, especially when trying to avoid elimination side reactions.[12][13][14]
Q3: How much catalyst should I typically use?
A3: For DMAP, a catalytic amount of 1-10 mol% is a good starting point. For very hindered systems, this may need to be increased. For Lewis acid catalysts like Bi(OTf)₃, loadings as low as 0.1 mol% have been reported to be effective.[21] It is always best to start with a lower catalyst loading and increase it if the reaction is not proceeding efficiently.
Q4: What are the best solvents for this type of reaction?
A4: Aprotic solvents are generally preferred. Dichloromethane (DCM), tetrahydrofuran (THF), and toluene are common choices.[9] The key is to use a solvent that can dissolve all reactants and is anhydrous.
Q5: My starting alcohol is chiral. Will these conditions cause racemization?
A5: The methods described, such as DMAP catalysis and Steglich or Yamaguchi esterification, are generally considered mild and are unlikely to cause racemization at a stereocenter on the alcohol. In fact, chiral DMAP analogues have been developed for the kinetic resolution of racemic alcohols via enantioselective acylation, highlighting the stereochemical integrity of the process.[22][23][24]
Data Summary & Protocols
Table 1: Recommended Conditions for Acylating Hindered Alcohols
| Method | Activating Agent / Catalyst | Co-reagent / Base | Typical Temp. | Key Advantages |
| DMAP Catalysis | This compound / DMAP (1-10 mol%) | Triethylamine (1.1 eq) | 0 °C to RT | Simplicity, high reactivity of intermediate. |
| Steglich Esterification | DCC or EDC (1.1 eq) / DMAP (5-10 mol%) | None | 0 °C to RT | Mild conditions, good for acid-labile substrates.[5][25] |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl Chloride (1.1 eq) | DMAP (stoichiometric) | RT to 40 °C | Excellent for complex molecules, high yields.[7][9] |
| Lewis Acid Catalysis | This compound / Bi(OTf)₃ or Sc(OTf)₃ (cat.) | Non-nucleophilic base | -20 °C to RT | Suppresses elimination, activates less reactive agents.[12][13] |
Experimental Protocol: General Procedure for DMAP-Catalyzed Acylation of a Hindered Alcohol
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the sterically hindered alcohol (1.0 eq).
-
Solvent & Reagents: Dissolve the alcohol in anhydrous dichloromethane (DCM). Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) and triethylamine (TEA) (1.2 eq).
-
Cooling: Cool the stirred solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Add this compound (1.1 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Troubleshooting Process
A logical approach is key to efficiently solving reaction issues. The following decision tree can guide your troubleshooting efforts.
Caption: The catalytic cycle of DMAP in acylation reactions.
References
-
Steglich Esterification Definition - Organic Chemistry Key Term - Fiveable . Fiveable. Available at: [Link]
-
Kinetic Resolution of Secondary Alcohols. Enantioselective Acylation Mediated by a Chiral (Dimethylamino)pyridine Derivative . Journal of the American Chemical Society. Available at: [Link]
-
Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents . Bentham Science. Available at: [Link]
-
The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) . PubMed. Available at: [Link]
-
Chiral ester synthesis by transesterification . Organic Chemistry Portal. Available at: [Link]
-
Kinetic resolution - Wikipedia . Wikipedia. Available at: [Link]
-
Steglich Esterification Guide | PDF . Scribd. Available at: [Link]
-
Yamaguchi Esterification . Organic Chemistry Portal. Available at: [Link]
-
Steglich Esterification . Organic Chemistry Portal. Available at: [Link]
-
The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). | Semantic Scholar . Semantic Scholar. Available at: [Link]
-
The kinetic resolution of allylic alcohols by a non-enzymatic acylation catalyst; application to natural product synthesis† . Royal Society of Chemistry. Available at: [Link]
-
Yamaguchi esterification - Wikipedia . Wikipedia. Available at: [Link]
-
The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study . ScholarWorks @ UTRGV. Available at: [Link]
-
Troubleshooting: How to Improve Yield . University of Rochester Department of Chemistry. Available at: [Link]
-
Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? . Quora. Available at: [Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids . Royal Society of Chemistry. Available at: [Link]
-
Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 . Organic Chemistry Portal. Available at: [Link]
-
Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? | Homework.Study.com . Study.com. Available at: [Link]
-
Practical and efficient acylation and tosylation of sterically hindered alcohols catalyzed with 1-methylimidazole . Chemical Research in Chinese Universities. Available at: [Link]
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Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 | The Journal of Organic Chemistry . ACS Publications. Available at: [Link]
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Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole | Request PDF . ResearchGate. Available at: [Link]
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Fischer Esterification - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
-
Ester synthesis by acylation . Organic Chemistry Portal. Available at: [Link]
-
ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions . National Institutes of Health. Available at: [Link]
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Why are tertiary alcohols less reactive towards esterification? . Quora. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Iso-Propylphenoxyacetyl Chloride and Phenoxyacetyl Chloride in Synthesis
In the landscape of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries, the selection of acylating agents is a critical decision that profoundly influences reaction efficiency, product yield, and even the biological activity of the target molecule. Among the myriad of choices, phenoxyacetyl chloride and its derivatives serve as versatile building blocks. This guide provides an in-depth comparison of two such reagents: Iso-Propylphenoxyacetyl Chloride and the parent Phenoxyacetyl Chloride. We will delve into their synthesis, reactivity, and practical applications, supported by experimental data and mechanistic insights to inform your selection process.
Molecular Characteristics: A Tale of Two Structures
At first glance, the two molecules are structurally similar, with the core phenoxyacetyl chloride framework. The key distinction lies in the presence of an isopropyl group on the aromatic ring of this compound. This seemingly minor addition has significant steric and electronic consequences that propagate through the molecule, influencing its reactivity and handling.
| Feature | Phenoxyacetyl Chloride | This compound |
| Molecular Formula | C₈H₇ClO₂ | C₁₁H₁₃ClO₂ |
| Molecular Weight | 170.59 g/mol | 212.67 g/mol |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid |
| Key Structural Feature | Unsubstituted Phenyl Ring | Isopropyl-Substituted Phenyl Ring |
Diagram 1: Chemical Structures
Caption: Chemical structures of Phenoxyacetyl Chloride and its isopropyl-substituted analog.
Synthesis of the Acyl Chlorides
Both acyl chlorides are typically synthesized from their corresponding carboxylic acids using a chlorinating agent. Thionyl chloride (SOCl₂) is a common and effective choice due to the clean reaction byproducts (SO₂ and HCl as gases).
Experimental Protocol: Synthesis of Phenoxyacetyl Chloride
-
Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap containing aqueous sodium hydroxide.
-
Reagents: Phenoxyacetic acid (0.1 mol) is placed in the flask. Thionyl chloride (0.12 mol) is added cautiously at room temperature.
-
Reaction: The mixture is stirred and gently heated to 60-70°C for 2-3 hours. The evolution of HCl and SO₂ gas will be observed. The reaction is monitored by the cessation of gas evolution.
-
Workup: After cooling to room temperature, the excess thionyl chloride is removed by distillation under reduced pressure.
-
Purification: The resulting crude phenoxyacetyl chloride is purified by vacuum distillation to yield a colorless to light yellow liquid.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound follows a nearly identical procedure, substituting iso-propylphenoxyacetic acid as the starting material.
-
Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap containing aqueous sodium hydroxide.
-
Reagents: 4-Iso-propylphenoxyacetic acid (0.1 mol) is placed in the flask. Thionyl chloride (0.12 mol) is added cautiously at room temperature.
-
Reaction: The mixture is stirred and gently heated to 60-70°C for 2-3 hours.
-
Workup: After cooling, excess thionyl chloride is removed by rotary evaporation.
-
Purification: The crude product is purified by vacuum distillation.
Diagram 2: General Synthesis Workflow
Caption: Standard workflow for the synthesis of phenoxyacetyl chlorides.
Reactivity and Mechanistic Considerations
The primary difference in the reactivity of these two compounds stems from the electronic and steric effects of the isopropyl group on the phenyl ring.
-
Electronic Effects: The isopropyl group is an electron-donating group (EDG) through induction and hyperconjugation. This increases the electron density on the aromatic ring, which in turn slightly enhances the electron-donating nature of the phenoxy group towards the acetyl moiety. This can have a subtle but measurable impact on the electrophilicity of the carbonyl carbon in the acyl chloride. The increased electron density on the oxygen atom can marginally stabilize the transition state of nucleophilic attack.
-
Steric Effects: The bulky isopropyl group can introduce steric hindrance, particularly if the nucleophile is also large. This steric clash can slow down the rate of reaction compared to the unsubstituted phenoxyacetyl chloride.
Diagram 3: Influence of the Isopropyl Group
Caption: The dual electronic and steric influence of the isopropyl substituent.
Comparative Performance in a Model Reaction: Esterification
To illustrate the practical differences, let's consider the esterification of a secondary alcohol, cyclohexanol, with both acyl chlorides in the presence of a base like triethylamine (TEA).
| Parameter | Phenoxyacetyl Chloride | This compound | Rationale |
| Reaction Time | Typically faster | Can be slower | Less steric hindrance with the unsubstituted ring allows for faster nucleophilic attack. |
| Yield | Generally high | May be slightly lower | Steric hindrance from the isopropyl group can lead to a less complete reaction, especially if reaction times are not optimized. |
| Product Purity | High | High, but may require more careful purification | Slower reactions can sometimes lead to more side products if not driven to completion. |
A Comparative Guide to the Reactivity of Substituted Phenoxyacetyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Phenoxyacetyl Chlorides
Phenoxyacetyl chloride and its derivatives are pivotal intermediates in the synthesis of a wide array of commercially important compounds, including pharmaceuticals and herbicides.[1] Their utility stems from the highly reactive acyl chloride functional group, which readily undergoes nucleophilic acyl substitution with alcohols, amines, and other nucleophiles to form corresponding esters and amides.[1][2][3][4][5][6] Understanding how substituents on the phenoxy ring influence the reactivity of the acyl chloride is crucial for reaction optimization, controlling selectivity, and designing novel synthetic pathways.
The reactivity of a carboxylic acid derivative is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group.[7][8][9] In the case of acyl chlorides, the chloride ion is an excellent leaving group. Therefore, the reactivity is predominantly modulated by the electronic effects of substituents on the phenoxy ring, which alter the polarization of the carbonyl group.[8][10]
The Influence of Substituents on Reactivity: A Mechanistic Overview
The reaction of a phenoxyacetyl chloride with a nucleophile (e.g., an amine) proceeds via a nucleophilic acyl substitution mechanism, typically a two-step addition-elimination process.[1]
Caption: General mechanism for nucleophilic acyl substitution of phenoxyacetyl chlorides.
The rate of this reaction is highly sensitive to the electronic nature of the substituent 'R' on the aromatic ring ('Ar'). Substituents influence the electrophilicity of the carbonyl carbon through a combination of inductive and resonance effects.[11][12][13]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) are powerful EWGs. They pull electron density away from the benzene ring and, by extension, from the carbonyl carbon.[14] This inductive withdrawal increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.[7][15]
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or alkyl groups are EDGs. They donate electron density to the aromatic ring through resonance or induction.[14][16] This increased electron density is relayed to the carbonyl group, reducing its electrophilicity and consequently slowing down the rate of nucleophilic attack.[7]
Comparative Reactivity Data
To illustrate these principles, we present kinetic data for the aminolysis of various para-substituted phenoxyacetyl chlorides with a model amine (e.g., aniline) in a suitable solvent like acetonitrile. The relative rates are determined by monitoring the reaction progress under pseudo-first-order conditions.
| Substituent (para-position) | Hammett Constant (σp) | Relative Rate Constant (k_rel) |
| -OCH₃ | -0.27 | 0.45 |
| -CH₃ | -0.17 | 0.68 |
| -H | 0.00 | 1.00 |
| -Cl | +0.23 | 3.5 |
| -NO₂ | +0.78 | 55.0 |
Note: The data presented is illustrative, based on established principles of physical organic chemistry, particularly the application of the Hammett equation to similar systems like substituted benzoyl chlorides.[17]
The trend is clear: electron-donating groups (-OCH₃, -CH₃) decrease the reaction rate relative to the unsubstituted compound, while electron-withdrawing groups (-Cl, -NO₂) significantly increase it. This relationship can be quantified using the Hammett equation, which relates reaction rates to the electronic properties of substituents.[17] A plot of log(k_rel) versus the Hammett substituent constant (σ) for this series would yield a straight line with a positive slope (ρ), indicating that the reaction is facilitated by electron-withdrawing groups.
Experimental Protocol: Kinetic Analysis of Aminolysis
This section provides a detailed, self-validating protocol for determining the reaction rates of substituted phenoxyacetyl chlorides with an amine nucleophile using UV-Vis spectrophotometry.
Objective: To determine the pseudo-first-order rate constants for the reaction of various substituted phenoxyacetyl chlorides with aniline.
Materials:
-
Substituted Phenoxyacetyl Chlorides (e.g., 4-methoxyphenoxyacetyl chloride, phenoxyacetyl chloride, 4-nitrophenoxyacetyl chloride)
-
Aniline (freshly distilled)
-
Acetonitrile (anhydrous, spectrophotometric grade)
-
Thermostatted UV-Vis Spectrophotometer with a multicell holder
-
Quartz cuvettes (1 cm path length)
-
Micropipettes and gas-tight syringes
-
Dry glassware
Workflow:
Caption: Experimental workflow for the kinetic analysis of phenoxyacetyl chloride aminolysis.
Step-by-Step Procedure:
-
Solution Preparation:
-
Prepare a stock solution of aniline in anhydrous acetonitrile (e.g., 0.2 M).
-
Prepare individual stock solutions for each phenoxyacetyl chloride in anhydrous acetonitrile (e.g., 0.02 M). All glassware must be rigorously dried to prevent hydrolysis of the acyl chlorides.[18]
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the desired wavelength (λ_max) for monitoring the formation of the N-phenyl-2-phenoxyacetamide product. This should be determined beforehand by scanning a spectrum of the final product.
-
Equilibrate the spectrophotometer's cell holder to a constant temperature (e.g., 25.0 ± 0.1 °C).
-
-
Kinetic Measurement:
-
Pipette a known volume of the aniline stock solution into a quartz cuvette. Since the amine is in large excess (at least 10-fold) compared to the acyl chloride, its concentration remains effectively constant, ensuring pseudo-first-order kinetics.
-
Place the cuvette in the thermostatted cell holder and allow it to equilibrate.
-
To initiate the reaction, rapidly inject a small, known volume of the acyl chloride stock solution into the cuvette using a gas-tight syringe. Mix the contents quickly and thoroughly. This marks time zero (t=0).
-
Immediately begin recording the absorbance at the chosen wavelength as a function of time until the reaction is complete (i.e., the absorbance value plateaus, A_inf).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) is determined by plotting ln(A_inf - A_t) versus time (t), where A_t is the absorbance at time t.
-
The plot should yield a straight line, the negative slope of which is k_obs.
-
The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the aniline.
-
-
Validation and Comparison:
-
Repeat the experiment for each substituted phenoxyacetyl chloride under identical conditions.
-
The reliability of the protocol is validated by the linearity of the pseudo-first-order plots.
-
The relative reactivities can then be directly compared using the calculated rate constants.
-
Conclusion and Field Insights
The reactivity of substituted phenoxyacetyl chlorides is a predictable and quantifiable function of the electronic properties of the substituents on the phenoxy ring.
-
For Process Development: When working with electron-rich phenoxyacetyl chlorides (e.g., methoxy-substituted), longer reaction times or higher temperatures may be necessary to achieve complete conversion. Conversely, reactions involving highly activated, electron-poor analogues (e.g., nitro-substituted) are much faster and may require cooling to control exotherms and prevent side reactions.
-
For Drug Discovery: The principles outlined here allow medicinal chemists to fine-tune the reactivity of acylating agents. This control is essential when dealing with complex substrates that may have multiple nucleophilic sites, enabling greater selectivity and yield of the desired product.
By understanding the interplay of inductive and resonance effects, and by employing robust kinetic analysis, researchers can harness the full synthetic potential of this versatile class of reagents.
References
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Hill, C. M., Towns, M. B., & Senter, G. (1949). Preparation and Reactions of Several Chlorine Substituted Phenoxyacetyl Chlorides. Journal of the American Chemical Society, 71(1), 257–258. [Link]
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LibreTexts. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]
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Piotrowska, H., et al. (2017). Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. Medicinal Chemistry Research, 26, 2389–2402. [Link]
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La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]
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Study Mind. (n.d.). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Retrieved from [Link]
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Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
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Piotrowska, H., et al. (2017). Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. PMC. [Link]
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Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
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LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved from [Link]
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The Organic Chemistry Tutor. (2024, April 21). Must Know Synthesis and Reactions of Acid Chlorides [Video]. YouTube. [Link]
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A Senior Application Scientist's Guide to Acylating Agents: A Yield Comparison Featuring Iso-Propylphenoxyacetyl Chloride
For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate acylating agent is a critical decision that dictates the efficiency, yield, and overall success of a synthetic route. This guide provides an in-depth, objective comparison of the performance of Iso-Propylphenoxyacetyl Chloride alongside commonly employed acylating agents: Acetyl Chloride, Benzoyl Chloride, and Oxalyl Chloride. By examining experimental data and understanding the underlying chemical principles, this document aims to empower scientists to make informed decisions in their synthetic endeavors.
The Central Role of Acylation in Modern Chemistry
Acylation, the process of introducing an acyl group (R-C=O) into a molecule, is a cornerstone of organic synthesis.[1] This fundamental transformation is integral to the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. The reactivity of the acylating agent is a key determinant of its utility, with a generally accepted hierarchy as follows: Acyl Chlorides > Acid Anhydrides > Esters > Amides.[2] Acyl chlorides, the focus of this guide, are among the most reactive acylating agents, often leading to high yields and rapid reaction times.[3]
Comparative Analysis of Acylating Agents
This section delves into a comparative analysis of this compound with Acetyl Chloride, Benzoyl Chloride, and Oxalyl Chloride. Due to the limited availability of direct experimental data for this compound in the public domain, its performance is estimated based on the known reactivity of analogous structures, particularly phenoxyacetyl chloride, and the anticipated electronic and steric effects of the isopropyl substituent.
Predicting the Reactivity of this compound
The reactivity of an acyl chloride is primarily governed by the electrophilicity of the carbonyl carbon. For phenoxyacetyl chlorides, the phenoxy group influences this electrophilicity. The isopropyl group on the phenyl ring in this compound is an electron-donating group through induction. This electron donation is expected to slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted phenoxyacetyl chloride, potentially leading to a marginally lower reactivity. However, the steric bulk of the isopropyl group is not anticipated to significantly hinder the approach of most nucleophiles to the carbonyl center. Therefore, its reactivity is predicted to be comparable to or slightly less than that of phenoxyacetyl chloride.
Quantitative Yield Comparison
The following table summarizes typical yields for various acylation reactions using the selected agents. It is crucial to note that yields are highly dependent on the specific substrate, reaction conditions, and purification methods employed.
| Acylating Agent | Substrate | Reaction Type | Typical Yield (%) | Reference |
| This compound | Amine (e.g., Aniline) | N-Acylation | Estimated 85-95% | [Based on Analogy] |
| Alcohol (e.g., Benzyl Alcohol) | O-Acylation | Estimated 80-90% | [Based on Analogy] | |
| Aromatic (e.g., Benzene) | Friedel-Crafts Acylation | Estimated 70-85% | [Based on Analogy] | |
| Acetyl Chloride | Aniline | N-Acylation | 90-98% | [4][5] |
| Benzyl Alcohol | O-Acylation | 95-98% | [6] | |
| Benzene | Friedel-Crafts Acylation | ~70% | [7] | |
| Benzoyl Chloride | Aniline | N-Acylation | 85-90% | [8] |
| Benzene | Friedel-Crafts Acylation | 80-89% | [9] | |
| Benzyl Alcohol | O-Acylation | Excellent | [10] | |
| Oxalyl Chloride | Anthracene | Friedel-Crafts Acylation | 78-81% | [10] |
| Alcohols | O-Acylation (via in situ activation) | 86-90% | [11] |
Note: The yields for this compound are estimations based on the performance of similar phenoxyacetyl chlorides and the expected electronic effects of the isopropyl group.
Experimental Protocols and Methodologies
To provide a practical context for the data presented, this section outlines detailed, step-by-step methodologies for representative acylation reactions.
General Workflow for Acylation Reactions
The following diagram illustrates a typical workflow for an acylation experiment, from reaction setup to product purification.
Caption: General Experimental Workflow for Acylation.
Protocol 1: N-Acylation of Aniline with Acetyl Chloride
This protocol describes a standard procedure for the synthesis of acetanilide.
Materials:
-
Aniline
-
Acetyl Chloride
-
Sodium Acetate
-
Concentrated Hydrochloric Acid
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a flask, dissolve aniline in water and add concentrated hydrochloric acid to form aniline hydrochloride.[12]
-
Prepare a separate solution of sodium acetate in water.[12]
-
Add acetyl chloride to the aniline hydrochloride solution and immediately add the sodium acetate solution with vigorous stirring.[12]
-
A white precipitate of acetanilide will form. Cool the mixture in an ice bath to maximize precipitation.[12]
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude acetanilide from a mixture of ethanol and water to obtain the pure product.[12]
Protocol 2: Friedel-Crafts Acylation of Benzene with Benzoyl Chloride
This classic reaction yields benzophenone.
Materials:
-
Anhydrous Benzene
-
Benzoyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid
-
Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, suspend anhydrous AlCl₃ in anhydrous DCM under an inert atmosphere.[13]
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of benzoyl chloride in anhydrous DCM dropwise to the AlCl₃ suspension.
-
After the addition is complete, add anhydrous benzene dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to decompose the aluminum chloride complex.[13]
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.[13]
-
Remove the solvent under reduced pressure and purify the crude benzophenone by distillation or recrystallization.
Choosing the Right Acylating Agent: A Decision Framework
The selection of an acylating agent is a multifactorial decision. The following flowchart provides a simplified framework to guide this choice based on key experimental considerations.
Caption: Decision Framework for Selecting an Acylating Agent.
Conclusion: A Data-Driven Approach to Synthesis
The choice of an acylating agent is a critical parameter in the design and execution of synthetic routes. While acetyl chloride and benzoyl chloride offer high reactivity and are well-documented, reagents like this compound may provide advantages in specific applications where milder conditions or particular structural motifs are desired. This guide has provided a comparative overview based on available experimental data and reasoned scientific principles to aid researchers in making informed decisions. As with any chemical transformation, empirical optimization of reaction conditions is paramount to achieving the desired outcome with the highest possible yield and purity.
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Acylation | Journal of New Developments in Chemistry. (n.d.). Open Access Pub. Retrieved January 18, 2026, from [Link]
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Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. (n.d.). Retrieved January 18, 2026, from [Link]
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Acetylation of Aniline. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]
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The results of Friedel-Crafts reactions between benzene and benzoyl chloride in different solvents. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Friedel-Crafts acylation (video). (n.d.). Khan Academy. Retrieved January 18, 2026, from [Link]
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1: Acetylation of Aniline (Experiment). (2021, August 16). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
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12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved January 18, 2026, from [Link]
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Friedel-Crafts Alkylation. (n.d.). Beyond Benign. Retrieved January 18, 2026, from [Link]
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CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. (n.d.). TSI Journals. Retrieved January 18, 2026, from [Link]
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Influence of temperature on yield when oxalyl chloride acted as the activator. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: Effective synthesis of optically active homotyrosines. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]_
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C-acylation reaction of anthracene with oxalyl chloride over AlCl3 catalyst. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
- Electronic effects on the stereoselectivity of epoxidation reactions catalysed by manganese porphyrins. (1999). European Journal of Organic Chemistry, 1999(12), 3281-3286.
-
Effects of acyl donor type, catalyst type, and reaction conditions on the activity and selectivity of Friedel-Crafts acylation. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Steric Effects of Silyl Groups. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
- Steric effects in the reaction of aryl radicals on surfaces. (2009). Langmuir, 25(1), 286-293.
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. scribd.com [scribd.com]
- 6. asianpubs.org [asianpubs.org]
- 7. tsijournals.com [tsijournals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Ester synthesis by acylation [organic-chemistry.org]
- 11. A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Stereoselectivity in Reactions with Isopropylphenoxyacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount. The biological activity of chiral molecules, particularly pharmaceuticals, is often intrinsically linked to their three-dimensional structure. This guide provides an in-depth technical comparison of isopropylphenoxyacetyl chloride as an acylating agent in stereoselective reactions. Authored from the perspective of a Senior Application Scientist, this document will delve into the mechanistic underpinnings of stereocontrol, compare its performance with alternative reagents, and provide actionable experimental protocols.
The Critical Role of Acylating Agents in Stereoselective Synthesis
Acylation is a fundamental transformation in organic synthesis, enabling the formation of esters and amides. When a prochiral substrate is acylated, or a chiral acylating agent is used, the creation of a new stereocenter is often a key step in the synthesis of complex molecules. The choice of the acylating agent is a critical parameter that can significantly influence the diastereoselectivity or enantioselectivity of a reaction. This is typically achieved through the use of chiral auxiliaries, which are temporarily attached to the substrate to direct the approach of reagents.[1]
Isopropylphenoxyacetyl chloride, with its distinct structural features, presents a unique profile of steric and electronic properties that can be leveraged to influence the stereochemical outcome of a reaction. The bulky isopropyl group and the electronically influential phenoxy group play a crucial role in dictating the facial selectivity of nucleophilic attack on the acyl carbon.
Comparative Analysis of Isopropylphenoxyacetyl Chloride and Alternative Acylating Agents
The performance of an acylating agent in a stereoselective context is a function of its reactivity and its ability to create a biased steric environment. Acyl chlorides are among the most reactive acylating agents, a property attributed to the excellent leaving group ability of the chloride ion.[2][3] This high reactivity allows for reactions to proceed under mild conditions, which is often crucial for preserving the integrity of sensitive chiral molecules.
To provide a clear comparison, let's consider the acylation of a chiral alcohol using different acylating agents in the presence of a chiral auxiliary, such as an Evans oxazolidinone. The diastereoselectivity of such reactions is highly dependent on the steric bulk of the acylating agent.
| Acylating Agent | Structure | Key Features | Expected Impact on Stereoselectivity |
| Acetyl Chloride | CH₃COCl | Small, highly reactive. | Low steric hindrance may lead to lower diastereoselectivity in some cases. |
| Pivaloyl Chloride | (CH₃)₃CCOCl | Very bulky tert-butyl group. | High steric bulk can lead to excellent diastereoselectivity by effectively blocking one face of the enolate. |
| Benzoyl Chloride | C₆H₅COCl | Aromatic ring provides steric bulk and electronic effects. | Good diastereoselectivity is often observed due to the rigid and planar nature of the phenyl group. |
| Isopropylphenoxyacetyl Chloride | (CH₃)₂CHC₆H₄OCH₂COCl | Combines the steric bulk of an isopropyl group with the electronic influence of a phenoxy group. | The bulky isopropyl group, positioned on the phenoxy ring, is expected to create a significant steric shield, leading to high diastereoselectivity. The phenoxy group can also influence the conformation of the transition state through electronic interactions. |
Experimental Data Synopsis:
While direct comparative studies on isopropylphenoxyacetyl chloride are not extensively reported in readily available literature, we can infer its performance based on established principles. The steric hindrance imparted by the ortho-isopropyl group on the phenoxy ring is expected to be a dominant factor in directing the stereochemical outcome. In reactions involving chiral enolates, this bulk would likely favor the formation of one diastereomer by effectively blocking the approach of the electrophile from one face.
Mechanistic Insights into Stereocontrol
The stereoselectivity in acylation reactions involving chiral auxiliaries arises from the formation of a well-defined transition state. In the case of an Evans oxazolidinone auxiliary, the acyl group is attached to the nitrogen atom. Deprotonation with a suitable base, such as lithium diisopropylamide (LDA), generates a chiral enolate. The conformation of this enolate is influenced by the substituents on the oxazolidinone ring and the acyl group.
The bulky isopropylphenoxyacetyl group is expected to adopt a conformation that minimizes steric interactions with the substituents on the chiral auxiliary. This preferred conformation will then dictate the facial selectivity of the subsequent reaction with an electrophile, leading to a high diastereomeric excess. The interaction of substituted aryloxyacetyl chlorides with Lewis acids can also lead to intramolecular acylation, a factor to consider in reaction design.[4]
Experimental Protocols
The following are representative protocols for the acylation of a chiral auxiliary and a subsequent diastereoselective aldol reaction. These protocols can be adapted for use with isopropylphenoxyacetyl chloride.
Protocol 1: Acylation of an Evans Oxazolidinone Auxiliary
This protocol describes the acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone with an acyl chloride.
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
Isopropylphenoxyacetyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous conditions (Argon or Nitrogen atmosphere)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).
-
Dissolve the oxazolidinone in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of isopropylphenoxyacetyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Diastereoselective Aldol Reaction
This protocol outlines a typical diastereoselective aldol reaction using the acylated Evans auxiliary.
Materials:
-
Acylated (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (from Protocol 1)
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous conditions (Argon or Nitrogen atmosphere)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the acylated oxazolidinone (1.0 eq) and dissolve in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of diisopropylethylamine (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes to form the boron enolate.
-
Cool the reaction mixture to -78 °C.
-
Add the aldehyde (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.
-
Concentrate the mixture under reduced pressure and extract with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product before purification by column chromatography.
Conclusion
Isopropylphenoxyacetyl chloride is a promising acylating agent for stereoselective synthesis. Its unique combination of steric bulk and electronic properties suggests that it can be a valuable tool for achieving high levels of diastereoselectivity in reactions involving chiral auxiliaries. While direct comparative data is limited, the principles of steric hindrance and transition state conformation strongly support its potential for effective stereocontrol. The provided protocols offer a starting point for researchers to explore the utility of this reagent in their own synthetic endeavors. As with any highly reactive reagent, careful handling and optimization of reaction conditions are essential to achieve the desired outcomes.
References
- Palmer, M. H., & McVie, G. J. (1968). Alkylation and acylation reactions. Part II. The interaction of aryloxyacetyl chlorides with aluminium chloride. Journal of the Chemical Society B: Physical Organic, 745.
Sources
- 1. Auxiliaires chiraux [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sci-Hub. Alkylation and acylation reactions. Part II. The interaction of aryloxyacetyl chlorides with aluminium chloride / Journal of the Chemical Society B: Physical Organic, 1968 [sci-hub.box]
A Comparative Guide to the Kinetic Studies of Iso-Propylphenoxyacetyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Reactivity of Acyl Chlorides in Synthesis
Acyl chlorides are highly reactive carboxylic acid derivatives, prized in organic synthesis for their ability to readily form esters, amides, and other carbonyl compounds.[1] Their enhanced reactivity compared to the parent carboxylic acids allows for reactions to proceed under milder conditions and often to completion.[2] The subject of this guide, iso-propylphenoxyacetyl chloride, is a valuable reagent in the synthesis of various pharmaceuticals and fine chemicals. A thorough understanding of its reaction kinetics is paramount for process optimization, yield maximization, and ensuring product purity.
This guide provides a comparative analysis of the reactivity of this compound, benchmarking it against common acylating agents. We will delve into the mechanistic principles governing these reactions, provide detailed protocols for their kinetic analysis, and present comparative data to inform reagent selection and reaction design.
The Reactivity Landscape of Acyl Chlorides: A Mechanistic Overview
The reactions of acyl chlorides with nucleophiles, such as alcohols (alcoholysis), typically proceed through a nucleophilic addition-elimination mechanism .[2] The reaction is initiated by the attack of the nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the chloride ion, which is an excellent leaving group, to regenerate the carbonyl double bond.
The rate of this reaction is influenced by several factors:
-
The nature of the acyl chloride: Electron-withdrawing groups attached to the carbonyl group increase its electrophilicity and enhance the reaction rate, while electron-donating groups have the opposite effect. Steric hindrance around the carbonyl carbon can also slow down the reaction.
-
The nucleophilicity of the reacting alcohol: Primary alcohols are generally more reactive than secondary alcohols, which are in turn more reactive than tertiary alcohols, primarily due to steric effects.
-
The solvent: Polar solvents can stabilize the charged transition state, accelerating the reaction.[3]
Depending on the substrate and reaction conditions, the mechanism can shift towards a more SN1-like character, involving the formation of an acylium ion intermediate, or a concerted SN2-like pathway.[3][4] For most acyl chlorides in the presence of a nucleophile like an alcohol, the addition-elimination pathway is predominant.
Comparative Kinetic Analysis: this compound in Context
To provide a practical understanding of the reactivity of this compound, we will compare its expected kinetic behavior in alcoholysis (specifically, ethanolysis) with that of three benchmark acyl chlorides:
-
Acetyl Chloride: A simple aliphatic acyl chloride.
-
Benzoyl Chloride: An aromatic acyl chloride where the carbonyl group is directly attached to the benzene ring.
-
p-Methoxybenzoyl Chloride: An aromatic acyl chloride with a strong electron-donating group.
The this compound is structurally distinct. The phenoxy group is electron-withdrawing by induction but electron-donating by resonance. The additional para-iso-propyl group is weakly electron-donating. This electronic interplay, coupled with the steric bulk of the substituent, will dictate its reactivity.
Table 1: Comparative Pseudo-First-Order Rate Constants for Ethanolysis at 25°C
| Acyl Chloride | Structure | Expected Relative Reactivity | Estimated k (s⁻¹) |
| Acetyl Chloride | CH₃COCl | Highest | 1.5 x 10⁻² |
| This compound | (CH₃)₂CHC₆H₄OCH₂COCl | Intermediate | 5.0 x 10⁻³ |
| Benzoyl Chloride | C₆H₅COCl | Lower | 8.2 x 10⁻⁴[5] |
| p-Methoxybenzoyl Chloride | CH₃OC₆H₄COCl | Lowest | 3.5 x 10⁻⁴ |
Note: The rate constant for this compound is an educated estimate based on the electronic and steric effects of the substituent in comparison to the known values for the other acyl chlorides. The value for p-methoxybenzoyl chloride is also an estimate based on its known lower reactivity compared to benzoyl chloride.[6]
The higher reactivity of acetyl chloride is attributed to the minimal steric hindrance and the less pronounced electronic effects compared to the aromatic acyl chlorides.[3] Benzoyl chloride is less reactive due to the resonance stabilization of the carbonyl group with the benzene ring.[6] The electron-donating methoxy group in p-methoxybenzoyl chloride further decreases the electrophilicity of the carbonyl carbon, leading to a slower reaction rate.[6] this compound is expected to have an intermediate reactivity. The electron-donating nature of the iso-propylphenoxy group is somewhat offset by the insulating methylene (-CH₂-) bridge and the electron-withdrawing nature of the phenoxy oxygen.
Experimental Protocols for Kinetic Studies
Accurate kinetic data is obtainable through careful experimental design and execution. Below are detailed protocols for monitoring the alcoholysis of acyl chlorides using two common analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Performance Liquid Chromatography (HPLC).
Experimental Workflow Diagram
Caption: General workflow for a kinetic study of acyl chloride alcoholysis.
Protocol 1: In-Situ ¹H NMR Spectroscopy
This method allows for real-time monitoring of the reaction in the NMR tube.
-
Reagent Preparation:
-
Prepare a stock solution of the alcohol (e.g., ethanol) in a deuterated solvent (e.g., CDCl₃).
-
Prepare a separate stock solution of the acyl chloride and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in the same deuterated solvent. The internal standard should have a resonance peak that does not overlap with reactant or product signals.
-
-
NMR Spectrometer Setup:
-
Lock and shim the NMR spectrometer using a sample of the deuterated solvent.
-
Set the desired temperature for the experiment.
-
-
Reaction Initiation and Monitoring:
-
In a clean, dry NMR tube, add a known volume of the alcohol stock solution.
-
Place the NMR tube in the spectrometer and allow it to thermally equilibrate.
-
Acquire a spectrum of the alcohol solution (t=0).
-
Rapidly inject a known volume of the acyl chloride/internal standard stock solution into the NMR tube and start a timer.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Process the acquired spectra (phasing, baseline correction).
-
For each spectrum, integrate the area of a characteristic peak of the acyl chloride (e.g., the methylene protons in this compound) and the internal standard.
-
Calculate the concentration of the acyl chloride at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the acyl chloride concentration (ln[Acyl-Cl]) versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k).
-
Protocol 2: HPLC with UV Detection
This method involves quenching the reaction at specific time points and analyzing the samples by HPLC.
-
Reagent and Standard Preparation:
-
Prepare a stock solution of the acyl chloride in an aprotic solvent (e.g., acetonitrile).
-
Prepare a stock solution of the alcohol in the same solvent.
-
Prepare a series of calibration standards of the expected ester product at known concentrations.
-
-
Reaction Execution:
-
In a thermostatted reaction vessel, combine the alcohol solution and any necessary catalysts or additives.
-
Initiate the reaction by adding a known volume of the acyl chloride stock solution and start a timer.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately quench it in a vial containing a suitable quenching agent (e.g., a dilute solution of a non-nucleophilic base in the HPLC mobile phase) to stop the reaction.
-
-
HPLC Analysis:
-
Develop an HPLC method (e.g., reversed-phase with a C18 column) that effectively separates the acyl chloride, alcohol, and ester product.
-
Generate a calibration curve by injecting the standard solutions of the ester product and plotting peak area versus concentration.
-
Inject the quenched reaction samples into the HPLC system.
-
-
Data Analysis:
-
Determine the concentration of the ester product in each quenched sample using the calibration curve.
-
Calculate the corresponding concentration of the remaining acyl chloride at each time point.
-
Plot ln[Acyl-Cl] versus time to determine the pseudo-first-order rate constant.
-
Mechanistic Insights and Structure-Reactivity Relationships
The differences in reactivity observed in Table 1 can be rationalized by considering the electronic and steric environment of the carbonyl carbon.
Caption: The general nucleophilic addition-elimination mechanism for alcoholysis of an acyl chloride.
-
Acetyl Chloride: The methyl group is weakly electron-donating, but the small size of the group results in high reactivity.
-
Benzoyl Chloride: The phenyl group is electron-withdrawing by induction but electron-donating by resonance. The resonance effect delocalizes the partial positive charge on the carbonyl carbon, making it less electrophilic and thus less reactive than acetyl chloride.
-
p-Methoxybenzoyl Chloride: The methoxy group is a strong electron-donating group through resonance, which significantly reduces the electrophilicity of the carbonyl carbon, leading to the lowest reactivity among the aromatic examples.
-
This compound: The para-iso-propyl group is weakly electron-donating to the phenoxy ring. The phenoxy group itself has a dual electronic effect on the acetyl chloride moiety, mediated by the methylene spacer. The overall effect is a moderately reactive acyl chloride, likely more reactive than benzoyl chloride due to the insulating effect of the methylene group reducing the resonance deactivation of the carbonyl.
Conclusion
The kinetic study of this compound reactions is crucial for its effective application in chemical synthesis. By understanding its reactivity in comparison to other acylating agents, researchers can make informed decisions about reaction conditions, catalyst selection, and process control. The experimental protocols provided herein offer a robust framework for obtaining reliable kinetic data, enabling the optimization of synthetic routes and the development of efficient and selective chemical transformations.
References
-
Bluestein, B. R., et al. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Proceedings of the Iowa Academy of Science, 61(1), 225-229. Available at: [Link]
-
Bentley, T. W., & Jones, R. O. (1996). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. The Journal of Organic Chemistry, 61(22), 7874–7880. Available at: [Link]
-
Ferreira, P. C., Kiyan, N. Z., Miyata, Y., & Miller, J. (1976). Comparison of methanolysis of a series of p-benzyloxybenzoyl chlorides with that of benzoyl, p-phenoxybenzoyl, and p-methoxybenzoyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, (14), 1648-1651. Available at: [Link]
-
Chemguide. (n.d.). The reaction between acyl chlorides and alcohols. Retrieved January 18, 2026, from [Link]
-
Save My Exams. (n.d.). Acyl Chlorides & Alcohols. Retrieved January 18, 2026, from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics. Retrieved January 18, 2026, from [Link]
-
Magritek. (n.d.). On-line NMR reaction monitoring. Retrieved January 18, 2026, from [Link]
-
Li, M., et al. (2017). Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. Journal of Pharmaceutical and Biomedical Analysis, 143, 18-24. Available at: [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. youtube.com [youtube.com]
- 3. S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. Comparison of methanolysis of a series of p-benzyloxybenzoyl chlorides with that of benzoyl, p-phenoxybenzoyl, and p-methoxybenzoyl chlorides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Cost-Benefit Analysis of Iso-Propylphenoxyacetyl Chloride in Synthesis: A Comparative Guide for Drug Development Professionals
Executive Summary
In the landscape of pharmaceutical and fine chemical synthesis, the selection of an appropriate acylating agent is a critical decision point, balancing reactivity, cost, safety, and overall process efficiency. This guide provides an in-depth cost-benefit analysis of Iso-Propylphenoxyacetyl Chloride, a versatile yet specific reagent. We will objectively compare its performance against common and alternative acylating agents, supported by established experimental data and protocols. This analysis is designed to equip researchers, scientists, and drug development professionals with a robust framework for making informed decisions that optimize both chemical outcomes and project economics.
Introduction: The Strategic Choice of an Acylating Agent
Acylation is a cornerstone transformation in organic synthesis, fundamental to the construction of complex molecules, including active pharmaceutical ingredients (APIs).[1] The introduction of an acyl group can modify a molecule's biological activity, improve its pharmacokinetic properties, or serve as a key step in a multi-step synthesis.[2][3] The choice of the acylating agent—typically an acyl chloride, anhydride, or ester—is therefore not merely a tactical choice but a strategic one that impacts yield, purity, scalability, safety, and ultimately, the financial viability of a drug development program.[4]
This compound (CAS No. 65118-10-7) is an acyl chloride that offers a unique combination of steric and electronic properties, making it a valuable tool for specific synthetic challenges.[5][6] However, its utility must be weighed against its cost and handling requirements. This guide will dissect these factors through a comparative lens.
Chemical Profile and Reactivity of this compound
This compound is a derivative of phenoxyacetic acid, featuring an isopropyl group on the phenyl ring. This substitution pattern influences its reactivity and solubility.
-
Molecular Formula: C₁₁H₁₃ClO₂[7]
-
Molecular Weight: 212.67 g/mol [6]
-
Reactivity: As an acyl chloride, it is a highly reactive electrophile, readily participating in nucleophilic acyl substitution reactions with alcohols, amines, and arenes (via Friedel-Crafts acylation).[8] The electron-donating nature of the ether oxygen and the isopropyl group can activate the aromatic ring, while the acyl chloride moiety is the primary site of reaction.
-
Key Applications: It is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals where the 4-isopropylphenoxyacetyl moiety is a required structural component.[9]
The primary value proposition of this reagent lies in its ability to introduce this specific bulky, lipophilic group in a single, efficient step.
Performance in Synthesis: A Focus on Friedel-Crafts Acylation
A common and powerful application for acyl chlorides is the Friedel-Crafts acylation, which forms a new carbon-carbon bond between an aromatic ring and the acyl group.[1] This reaction is pivotal for synthesizing aryl ketones, which are common precursors in drug molecules.
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for a laboratory-scale Friedel-Crafts acylation reaction.
Caption: Standard experimental workflow for Friedel-Crafts acylation.
Detailed Experimental Protocol: Synthesis of an Aryl Ketone
This protocol is a representative example adapted from standard procedures for Friedel-Crafts acylation.[10]
Safety Precaution: This reaction involves corrosive and water-sensitive reagents. It must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[11][12]
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
This compound
-
Anisole (or other electron-rich arene)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Setup: A 100 mL round-bottomed flask equipped with a magnetic stir bar and an addition funnel is assembled and flame-dried under a stream of nitrogen.
-
Reagent Addition: Anhydrous AlCl₃ (1.1 equivalents) and 15 mL of anhydrous DCM are added to the flask. The mixture is cooled to 0°C in an ice bath.
-
Acyl Chloride Addition: this compound (1.0 equivalent) dissolved in 10 mL of anhydrous DCM is added to the addition funnel and then introduced dropwise to the stirred AlCl₃ suspension over 15 minutes, maintaining the temperature at 0°C.
-
Substrate Addition: The aromatic substrate (e.g., anisole, 1.0 equivalent) dissolved in 10 mL of anhydrous DCM is added dropwise over 15 minutes. The rate of addition should be controlled to prevent excessive boiling.[10]
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for 1-3 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction mixture is poured slowly and carefully into a beaker containing 25 g of crushed ice and 15 mL of concentrated HCl.[10]
-
Work-up: The mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted with DCM (2 x 20 mL).
-
Washing: The combined organic layers are washed sequentially with water (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the final aryl ketone.
Comparative Analysis with Alternative Acylating Agents
The choice to use this compound should be made after considering viable alternatives. The table below compares it with a direct structural analog (Phenoxyacetyl chloride) and a common bulk reagent (Acetic Anhydride).
| Parameter | This compound | Phenoxyacetyl Chloride | Acetic Anhydride |
| Structure | 4-iPr-Ph-O-CH₂-COCl | Ph-O-CH₂-COCl | (CH₃CO)₂O |
| Primary Use | Introduces the 4-isopropylphenoxyacetyl group | Introduces the phenoxyacetyl group | General acetylation (adds -COCH₃) |
| Approx. Cost | ~ | ~$5/gram | <$0.50/gram (bulk) |
| Reactivity | High (Acyl Chloride) | High (Acyl Chloride) | Moderate (Anhydride) |
| Reaction Conditions | Typically requires Lewis acid catalyst (e.g., AlCl₃) for C-acylation.[1] | Typically requires Lewis acid catalyst for C-acylation.[1] | Can be catalyzed by acids or bases; sometimes used in excess as solvent.[13] |
| Key Safety Hazards | Corrosive, reacts violently with water, moisture sensitive.[9][11] | Corrosive, reacts violently with water, moisture sensitive.[12] | Corrosive, lachrymator, reacts with water.[14] |
| Work-up Complexity | Requires quenching of Lewis acid and aqueous washes.[10] | Requires quenching of Lewis acid and aqueous washes.[10] | Often simpler, especially if no strong Lewis acid is used. Byproduct (acetic acid) can be washed out. |
| Waste Generation | Generates stoichiometric HCl and catalyst waste (e.g., aluminum salts). | Generates stoichiometric HCl and catalyst waste. | Generates stoichiometric acetic acid. Can have a lower E-factor if used efficiently.[13] |
Cost-Benefit Decision Framework
Selecting the right reagent involves a multi-faceted decision process. The following framework, presented as a logical flow diagram, can guide this choice.
Caption: Decision framework for selecting an appropriate acylating agent.
Analysis:
-
Benefit of this compound: Its primary benefit is non-negotiable when the target molecule requires the specific 4-isopropylphenoxyacetyl substructure. In this scenario, its high cost is justified by its unique utility. The synthetic route to build this moiety from cheaper precursors would likely involve multiple steps, increasing labor costs and reducing overall yield, making the direct use of the acyl chloride more economical.
-
Cost Considerations: At approximately $25/gram, it is a specialty reagent.[9] Its use is prohibitive for routine acylations where a simple acetyl group is needed. In those cases, acetic anhydride is orders of magnitude cheaper and more suitable for large-scale synthesis.
-
Process & Safety: As an acyl chloride, it necessitates stringent anhydrous conditions and careful handling due to its reactivity with water and corrosive nature.[11] The work-up procedure is also more involved than for many anhydride-based reactions due to the need to manage a Lewis acid catalyst. This adds to the "hidden costs" of labor, specialized equipment, and waste disposal.
Conclusion and Recommendations
The cost-benefit analysis of this compound is straightforward but highly context-dependent.
-
High Justification: Its use is strongly justified and cost-effective when the synthesis target specifically requires the 4-isopropylphenoxyacetyl moiety. The high reagent cost is offset by the efficiency of a single-step installation compared to a multi-step alternative route.
-
Poor Justification: It is an economically unviable and unnecessarily hazardous choice for general-purpose acylation. For simple acylations, cheaper and often safer alternatives like acetic anhydride should be the default choice.
-
Strategic Decision: For drug development professionals, the decision hinges on the structure of the API. If this specific acyl chloride is an intermediate for a high-value drug candidate, its cost becomes a minor component of the overall R&D budget. The key is to ensure the synthetic protocol is optimized for yield and purity to maximize the value derived from this expensive starting material.
Ultimately, this compound is a specialist's tool. Its value is not in its broad applicability but in its precise and efficient utility for a specific synthetic purpose.
References
- BenchChem. (n.d.). Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions.
- University of California, Davis. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
- Weifang Yangxu Group Co., Ltd. (n.d.). This compound, CasNo.65118-10-7.
- Sabuzi, F., et al. (2022).
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from University of Michigan Chemistry Department.
- BenchChem. (n.d.). Application Notes and Protocols for Acylation Reactions Using 2-Methyl-3-methoxybenzoyl Chloride.
- Thermo Fisher Scientific. (n.d.). (4-Isopropylphenoxy)acetyl chloride, 98%, Thermo Scientific Chemicals.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Phenoxyacetyl chloride.
- Fisher Scientific. (2024). SAFETY DATA SHEET - Acetyl chloride, phenoxy-.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Product identifier 240613.
- TCI Chemicals. (2018). SAFETY DATA SHEET - Oxalyl Chloride.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Phenoxyacetyl chloride.
- Thoreauchem. (n.d.). This compound-65118-10-7.
- Guidechem. (n.d.). This compound 65118-10-7 wiki.
- Hameed, A., et al. (2023).
- Kluge, A. F., & Petter, R. C. (2010). Acylating drugs: redesigning natural covalent inhibitors. Current Opinion in Chemical Biology.
- Yan, E. C., & Chen, L. (2004). A cost-related approach for evaluating drug development programs.
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A Spectroscopic Comparison of Iso-Propylphenoxyacetyl Chloride Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, a precise understanding of the structural and electronic properties of molecular intermediates is paramount. Iso-propylphenoxyacetyl chloride and its derivatives are valuable reagents in the synthesis of a variety of compounds, and their spectroscopic characteristics offer a window into their reactivity and purity. This guide provides a comparative analysis of the spectroscopic features of this compound derivatives, supported by experimental data from closely related compounds and detailed analytical protocols.
This document will explore the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into how substituents on the phenoxy ring influence the spectral properties of these acyl chlorides. By understanding these correlations, researchers can better predict the characteristics of novel derivatives and ensure the integrity of their synthetic pathways.
The Influence of Aromatic Substitution on Spectroscopic Signatures
The electronic environment of the acyl chloride functional group is significantly influenced by the nature of the substituent on the aromatic ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density throughout the molecule, leading to predictable shifts in spectroscopic signals. While specific data for the this compound series is not widely available in the literature, a robust comparison can be drawn from the well-characterized phenoxyacetyl chloride and its para-substituted derivatives. The principles governing these related compounds are directly applicable to the iso-propyl series, with the iso-propyl group itself exerting a minor electron-donating effect.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. The chemical shifts of protons and carbons are highly sensitive to their local electronic environment.
¹H NMR Spectroscopy: The protons of the methylene group adjacent to the carbonyl chloride (-OCH₂COCl) are particularly diagnostic. The electron-withdrawing nature of the carbonyl and the chlorine atom deshields these protons, causing them to resonate at a characteristic downfield region. Substituents on the para-position of the phenoxy ring will modulate this chemical shift.
-
Electron-Withdrawing Groups (e.g., -NO₂, -Cl): These groups will further deshield the methylene protons, causing a downfield shift (higher ppm).
-
Electron-Donating Groups (e.g., -OCH₃): These groups will shield the methylene protons, resulting in an upfield shift (lower ppm).
The aromatic protons will also exhibit predictable splitting patterns and chemical shifts based on the nature and position of the substituent.
¹³C NMR Spectroscopy: The carbonyl carbon is a key indicator of the electronic effects of the para-substituent.
-
Electron-Withdrawing Groups: Increase the electrophilicity of the carbonyl carbon, leading to a downfield shift in its ¹³C NMR signal.
-
Electron-Donating Groups: Decrease the electrophilicity of the carbonyl carbon, causing an upfield shift.
The chemical shifts of the aromatic carbons will also be affected in a predictable manner. For instance, ¹³C NMR data for 4-chlorophenylacetyl chloride shows distinct aromatic carbon signals that can be compared with other derivatives.[1]
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The most prominent feature in the IR spectrum of an acyl chloride is the carbonyl (C=O) stretching vibration.
The position of the C=O stretching band is highly sensitive to the electronic effects of the substituents. Acyl chlorides typically exhibit a strong C=O absorption at a higher wavenumber (around 1800 cm⁻¹) compared to other carbonyl compounds due to the inductive effect of the chlorine atom.
-
Electron-Withdrawing Groups: Increase the double bond character of the carbonyl group, shifting the C=O stretching frequency to a higher wavenumber.
-
Electron-Donating Groups: Decrease the double bond character of the carbonyl group, shifting the C=O stretching frequency to a lower wavenumber.
For example, the IR spectrum of 4-chlorophenoxyacetyl chloride shows a characteristic strong absorption for the C=O group.[2]
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of an this compound derivative, the molecular ion peak (M⁺) will be observed. Due to the presence of chlorine, a characteristic isotopic pattern will be seen for the molecular ion peak and any chlorine-containing fragments, with the (M+2)⁺ peak having an intensity of approximately one-third that of the M⁺ peak.
The fragmentation pattern can also provide valuable structural information. A common fragmentation pathway for acyl chlorides is the loss of the chlorine atom to form a stable acylium ion. The mass-to-charge ratio (m/z) of this acylium ion can help to confirm the structure of the molecule. For instance, the mass spectrum of 4-chlorophenylacetyl chloride exhibits a base peak corresponding to the acylium ion.[1]
Comparative Data Summary
To illustrate the impact of substituents, the following table summarizes the expected spectroscopic data for a series of para-substituted iso-propylphenoxyacetyl chlorides, based on data from analogous compounds.
| Substituent (at para-position) | Spectroscopic Technique | Key Diagnostic Feature | Expected Observation |
| -H (Unsubstituted) | ¹H NMR | Chemical shift of -OCH₂- protons | Baseline chemical shift |
| ¹³C NMR | Chemical shift of C=O carbon | Baseline chemical shift | |
| IR | C=O stretching frequency | ~1800 cm⁻¹ | |
| MS | Molecular ion peak | M⁺ and M+2 peaks | |
| -Cl (Electron-Withdrawing) | ¹H NMR | Chemical shift of -OCH₂- protons | Downfield shift compared to -H |
| ¹³C NMR | Chemical shift of C=O carbon | Downfield shift compared to -H | |
| IR | C=O stretching frequency | Higher wavenumber than -H | |
| MS | Molecular ion peak | M⁺, M+2, and M+4 peaks due to two Cl atoms | |
| -NO₂ (Strongly Electron-Withdrawing) | ¹H NMR | Chemical shift of -OCH₂- protons | Significant downfield shift |
| ¹³C NMR | Chemical shift of C=O carbon | Significant downfield shift | |
| IR | C=O stretching frequency | Significantly higher wavenumber | |
| MS | Molecular ion peak | M⁺ and M+2 peaks | |
| -OCH₃ (Electron-Donating) | ¹H NMR | Chemical shift of -OCH₂- protons | Upfield shift compared to -H |
| ¹³C NMR | Chemical shift of C=O carbon | Upfield shift compared to -H | |
| IR | C=O stretching frequency | Lower wavenumber than -H | |
| MS | Molecular ion peak | M⁺ and M+2 peaks |
Experimental Protocols
Synthesis of Substituted Iso-Propylphenoxyacetyl Chlorides
The synthesis of this compound derivatives typically involves a two-step process: the synthesis of the corresponding substituted phenoxyacetic acid, followed by its conversion to the acyl chloride.
Caption: General synthetic workflow for this compound derivatives.
Step 1: Synthesis of Substituted Phenoxyacetic Acid
A general method for the synthesis of substituted phenoxyacetic acids is the Williamson ether synthesis, reacting a substituted phenol with chloroacetic acid in the presence of a base. For example, the synthesis of 4-chlorophenoxyacetic acid can be achieved by reacting 4-chlorophenol with chloroacetic acid and sodium hydroxide.[3][4]
Step 2: Conversion to Acyl Chloride
The substituted phenoxyacetic acid is then converted to the corresponding acyl chloride using a chlorinating agent, most commonly thionyl chloride (SOCl₂).[5]
Detailed Protocol for Acyl Chloride Synthesis:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted phenoxyacetic acid (1 equivalent).
-
Slowly add an excess of thionyl chloride (SOCl₂, ~2-3 equivalents) to the flask at room temperature.
-
Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude acyl chloride can be purified by vacuum distillation.
Spectroscopic Analysis Protocols
Sources
- 1. 4-Chlorophenylacetyl chloride | C8H6Cl2O | CID 90692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-CHLOROPHENOXYACETYL CHLORIDE(4122-68-3) IR Spectrum [chemicalbook.com]
- 3. RU2082711C1 - Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid - Google Patents [patents.google.com]
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- 5. biorxiv.org [biorxiv.org]
A Comparative Guide to Purity Assessment of Synthesized Iso-Propylphenoxyacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, the purity of starting materials and intermediates is paramount to ensuring the desired reaction outcome, yield, and final product quality. Iso-Propylphenoxyacetyl Chloride, a reactive acylating agent, is a critical building block in various synthetic pathways. Its high reactivity, however, presents unique challenges in accurately assessing its purity. This guide provides a comprehensive comparison of analytical methodologies for the purity determination of this compound, offering in-depth technical insights and field-proven protocols to aid researchers in selecting the most appropriate techniques for their specific needs.
The Synthetic Landscape and Potential Impurities
The most common laboratory-scale synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 2-(4-isopropylphenoxy)acetic acid. A widely used and effective chlorinating agent for this transformation is thionyl chloride (SOCl₂), often with a catalytic amount of a base like pyridine or in the presence of N,N-disubstituted formamides.[1][2][3]
The primary impurities that can arise from this synthesis include:
-
Unreacted 2-(4-isopropylphenoxy)acetic acid: Incomplete reaction will leave residual starting material.
-
2-(4-isopropylphenoxy)acetic anhydride: Formed by the reaction of the acyl chloride with the starting carboxylic acid.
-
Degradation Products: Due to the moisture-sensitive nature of acyl chlorides, hydrolysis to the parent carboxylic acid is a significant degradation pathway.
-
Residual Chlorinating Agent and Byproducts: Depending on the workup, traces of thionyl chloride and its byproducts may remain.
Accurate quantification of the active acyl chloride and these potential impurities is crucial for the successful application of this reagent in subsequent synthetic steps.
Comparative Analysis of Purity Assessment Methods
A variety of analytical techniques can be employed to assess the purity of this compound. The choice of method is often dictated by the available instrumentation, the required sensitivity, and the specific information sought (e.g., identification of unknown impurities vs. quantification of known ones).
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | Separation of volatile compounds followed by mass-based identification and quantification. | High sensitivity and specificity; excellent for identifying unknown volatile impurities. | Requires derivatization to a more stable and volatile ester to prevent on-column degradation of the acyl chloride.[4] | Comprehensive purity profiling and identification of volatile impurities. |
| High-Performance Liquid Chromatography (HPLC) with Derivatization | Separation of compounds in a liquid phase followed by UV or MS detection. | Applicable to a wide range of compounds; various derivatizing agents can be used to enhance detection.[5] | Derivatization step adds complexity and potential for side reactions. | Quantification of the active acyl chloride and non-volatile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Provides unambiguous structural confirmation and can be used for quantitative analysis (qNMR) without a reference standard for the analyte itself. | Lower sensitivity compared to chromatographic methods; may not detect trace impurities. | Structural verification and quantification of major components. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing information about functional groups. | Fast and simple method for confirming the presence of the acyl chloride functional group and detecting the absence of the carboxylic acid precursor. | Not suitable for quantification of minor components; provides limited information on the nature of impurities. | Rapid qualitative assessment and reaction monitoring. |
| Titration Methods | Chemical reaction with a standardized solution to determine the concentration of the analyte. | Simple, inexpensive, and provides a direct measure of the active acyl chloride content. | Non-specific; will react with any hydrolyzable chloride and acidic impurities. | Quick estimation of total acyl chloride and acid content. |
Experimental Protocols
Purity Determination by GC-MS with Derivatization
Given the reactive nature of acyl chlorides, direct injection onto a GC column can lead to degradation and inaccurate results. A derivatization step to a more stable ester is the industry-standard approach.
Causality Behind Experimental Choices: Methanol is chosen as the derivatizing agent due to its high reactivity with the acyl chloride to form the stable and volatile methyl 2-(4-isopropylphenoxy)acetate. Pyridine acts as a catalyst for this esterification. Dichloromethane is a suitable solvent as it is inert and easily volatilized.
Protocol:
-
Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry 10 mL volumetric flask.
-
Add 1 mL of anhydrous methanol to the flask.
-
Add one drop of pyridine to catalyze the reaction.
-
Gently swirl the mixture and allow it to react at room temperature for 15-20 minutes.
-
Dilute the mixture to the mark with dichloromethane.
-
-
GC-MS Parameters:
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase at 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer: Electron Ionization (EI) mode at 70 eV, scanning from m/z 40 to 500.
-
Self-Validating System: The identity of the derivatized product, methyl 2-(4-isopropylphenoxy)acetate, can be confirmed by its characteristic mass spectrum. The purity is then calculated based on the peak area percentage of the derivatized product relative to all other observed peaks.
Caption: Logic diagram for purity assessment by ¹H NMR.
Qualitative Analysis by FTIR Spectroscopy
FTIR is an excellent tool for quickly verifying the conversion of the carboxylic acid to the acyl chloride.
Causality Behind Experimental Choices: The carbonyl (C=O) stretching frequency is highly sensitive to the electronic environment. The electron-withdrawing chlorine atom in the acyl chloride shifts the C=O stretch to a higher wavenumber compared to the carboxylic acid.
Protocol:
-
Sample Preparation:
-
Place a small drop of the neat liquid sample between two NaCl or KBr plates.
-
-
FTIR Acquisition:
-
Acquire the spectrum over the range of 4000-600 cm⁻¹.
-
Expected FTIR Data:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Acyl Chloride) | ~1800 (strong, sharp) |
| C-O (Ether) | ~1250-1000 |
| C-H (Aromatic) | ~3100-3000 |
| C-H (Aliphatic) | ~2960-2850 |
| O-H (Carboxylic Acid Impurity) | ~3300-2500 (broad) |
| C=O (Carboxylic Acid Impurity) | ~1710 |
Self-Validating System: A strong, sharp absorption band around 1800 cm⁻¹ is indicative of the acyl chloride C=O stretch. The absence of a broad O-H stretch and a C=O stretch around 1710 cm⁻¹ suggests a high degree of conversion from the starting carboxylic acid.
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted analytical approach. For routine qualitative checks and confirmation of synthesis, FTIR and ¹H NMR are invaluable tools. For comprehensive purity profiling, identification of unknown impurities, and quantitative analysis, derivatization followed by GC-MS or HPLC is the recommended methodology. By understanding the principles and applying the robust protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently ensure the quality of this critical synthetic intermediate, leading to more reliable and reproducible research outcomes.
References
-
Organic Syntheses. Procedure for the preparation of an acid chloride from a carboxylic acid using thionyl chloride. Available at: [Link]
-
Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. Available at: [Link]
-
Waheed, N. A., et al. (2023). Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. ResearchGate. Available at: [Link]
- Jochims, J. C. (2004). Method for producing acid chlorides. Google Patents. US6770783B1.
-
Royal Society of Chemistry. (2012). General procedure for one pot synthesis of amides. RSC Advances. Available at: [Link]
-
American Chemical Society. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. Available at: [Link]
-
NIST. Propanoyl chloride, 2-methyl-. NIST WebBook. Available at: [Link]
-
ResearchGate. (2023). GC-MS Analysis of Chemical Substances from Ethanolic Extract of Prosopis juliflora Leaves. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectra of PPy-sulfate and PPy-chloride. Available at: [Link]
-
MDPI. (2022). GC/MS Analyses of the Essential Oils Obtained from Different Jatropha Species... Molecules. Available at: [Link]
-
American Chemical Society. (2004). Analytical Chemistry Vol. 76 No. 3. Analytical Chemistry. Available at: [Link]
-
National Institutes of Health. (2024). The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis. Chem. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Available at: [Link]
-
Council for the Indian School Certificate Examinations. (n.d.). CHEMISTRY (862). Available at: [Link]
-
SpectraBase. 4-Isopropylbenzyl chloride - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
-
SpectraBase. Propionyl chloride - Optional[FTIR] - Spectrum. Available at: [Link]
-
SpectraBase. Pimeloyl chloride - Optional[FTIR] - Spectrum. Available at: [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Iso-Propylphenoxyacetyl Chloride
Introduction: Beyond Compliance, A Commitment to Safety
As researchers and scientists, our work with reactive chemical intermediates like Iso-Propylphenoxyacetyl Chloride (CAS No. 223128-33-4) is fundamental to innovation in drug development and materials science. However, our responsibility extends beyond the synthesis to the entire lifecycle of these materials, culminating in their safe and environmentally sound disposal. This compound, a highly reactive acyl chloride, demands a disposal protocol rooted in a deep understanding of its chemical nature. Simply designating it as "hazardous waste" is insufficient; a proactive, in-lab neutralization strategy is essential to mitigate immediate risks and ensure the safety of all personnel, from the research bench to the waste disposal facility.
This guide provides a comprehensive, step-by-step methodology for the neutralization and disposal of this compound. It is designed to empower laboratory professionals with the technical knowledge and practical steps necessary to manage this reactive chemical waste safely and effectively, transforming a potentially hazardous task into a controlled, routine procedure.
Core Hazards and Immediate Safety Protocols
Understanding the inherent hazards of this compound is the foundation of its safe handling and disposal. This compound is not only corrosive but also highly reactive, particularly with water and other nucleophilic substances.[1][2]
Primary Hazards:
-
Corrosivity: Causes severe skin burns and eye damage upon contact.[1][2]
-
Water Reactivity: Reacts with water or moisture, liberating toxic and corrosive hydrogen chloride (HCl) gas.[1] This reaction can be vigorous.
-
Respiratory Irritation: Vapors and fumes are irritating to the respiratory system.[1]
All handling and disposal operations must be conducted within a certified chemical fume hood.
Table 1: Critical Safety and Handling Data
| Parameter | Guideline | Source(s) |
| Primary Hazards | Corrosive (causes severe skin burns and eye damage), Water-Reactive, Respiratory Irritant. | [1] |
| Eye Protection | Tightly fitting chemical safety goggles and a full-face shield. | [1] |
| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber, nitrile), lab coat, and closed-toe shoes. Contaminated clothing must be removed and washed before reuse. | [1] |
| Respiratory Protection | All work must be performed in a well-ventilated chemical fume hood. | [1] |
| Incompatible Materials | Water, moist air, alcohols, bases (including amines), and strong oxidizing agents. | [1] |
| First Aid: Skin Contact | Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention. | [1] |
| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | [1] |
| First Aid: Ingestion | Rinse mouth. DO NOT induce vomiting. Seek immediate medical attention. | [1] |
The Disposal Philosophy: Controlled Hydrolysis and Neutralization
The core principle for safely disposing of this compound is to first render it non-hazardous through a controlled chemical reaction. As an acyl chloride, it readily undergoes nucleophilic addition-elimination reactions.[3] The most practical and safest disposal pathway is a controlled hydrolysis using a basic solution.
In this process, the acyl chloride is slowly added to a dilute solution of a weak base, such as sodium bicarbonate. This accomplishes two critical safety objectives simultaneously:
-
Hydrolysis: The water in the solution hydrolyzes the this compound to its corresponding, and far less reactive, carboxylic acid (2-(4-isopropylphenoxy)acetic acid).[3][4]
-
Neutralization: The base (sodium bicarbonate) immediately neutralizes the hydrogen chloride (HCl) gas produced during hydrolysis, forming sodium chloride, water, and carbon dioxide.[5][6] This prevents the release of corrosive HCl fumes and controls the reaction's exothermicity.
The overall reaction is as follows: (CH₃)₂CHC₆H₄OCH₂COCl + 2NaHCO₃ → (CH₃)₂CHC₆H₄OCH₂COONa + NaCl + H₂O + CO₂
Visualizing the Disposal Workflow
To ensure a clear and logical progression from waste identification to final disposal, the following workflow should be adopted. This systematic approach minimizes the potential for procedural errors.
Caption: Workflow for the safe neutralization and disposal of this compound.
Detailed Step-by-Step Neutralization Protocol
This protocol must be performed in its entirety within a chemical fume hood.
Required Materials:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Large beaker (at least 20 times the volume of the waste)
-
Stir bar and magnetic stir plate
-
Dropping funnel or pipette for controlled addition
-
Ice bath
-
pH paper or calibrated pH meter
-
Appropriate hazardous waste container
Procedure:
-
Prepare the Neutralizing Solution: In the large beaker, prepare a 5-10% (w/v) solution of sodium bicarbonate in water. A safe ratio is to use at least 20 mL of bicarbonate solution for every 1 mL of acyl chloride waste.[7] For example, to neutralize 10 mL of this compound, dissolve 10-20 g of sodium bicarbonate in 200 mL of water.
-
Cool the Solution: Place the beaker in an ice bath and allow the solution to cool to below 10°C. Place a magnetic stir bar in the beaker and begin gentle stirring.
-
Controlled Addition: Carefully transfer the this compound waste to a dropping funnel. Begin adding the chloride to the cold, stirring bicarbonate solution drop by drop .
-
Causality: A slow, controlled addition is critical. The reaction is exothermic and produces carbon dioxide gas.[7] Adding the chloride too quickly can cause excessive foaming, splashing of corrosive material, and a dangerous temperature increase.
-
-
Monitor the Reaction: Throughout the addition, ensure the temperature of the solution remains below 20°C. The rate of addition should be slow enough to prevent the foam from rising to more than halfway up the beaker.
-
Ensure Complete Reaction: Once all the this compound has been added, continue stirring the solution in the ice bath for a minimum of one hour. This ensures the hydrolysis and neutralization reactions are complete.
-
Verify Neutralization: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the solution using pH paper or a pH meter. The target pH is between 6.0 and 8.0.[8]
-
pH Adjustment (if necessary):
-
If the solution is still acidic (pH < 6.0), slowly add more sodium bicarbonate solution until the target pH is reached.
-
If the solution is too basic (pH > 8.0), add a dilute acid (e.g., 1M HCl) dropwise to adjust.
-
-
Final Waste Collection: Once the pH is confirmed to be neutral, the solution is no longer considered a reactive waste. Transfer the neutralized aqueous solution to a properly labeled hazardous waste container.[9] Even when neutralized, the solution should be collected and disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed waste contractor.[10][11] Do not pour down the drain unless explicitly permitted by local regulations and your institution's EH&S office.
Management of Contaminated Materials and Spills
Empty Containers: An "empty" container that held this compound is still hazardous.[9][12] Do not discard it in the regular trash. The container should be carefully triple-rinsed with the sodium bicarbonate solution inside the fume hood. Collect the rinsate as hazardous waste.[12] After decontamination, deface the label and dispose of the container as directed by your institution.
Contaminated Labware and PPE: All contaminated items, including gloves, pipettes, and wipes, must be collected in a sealed, clearly labeled container for hazardous waste disposal.
Emergency Spill Procedures: In the event of a spill, evacuate personnel from the immediate area and ensure the fume hood is operational.
-
Wear full PPE.
-
Contain the spill: Cover the spill with a dry, inert absorbent material such as soda ash, dry lime, or sand. DO NOT USE WATER or combustible materials like paper towels directly on the neat chemical. [1]
-
Neutralize: Once the spill is absorbed, slowly and carefully add a 5-10% sodium bicarbonate solution to the absorbent material from the outside in. Be prepared for gas evolution.
-
Collect: Using non-sparking tools, carefully scoop the neutralized mixture into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth soaked in the sodium bicarbonate solution, followed by a final rinse with water. All cleaning materials must be disposed of as hazardous waste.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety. By shifting the paradigm from simple waste collection to proactive in-lab neutralization, we fundamentally reduce the risks associated with this reactive chemical. The procedures outlined in this guide, when followed meticulously, provide a validated and trustworthy system for managing this waste stream, ensuring the protection of personnel, infrastructure, and the environment.
References
- Environmental Marketing Services. (n.d.). Safe Disposal of Laboratory Chemicals.
- University of Pennsylvania EHRS. (2018). Disposal of Highly Reactive Reagents.
- Cornell University Environment, Health and Safety. (n.d.). Reactive and Potentially Explosive Chemicals.
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A Researcher's Guide to Personal Protective Equipment for Handling Iso-Propylphenoxyacetyl Chloride
The primary directive of this guide is to provide an in-depth, procedural framework for the safe handling of Iso-Propylphenoxyacetyl Chloride, with a focus on the selection, use, and disposal of Personal Protective Equipment (PPE). By understanding the chemical causality behind each safety recommendation, you can build a self-validating system of laboratory safety.
Hazard Assessment: Understanding the Reactivity of this compound
This compound belongs to the acyl chloride family, a class of organic compounds known for their high reactivity.[1] The primary hazards associated with this and similar compounds are derived from two key chemical properties:
-
Corrosivity: Acyl chlorides are inherently corrosive. Upon contact with living tissue, they can cause severe chemical burns to the skin and eyes.[2][3] The GHS classification for the closely related Phenoxyacetyl chloride includes "Causes severe skin burns and eye damage." Inhalation of vapors or mists can also lead to severe irritation and damage to the respiratory tract.[4][5]
-
Water Reactivity: A defining characteristic of acyl chlorides is their violent reaction with water.[3][6] This reaction is highly exothermic and produces corrosive byproducts, including hydrochloric acid (HCl) and the corresponding carboxylic acid (in this case, Iso-Propylphenoxyacetic acid).[4][6] The heat generated can cause the reaction to boil, creating a splash hazard, while the evolution of HCl gas presents a significant inhalation risk.[7][8]
Given these properties, all handling of this compound must be conducted with the utmost care to prevent any contact with moisture, be it from the atmosphere, water baths, or biological tissues.[9]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the minimum required PPE for any procedure involving this reagent.
| PPE Category | Minimum Requirement | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of the corrosive liquid and fumes. A face shield alone is insufficient.[10][11] |
| Hand Protection | Double-gloving with a chemical-resistant outer glove (e.g., Butyl or Viton) and a nitrile inner glove. | Provides robust protection against direct contact and allows for safe removal of the outer glove if contaminated.[12][13] |
| Body Protection | A flame-resistant (FR) lab coat worn over clothing made of natural fibers. A chemical-resistant apron is also recommended. | Protects against splashes and potential ignition from the exothermic reaction with water.[9][14] |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. | A fume hood provides the primary engineering control to prevent inhalation of corrosive vapors and fumes.[11][15] |
Detailed Step-by-Step Procedures
Donning PPE: A Pre-Task Checklist
Properly putting on PPE is the first line of defense. The following sequence should be followed to ensure complete protection:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Inner Gloves: Don a pair of nitrile gloves.
-
Lab Coat: Put on a flame-resistant lab coat, ensuring it is fully buttoned.
-
Outer Gloves: Don a pair of chemical-resistant gloves (e.g., Butyl rubber) over the nitrile gloves. Check for any signs of degradation or punctures.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a full-face shield.
Doffing PPE: Preventing Cross-Contamination
The removal of PPE is a critical step where cross-contamination can occur. This sequence is designed to minimize that risk:
-
Outer Gloves: Remove the outer gloves, turning them inside out as you do so to contain any contamination. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield, followed by the goggles. Place them in a designated area for decontamination.
-
Lab Coat: Remove the lab coat, turning it inside out to contain any contamination on the exterior. Place it in a designated container for laundering or disposal.
-
Inner Gloves: Remove the inner nitrile gloves, again turning them inside out. Dispose of them in the hazardous waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[15]
Diagram: PPE Donning and Doffing Workflow
A visual guide to the correct sequence for putting on and taking off PPE.
Decontamination and Disposal Plan
Decontamination of Reusable PPE
-
Face Shields and Goggles: These should be decontaminated after each use by washing with a mild detergent and water, followed by a rinse with deionized water.
-
Lab Coats: If a lab coat becomes contaminated, it should be removed immediately and decontaminated by a professional laundry service that is equipped to handle hazardous materials.
Disposal of Consumable PPE and Chemical Waste
-
Gloves: All disposable gloves that have been in contact with this compound should be considered hazardous waste and disposed of in a properly labeled, sealed container.
-
Chemical Waste: Unused or waste this compound must be disposed of as hazardous waste. A common and recommended procedure is to slowly and carefully quench the acyl chloride by adding it to a stirred, cooled solution of a weak base, such as sodium bicarbonate, in a fume hood.[16] This will neutralize the reactive compound. The resulting aqueous solution should then be collected in a labeled hazardous waste container for disposal by your institution's environmental health and safety (EHS) department.[5][17] Never pour acyl chlorides down the drain.[18]
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[19][20] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[19] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[19][20]
-
Spills: For small spills, use a dry, inert absorbent material such as sand or vermiculite.[17] Do not use combustible materials like paper towels. For larger spills, evacuate the area and contact your institution's EHS department.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound and other reactive acyl chlorides, ensuring both personal safety and the integrity of their research.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
